molecular formula C13H11NO4 B174894 5-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid CAS No. 107550-30-1

5-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid

Cat. No.: B174894
CAS No.: 107550-30-1
M. Wt: 245.23 g/mol
InChI Key: TUJMNQZMSQDVAR-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C13H11NO4 and its molecular weight is 245.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-oxo-5-phenylmethoxy-1H-pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4/c15-11-6-10(13(16)17)14-7-12(11)18-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUJMNQZMSQDVAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CNC(=CC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60453533
Record name 5-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60453533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107550-30-1
Record name 5-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60453533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 5-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 5-(benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid, a molecule of interest in medicinal chemistry and drug development. The synthesis is presented as a multi-step process commencing from the readily available starting material, kojic acid. This document details the experimental protocols for each synthetic step, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway.

Proposed Synthetic Pathway

The synthesis of the target compound, this compound, can be envisioned through a three-step sequence starting from kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one). The proposed pathway involves:

  • Protection of the 5-hydroxyl group: The phenolic hydroxyl group of kojic acid is protected with a benzyl group to prevent its reaction in subsequent steps.

  • Oxidation of the 2-hydroxymethyl group: The primary alcohol at the 2-position is oxidized to a carboxylic acid.

  • Conversion of the 4-pyranone to a 1,4-dihydropyridin-4-one: The oxygen heteroatom in the pyranone ring is replaced with a nitrogen atom by reaction with an ammonia source to yield the final dihydropyridine structure.

Synthetic Pathway KojicAcid Kojic Acid Intermediate1 5-(Benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one KojicAcid->Intermediate1 Benzyl Bromide, K2CO3, Acetone Intermediate2 5-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid Intermediate1->Intermediate2 Jones Reagent (CrO3, H2SO4, Acetone) Target This compound Intermediate2->Target NH4OAc, EtOH, Reflux

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 5-(Benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one

This step involves the benzylation of the phenolic hydroxyl group of kojic acid.

Materials:

  • Kojic acid

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of kojic acid (1 equivalent) in acetone, add potassium carbonate (2.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add benzyl bromide (1.2 equivalents) dropwise to the suspension.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one.

Step 2: Synthesis of 5-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid

This step involves the oxidation of the primary alcohol of the intermediate from Step 1 to a carboxylic acid using Jones reagent.

Materials:

  • 5-(Benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one

  • Jones reagent (Chromium trioxide in sulfuric acid)

  • Acetone

  • Isopropyl alcohol

  • Dichloromethane (DCM)

  • Water

Procedure:

  • Dissolve 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one (1 equivalent) in acetone and cool the solution in an ice bath.

  • Add Jones reagent dropwise to the stirred solution, maintaining the temperature below 10 °C. The color of the solution will change from orange to green.

  • After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

  • Quench the excess oxidant by adding isopropyl alcohol until the green color persists.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with dichloromethane.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 5-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid.

Step 3: Synthesis of this compound

This final step involves the conversion of the pyranone ring to a dihydropyridinone ring.

Materials:

  • 5-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid

  • Ammonium acetate (NH₄OAc)

  • Ethanol (EtOH)

Procedure:

  • To a solution of 5-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid (1 equivalent) in ethanol, add a large excess of ammonium acetate (e.g., 10 equivalents).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and acidify with a dilute acid (e.g., 1M HCl) to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain the final product, this compound.

Data Presentation

The following table summarizes the expected quantitative data for the proposed synthesis. The values are based on typical yields for analogous reactions found in the literature and should be considered as estimates.

StepReactantProductReagentsSolventTemp. (°C)Time (h)Yield (%)
1Kojic acid5-(Benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-oneBenzyl bromide, K₂CO₃AcetoneReflux4-685-95
25-(Benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one5-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acidJones ReagentAcetone0 - RT2-470-85
35-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acidThis compoundNH₄OAcEtOHReflux12-2450-70

Logical Workflow for Synthesis and Purification

Workflow cluster_step1 Step 1: Benzylation cluster_step2 Step 2: Oxidation cluster_step3 Step 3: Ring Transformation s1_start Mix Kojic Acid & K2CO3 in Acetone s1_add_bnbr Add Benzyl Bromide s1_start->s1_add_bnbr s1_reflux Reflux s1_add_bnbr->s1_reflux s1_workup Workup: Filter, Concentrate, Extract, Dry s1_reflux->s1_workup s1_purify Column Chromatography s1_workup->s1_purify s1_product Intermediate 1 s1_purify->s1_product s2_start Dissolve Intermediate 1 in Acetone (0°C) s1_product->s2_start s2_add_jones Add Jones Reagent s2_start->s2_add_jones s2_react Stir at RT s2_add_jones->s2_react s2_quench Quench with Isopropanol s2_react->s2_quench s2_workup Workup: Concentrate, Extract, Dry s2_quench->s2_workup s2_product Intermediate 2 s2_workup->s2_product s3_start Mix Intermediate 2 & NH4OAc in EtOH s2_product->s3_start s3_reflux Reflux s3_start->s3_reflux s3_workup Workup: Concentrate, Acidify, Filter, Dry s3_reflux->s3_workup s3_product Final Product s3_workup->s3_product

Caption: A logical workflow diagram illustrating the key stages of each synthetic step.

In-depth Technical Guide: 5-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An Examination of a Niche Heterocyclic Compound

Audience: Researchers, scientists, and drug development professionals.

Core Chemical Properties

Direct experimental data for 5-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid is limited. However, based on its structure and data from analogous compounds, the following properties can be inferred. For comparison, computed data for the related isomer, 1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid, and the unbenzylated analogue, 5-Hydroxy-4-oxo-1,4-dihydropyridine-2-carboxylic acid, are presented.

PropertyThis compound (Predicted/Inferred)1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid (Computed)[1]5-Hydroxy-4-oxo-1,4-dihydropyridine-2-carboxylic acid (Computed)[2]
Molecular Formula C₁₃H₁₁NO₄C₁₃H₁₁NO₄C₆H₅NO₄
Molecular Weight 259.23 g/mol 245.23 g/mol 155.11 g/mol
Melting Point Data not availableData not availableData not available
Boiling Point Data not availableData not availableData not available
Solubility Expected to be soluble in organic solvents like DMSO and DMF. Limited solubility in water.Data not availableData not available
pKa Data not availableData not availableData not available

Synthesis and Experimental Protocols

A specific, validated synthesis protocol for this compound is not available in the reviewed literature. However, a plausible synthetic route can be conceptualized based on established methodologies for related pyridine and dihydropyridine derivatives. A common approach could involve the protection of a hydroxyl group as a benzyl ether, followed by the formation of the dihydropyridine ring and subsequent hydrolysis of an ester to the carboxylic acid.

Below is a generalized, hypothetical experimental workflow for the synthesis of a dihydropyridine carboxylic acid, illustrating the type of detail required for a full protocol.

Hypothetical Experimental Protocol: Synthesis of a Dihydropyridine Carboxylic Acid Derivative

Objective: To synthesize a 4-oxo-1,4-dihydropyridine-2-carboxylic acid derivative.

Materials:

  • Appropriate starting materials (e.g., a β-ketoester, an enamine, and an aldehyde)

  • Solvents (e.g., ethanol, dimethylformamide)

  • Catalyst (e.g., piperidine, acetic acid)

  • Reagents for hydrolysis (e.g., lithium hydroxide, water, hydrochloric acid)

  • Standard laboratory glassware

  • Stirring and heating apparatus

  • Purification equipment (e.g., filtration apparatus, chromatography columns)

Procedure:

  • Hantzsch Dihydropyridine Synthesis (or similar condensation):

    • Dissolve the β-ketoester (1.0 eq) and the enamine (1.0 eq) in a suitable solvent such as ethanol.

    • Add the aldehyde (1.0 eq) to the mixture.

    • Add a catalytic amount of piperidine and acetic acid.

    • Reflux the reaction mixture for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Purify the resulting dihydropyridine ester by column chromatography.

  • Ester Hydrolysis:

    • Dissolve the purified dihydropyridine ester (1.0 eq) in a mixture of tetrahydrofuran and water.

    • Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 4-8 hours, monitoring by TLC.

    • Once the starting material is consumed, concentrate the mixture under reduced pressure to remove the organic solvent.

    • Dilute the aqueous residue with water and acidify to pH 3-4 with 1N HCl.

    • Collect the precipitated carboxylic acid by filtration, wash with cold water, and dry under vacuum.

A potential synthetic approach for the closely related aromatic compound, 5-(benzyloxy)pyridine-2-carboxylic acid, involves the oxidation of 5-(benzyloxy)-2-methylpyridine using potassium permanganate.[3] Another method is the hydrolysis of methyl 5-(benzyloxy)pyridine-2-carboxylate.[3]

Logical Workflow for Synthesis Troubleshooting

The synthesis of such heterocyclic compounds can often result in low yields or the formation of byproducts. A systematic approach to troubleshooting is essential.

G Troubleshooting Workflow for Low Yield cluster_conditions Reaction Condition Optimization cluster_workup Work-up & Purification start Low Yield or Impure Product check_purity Check Purity of Starting Materials start->check_purity Step 1 optimize_cond Optimize Reaction Conditions start->optimize_cond Step 2 workup Modify Work-up Procedure start->workup Step 3 check_purity->optimize_cond temp Adjust Temperature optimize_cond->temp time Vary Reaction Time optimize_cond->time catalyst Screen Catalysts/Reagents optimize_cond->catalyst extraction Optimize Extraction pH/Solvent workup->extraction purification Alternative Purification (e.g., Recrystallization, Chromatography) workup->purification end Improved Yield/Purity temp->end time->end catalyst->end extraction->end purification->end

A generalized workflow for troubleshooting synthetic challenges.

Spectral Data Analysis

No experimental spectral data (NMR, IR, Mass Spectrometry) for this compound was found. For reference, the expected signals in ¹H and ¹³C NMR spectra would include:

  • ¹H NMR: Signals corresponding to the protons on the dihydropyridine ring, the benzylic methylene protons (typically a singlet around 5.0-5.5 ppm), and the aromatic protons of the benzyl group (typically in the 7.2-7.5 ppm region). The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift (>10 ppm).

  • ¹³C NMR: Resonances for the carbonyl carbons of the pyridone and the carboxylic acid, carbons of the dihydropyridine ring, the benzylic methylene carbon, and the carbons of the benzyl aromatic ring.

Biological Activity and Signaling Pathways

The biological activity of this compound has not been documented in the available literature. However, the dihydropyridine scaffold is a well-known pharmacophore present in a variety of biologically active compounds. Derivatives of dihydropyridine have shown a broad range of activities, including but not limited to, cardiovascular, anticancer, and antimicrobial effects.

Due to the lack of specific biological data, no signaling pathway diagram can be provided. Research into this compound would first need to establish its biological targets to elucidate any relevant pathways.

Hypothetical Drug Discovery Workflow

Should this compound be investigated for therapeutic potential, a typical preclinical discovery workflow would be initiated.

G Preclinical Drug Discovery Workflow compound Test Compound (5-(Benzyloxy)-4-oxo-1,4- dihydropyridine-2-carboxylic acid) screening High-Throughput Screening (Target Identification) compound->screening hit_to_lead Hit-to-Lead Optimization (SAR Studies) screening->hit_to_lead lead_opt Lead Optimization (ADME/Tox Profiling) hit_to_lead->lead_opt preclinical Preclinical Candidate Selection lead_opt->preclinical

A simplified workflow for preclinical drug discovery.

Conclusion

This compound is a heterocyclic compound for which detailed, publicly available scientific data is scarce. While its structural features suggest potential for further investigation in medicinal chemistry, a comprehensive understanding of its chemical and biological properties requires dedicated experimental research. The information provided in this guide, based on related structures, offers a foundational context for researchers and scientists interested in exploring this and similar molecules. Future work should focus on the synthesis, purification, and thorough characterization of this compound to unlock its potential applications.

References

Spectroscopic and Mechanistic Insights into 5-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 5-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. This document details predicted spectroscopic data, outlines experimental protocols for its synthesis and characterization, and explores a potential mechanism of action related to its structural class.

Core Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are estimated based on the analysis of its constituent chemical moieties and data from structurally related compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.5br s1HCOOH
~8.10s1HH-6
~7.50 - 7.30m5HPhenyl-H
~6.50s1HH-3
~5.20s2HOCH₂Ph
~11.5br s1HNH

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~175.0C-4 (C=O)
~165.0C-7 (COOH)
~155.0C-5
~140.0C-2
~136.0Phenyl C (quaternary)
~129.0Phenyl CH
~128.5Phenyl CH
~128.0Phenyl CH
~110.0C-6
~105.0C-3
~70.0OCH₂Ph

Table 3: Predicted Mass Spectrometry Data (ESI-)

m/zAssignment
258.06[M-H]⁻
214.07[M-H-CO₂]⁻
91.05[C₇H₇]⁺ (from benzylic cleavage)

Table 4: Predicted FT-IR Spectroscopic Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3400-2400BroadO-H stretch (Carboxylic acid dimer)
~3100MediumN-H stretch
~3050MediumAromatic C-H stretch
~1720StrongC=O stretch (Carboxylic acid)
~1650StrongC=O stretch (4-pyridone)
~1600, 1580MediumC=C stretch (aromatic and pyridone)
~1250StrongC-O stretch

Experimental Protocols

The following are proposed experimental protocols for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

This proposed synthesis is adapted from procedures for similar dihydropyridine derivatives.

  • Step 1: Synthesis of Diethyl 2-(benzyloxy)malonate. To a solution of diethyl malonate in a suitable solvent such as DMF, add sodium hydride. After stirring, add benzyl bromide and heat the reaction mixture. The product is then extracted and purified.

  • Step 2: Condensation with an appropriate amine. React the resulting diethyl 2-(benzyloxy)malonate with an appropriate three-carbon amine component under cyclization conditions to form the dihydropyridine ring.

  • Step 3: Hydrolysis. The ester groups of the dihydropyridine intermediate are hydrolyzed using a base such as sodium hydroxide, followed by acidification to yield the final carboxylic acid product. The crude product is then purified by recrystallization.

Spectroscopic Characterization

The following are general protocols for obtaining the spectroscopic data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy. Dissolve approximately 10-20 mg of the purified compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Record ¹H and ¹³C NMR spectra on a 500 MHz spectrometer.[1]

  • Mass Spectrometry (MS). Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.[2] Analyze the sample using an electrospray ionization (ESI) mass spectrometer in negative ion mode.[2]

  • Infrared (IR) Spectroscopy. Prepare a potassium bromide (KBr) pellet containing a small amount of the solid sample.[3] Alternatively, acquire the spectrum of a thin film of the sample.[4] Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.[3]

Potential Biological Activity and Signaling Pathway

Dihydropyridine derivatives are known to exhibit a range of biological activities, including the inhibition of HIV integrase.[5][6][7] This enzyme is crucial for the replication of the HIV virus by inserting the viral DNA into the host cell's genome.[7][8] The 4-oxo-pyridinyl moiety present in the title compound is a key pharmacophore for this inhibitory activity.

Below is a diagram illustrating the proposed mechanism of action.

HIV_Integrase_Inhibition cluster_virus HIV Replication Cycle cluster_host Host Cell cluster_inhibition Inhibition Viral RNA Viral RNA Viral DNA Viral DNA Viral RNA->Viral DNA Reverse Transcription Integration Integration Viral DNA->Integration HIV Integrase Provirus Integrated Viral DNA (Provirus) Integration->Provirus Host DNA Host DNA Viral Proteins Viral Proteins Provirus->Viral Proteins Transcription & Translation Compound 5-(Benzyloxy)-4-oxo-1,4- dihydropyridine-2-carboxylic acid Compound->Integration Inhibits

Caption: Proposed inhibition of HIV integrase by the title compound.

Workflow for Synthesis and Characterization

The following diagram outlines the logical workflow from synthesis to characterization and biological evaluation.

workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_evaluation Biological Evaluation A Starting Materials B Chemical Synthesis A->B C Purification B->C D NMR Spectroscopy (¹H, ¹³C) C->D Sample E Mass Spectrometry C->E Sample F IR Spectroscopy C->F Sample G In vitro Assays (e.g., HIV Integrase Inhibition) C->G Sample H Structure Confirmation & Activity Assessment D->H Data Analysis E->H Data Analysis F->H Data Analysis G->H

Caption: Workflow for the synthesis and evaluation of the title compound.

References

The Core Mechanism of 5-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 25, 2025

Abstract

This technical guide delineates the mechanism of action of 5-(benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid, a potent modulator of the cellular hypoxia response pathway. This compound belongs to the hydroxypyridone carboxylic acid class of molecules that function as inhibitors of Hypoxia-Inducible Factor (HIF) prolyl hydroxylase (PHD) enzymes. By inhibiting these key oxygen sensors, this class of compounds stabilizes the alpha subunit of HIF (HIF-α), a master transcriptional regulator of genes involved in erythropoiesis, angiogenesis, and cellular metabolism. This guide provides a comprehensive overview of the underlying signaling pathways, quantitative data on the inhibitory activity of representative compounds from this class, and detailed experimental protocols for their evaluation.

Introduction: The Hypoxia-Inducible Factor (HIF) Pathway

The cellular response to fluctuations in oxygen availability is a critical physiological process, and its dysregulation is implicated in a variety of pathologies, including anemia, ischemia, and cancer. The central mediator of this response is the Hypoxia-Inducible Factor (HIF) transcription factor. HIF is a heterodimeric protein composed of an oxygen-labile α-subunit (HIF-α) and a constitutively expressed β-subunit (HIF-β).

Under normoxic (normal oxygen) conditions, the stability of HIF-α is tightly regulated by a family of 2-oxoglutarate (2-OG) and Fe(II)-dependent dioxygenases known as HIF prolyl hydroxylases (PHDs). There are three main isoforms: PHD1, PHD2, and PHD3. These enzymes hydroxylate specific proline residues on HIF-α, creating a recognition site for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex. This interaction leads to the ubiquitination and subsequent proteasomal degradation of HIF-α, effectively keeping its levels low.

In hypoxic (low oxygen) conditions, the activity of PHDs is inhibited due to the lack of their essential co-substrate, molecular oxygen. This leads to the stabilization and accumulation of HIF-α in the cytoplasm. The stabilized HIF-α then translocates to the nucleus, where it dimerizes with HIF-β and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes. This initiates the transcription of a multitude of genes that facilitate adaptation to low oxygen, including erythropoietin (EPO), vascular endothelial growth factor (VEGF), and genes involved in glucose metabolism.

Mechanism of Action: Inhibition of HIF Prolyl Hydroxylase

This compound and its structural analogues act as competitive inhibitors of PHD enzymes. The hydroxypyridone carboxylic acid scaffold is designed to mimic the co-substrate 2-oxoglutarate, allowing it to bind to the active site of the PHD enzyme. This competitive binding prevents the hydroxylation of HIF-α, thereby stabilizing it even under normoxic conditions. This "pseudo-hypoxic" state triggers the downstream signaling cascade, leading to the expression of HIF target genes.

The core mechanism involves the bidentate chelation of the active site Fe(II) ion by the inhibitor, a characteristic interaction for this class of compounds. This effectively blocks the catalytic activity of the PHD enzyme.

HIF_Pathway_and_PHD_Inhibition cluster_normoxia Normoxia (High O2) cluster_hypoxia_inhibition Hypoxia (Low O2) or PHD Inhibition HIF-1α_N HIF-1α PHD PHD (Active) HIF-1α_N->PHD OH-HIF-1α Hydroxylated HIF-1α PHD->OH-HIF-1α Hydroxylation O2 O2, 2-OG, Fe(II) O2->PHD VHL VHL Complex OH-HIF-1α->VHL Binding Proteasome Proteasomal Degradation VHL->Proteasome Ubiquitination HIF-1α_H HIF-1α Stabilized_HIF-1α Stabilized HIF-1α HIF-1α_H->Stabilized_HIF-1α No Degradation PHD_I PHD (Inactive) Inhibitor 5-(Benzyloxy)-4-oxo-1,4- dihydropyridine-2-carboxylic acid Inhibitor->PHD_I Inhibition HIF_Complex HIF-1α/β Complex Stabilized_HIF-1α->HIF_Complex HIF-1β HIF-1β HIF-1β->HIF_Complex HRE HRE HIF_Complex->HRE Translocation & Binding Nucleus Nucleus Target_Genes Target Gene Transcription (e.g., EPO, VEGF) HRE->Target_Genes

Figure 1: HIF Signaling Pathway and PHD Inhibition.

Quantitative Data: Inhibitory Potency

Inhibitor NamePHD1 IC50 (nM)PHD2 IC50 (nM)PHD3 IC50 (nM)Reference
Vadadustat 15.3611.837.63[1]
Daprodustat 3.522.25.5[1]
Roxadustat -591-[1]
Molidustat 480280450[1]

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the mechanism of action of this compound or related PHD inhibitors.

In Vitro PHD2 Inhibition Assay

This assay determines the direct inhibitory effect of the compound on the enzymatic activity of a specific PHD isoform.

PHD2_Inhibition_Assay_Workflow Start Start Reagents Prepare Reagents: - Recombinant PHD2 - HIF-1α peptide substrate - Fe(II), 2-OG, Ascorbate - Test Compound Start->Reagents Incubation Incubate PHD2 with Test Compound Reagents->Incubation Reaction Initiate Reaction with HIF-1α peptide and co-factors Incubation->Reaction Quench Quench Reaction Reaction->Quench Detection Detect Hydroxylated Peptide (e.g., TR-FRET, Mass Spec) Quench->Detection Analysis Calculate IC50 Detection->Analysis

Figure 2: In Vitro PHD2 Inhibition Assay Workflow.

Protocol:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT).

    • Prepare stock solutions of recombinant human PHD2, a biotinylated HIF-1α peptide substrate (containing the target proline residue), FeSO4, 2-oxoglutarate, and sodium ascorbate.

    • Prepare serial dilutions of this compound in DMSO.

  • Reaction Setup:

    • In a 96-well plate, add the reaction buffer.

    • Add the test compound at various concentrations.

    • Add PHD2, FeSO4, and ascorbate. Incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

  • Reaction Initiation and Termination:

    • Initiate the reaction by adding a mixture of the HIF-1α peptide and 2-oxoglutarate.

    • Incubate for a specific time (e.g., 30-60 minutes) at room temperature.

    • Terminate the reaction by adding a quenching solution (e.g., EDTA in buffer).

  • Detection:

    • Detect the amount of hydroxylated peptide using an appropriate method, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or mass spectrometry.

  • Data Analysis:

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value using a non-linear regression analysis.

Cellular HIF-1α Stabilization Assay (Western Blot)

This assay determines the ability of the compound to stabilize HIF-1α in a cellular context.

HIF-1a_Stabilization_Workflow Start Start Cell_Culture Culture Cells (e.g., HEK293, Hep3B) Start->Cell_Culture Treatment Treat Cells with Test Compound Cell_Culture->Treatment Lysis Cell Lysis Treatment->Lysis Quantification Protein Quantification Lysis->Quantification Western_Blot Western Blot for HIF-1α and Loading Control (e.g., β-actin) Quantification->Western_Blot Analysis Quantify Band Intensity Western_Blot->Analysis

Figure 3: Cellular HIF-1α Stabilization Workflow.

Protocol:

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., HEK293, Hep3B) in appropriate media.

    • Seed cells in 6-well plates and allow them to adhere.

    • Treat the cells with varying concentrations of this compound or a vehicle control (DMSO) for a specified duration (e.g., 4-24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with a primary antibody specific for HIF-1α.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Incubate the membrane with a primary antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software and normalize the HIF-1α signal to the loading control.

Conclusion

This compound represents a class of small molecule inhibitors of HIF prolyl hydroxylases. By competitively inhibiting these enzymes, it stabilizes the HIF-α subunit, leading to the transcriptional activation of hypoxia-responsive genes. This mechanism of action holds significant therapeutic potential for the treatment of anemia and other ischemia-related conditions. The experimental protocols detailed in this guide provide a robust framework for the characterization of this and other related PHD inhibitors, facilitating further research and development in this promising area of drug discovery.

References

Unveiling the Biological Potential of 5-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic Acid: A Landscape of Limited Specific Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 5-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid represents a molecule of interest within the broader class of heterocyclic compounds that have shown significant biological activities. However, a comprehensive review of available scientific literature reveals a notable absence of specific data on the biological activity, mechanism of action, and quantitative potency of this particular compound. While an in-depth technical guide on its core activities cannot be constructed at this time due to the lack of dedicated research, this whitepaper aims to provide a high-level overview of the biological activities observed in structurally related compounds, offering a potential roadmap for future investigation.

The Chemical Landscape: A Family of Bioactive Scaffolds

The core structure of this compound belongs to the dihydropyridine and 4-pyridone carboxylic acid families. These scaffolds are prevalent in a variety of biologically active molecules, demonstrating a wide spectrum of therapeutic potential. Derivatives of these core structures have been explored for various applications, including:

  • Anticancer Activity: Numerous studies have investigated the cytotoxic effects of novel dihydropyridine carboxylic acid derivatives against various cancer cell lines. For instance, certain derivatives have shown activity against human colorectal adenocarcinoma cells (HCT-15).[1]

  • Antimicrobial Properties: The 4-oxo-1,4-dihydropyridine-2-carboxylic acid moiety is a key feature in some compounds exhibiting antibacterial and antifungal properties. Research has shown that N-ethylpyridone-3-carboxylic acid, a related structure, displays antibacterial activity against Pseudomonas aeruginosa, Escherichia coli, and Bacillus megaterium.[2] Furthermore, some 1,4-dihydropyridine derivatives have been identified as promising novel antimicrobials against Helicobacter pylori.[3]

  • Enzyme Inhibition: The broader class of pyridine carboxylic acid analogs has been shown to inhibit various enzymes. For example, some analogs have demonstrated inhibitory activity against α-amylase and carboxypeptidase A.[4]

Inferences from Related Structures

While direct experimental data for this compound is unavailable, the biological activities of related compounds provide a foundation for postulating its potential areas of interest. The presence of the benzyloxy group, the 4-oxo-dihydropyridine core, and the carboxylic acid function are all features that can contribute to biological interactions.

For example, a related compound, 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid, has been noted as an important intermediate in the synthesis of therapeutic agents and has been studied for its anti-inflammatory and anti-fungal activities.[5] This suggests that the benzyloxy-pyrone scaffold shares some potential for biological activity with the benzyloxy-pyridone scaffold of the topic compound.

Future Directions and the Path Forward

The absence of specific biological data for this compound highlights a clear gap in the current scientific knowledge. To unlock the potential of this molecule, a systematic investigation is required. The logical workflow for such an investigation is outlined below.

G cluster_0 Compound Synthesis and Characterization cluster_1 In Vitro Biological Screening cluster_2 Hit Identification and Validation cluster_3 Lead Optimization Synthesis Synthesis of 5-(Benzyloxy)-4-oxo- 1,4-dihydropyridine-2-carboxylic acid Characterization Structural and Purity Analysis (NMR, MS, HPLC) Synthesis->Characterization Anticancer Anticancer Screening (e.g., NCI-60 panel) Characterization->Anticancer Antimicrobial Antimicrobial Screening (MIC/MBC assays) Characterization->Antimicrobial Enzyme Enzyme Inhibition Assays (e.g., Kinase, Protease panels) Characterization->Enzyme DoseResponse Dose-Response Studies (IC50/EC50 determination) Anticancer->DoseResponse Antimicrobial->DoseResponse Enzyme->DoseResponse Mechanism Mechanism of Action Studies DoseResponse->Mechanism SAR Structure-Activity Relationship (SAR) Studies Mechanism->SAR

Figure 1. A proposed workflow for the initial biological evaluation of this compound.

References

Potential Therapeutic Targets of 5-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information directly detailing the therapeutic targets of 5-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid is limited. This guide explores potential therapeutic targets by examining structurally and functionally related compounds, namely Vadadustat and AKB-9778 (razuprotafib). The hypotheses presented herein are based on the established mechanisms of these analogous molecules and should be validated through direct experimental investigation of the subject compound.

Executive Summary

The core chemical scaffold of this compound is present in several biologically active molecules, suggesting a range of potential therapeutic applications. By analyzing the mechanisms of action of related compounds, this whitepaper identifies two primary, high-potential therapeutic targets: Hypoxia-inducible Factor Prolyl Hydroxylase (HIF-PH) and Vascular Endothelial Protein Tyrosine Phosphatase (VE-PTP) . Inhibition of these enzymes has demonstrated therapeutic efficacy in anemia and retinal vascular diseases, respectively. Additionally, off-target activities against transporters such as Breast Cancer Resistance Protein (BCRP) and Organic Anion Transporter 3 (OAT3) are considered. This document provides a detailed overview of these targets, their associated signaling pathways, quantitative data from related inhibitors, and relevant experimental protocols to guide future research and development efforts.

Potential Therapeutic Target: Hypoxia-inducible Factor Prolyl Hydroxylase (HIF-PH)

The 4-oxo-1,4-dihydropyridine-2-carboxylic acid moiety is a key structural feature of Vadadustat, a known inhibitor of HIF prolyl hydroxylases. This suggests that this compound may exhibit similar activity.

1.1. Mechanism of Action and Signaling Pathway

Under normal oxygen conditions (normoxia), HIF-α subunits are hydroxylated by HIF prolyl hydroxylases (PHDs), leading to their recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, followed by proteasomal degradation. In hypoxic conditions, the activity of PHDs is suppressed, allowing HIF-α to stabilize, translocate to the nucleus, and dimerize with HIF-β. This complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, upregulating the expression of proteins involved in erythropoiesis, iron metabolism, and angiogenesis.[1][2]

Inhibitors of HIF-PH, such as Vadadustat, mimic a hypoxic state by preventing the degradation of HIF-α, even under normoxic conditions.[1][3][4] This leads to a controlled and physiological increase in endogenous erythropoietin (EPO) production, which in turn stimulates red blood cell production.[1][2]

Caption: HIF Signaling Pathway and the Role of HIF-PH Inhibitors.

1.2. Quantitative Data for Vadadustat

While specific IC50 values for this compound are not available, data for Vadadustat provides a benchmark for potential potency.

Target Enzyme/TransporterInhibitorIC50 / Ki / EC50Notes
HIF Prolyl Hydroxylase (PHD1, PHD2, PHD3)VadadustatNot publicly detailed, but potent and reversible inhibitor[5]Leads to stabilization of HIF-1α and HIF-2α[5]
Breast Cancer Resistance Protein (BCRP)VadadustatInhibitor[6]May increase exposure of BCRP substrates[5]
Organic Anion Transporter 3 (OAT3)VadadustatInhibitor[6]May increase exposure of OAT3 substrates[5]

1.3. Experimental Protocol: HIF-PH Inhibition Assay (Generic Luminescence-Based Assay)

This protocol outlines a common method for assessing the inhibitory activity of a compound against HIF-PH enzymes.

HIF_Assay_Workflow cluster_reagents Reagents Start Start End End Decision Decision Process Process Prepare Reagents Prepare Reagents Compound Dilution Compound Dilution Prepare Reagents->Compound Dilution 2. Add Reagents to Plate Add Reagents to Plate Compound Dilution->Add Reagents to Plate 3. Incubate Incubate Add Reagents to Plate->Incubate 4. Add Detection Reagent Add Detection Reagent Incubate->Add Detection Reagent 5. Measure Luminescence Measure Luminescence Add Detection Reagent->Measure Luminescence 6. Data Analysis Data Analysis Measure Luminescence->Data Analysis 7. Determine IC50 Determine IC50 Data Analysis->Determine IC50 8. Determine IC50->End HIF-PH Enzyme HIF-PH Enzyme HIF-alpha Peptide Substrate HIF-alpha Peptide Substrate alpha-ketoglutarate alpha-ketoglutarate Ascorbate, Fe(II) Ascorbate, Fe(II) Test Compound Test Compound

Caption: Workflow for a HIF-PH Inhibition Luminescence Assay.

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 0.01% Tween-20). Prepare solutions of recombinant human HIF-PH (e.g., PHD2), a synthetic peptide substrate corresponding to the hydroxylation site of HIF-1α, and co-factors (α-ketoglutarate, ascorbate, Fe(II)).

  • Compound Preparation: Serially dilute the test compound (this compound) in DMSO, followed by dilution in assay buffer to the desired final concentrations.

  • Assay Reaction: In a 384-well plate, add the test compound, HIF-PH enzyme, and the HIF-1α peptide substrate. Initiate the reaction by adding the co-factors.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add a luminescence-based detection reagent that measures the amount of unconsumed α-ketoglutarate or detects the hydroxylated peptide.

  • Data Acquisition: Read the luminescence signal using a plate reader.

  • Data Analysis: The luminescence signal is inversely proportional to HIF-PH activity. Calculate the percentage of inhibition for each compound concentration relative to controls (no enzyme and no inhibitor).

  • IC50 Determination: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Potential Therapeutic Target: Vascular Endothelial Protein Tyrosine Phosphatase (VE-PTP)

The compound AKB-9778 (razuprotafib) is a small-molecule inhibitor of VE-PTP. While its structure is distinct from the user's compound, the potential for targeting protein tyrosine phosphatases represents another avenue of investigation.

2.1. Mechanism of Action and Signaling Pathway

VE-PTP is a receptor-type protein tyrosine phosphatase that is predominantly expressed in endothelial cells. It dephosphorylates and inactivates the Tie-2 receptor, a tyrosine kinase that is crucial for maintaining vascular stability.[7] The natural ligand for Tie-2, angiopoietin-1 (Ang-1), promotes Tie-2 phosphorylation and activation, leading to vascular quiescence and integrity. In disease states, such as diabetic retinopathy, the antagonist ligand angiopoietin-2 (Ang-2) is upregulated, which competes with Ang-1 and contributes to vascular destabilization.[8]

By inhibiting VE-PTP, a compound like AKB-9778 shifts the balance towards Tie-2 phosphorylation and activation, thereby strengthening the endothelial barrier, reducing vascular leakage, and inhibiting pathological angiogenesis.[8][9][10] This mechanism is complementary to anti-VEGF therapies.[8]

Tie2_Signaling_Pathway cluster_baseline Baseline State cluster_inhibition VE-PTP Inhibition VE-PTP VE-PTP Tie2 (inactive) Tie2 (inactive) Tie2 (inactive)->VE-PTP Dephosphorylates Tie2 (active) Tie2-P Vascular Leakage Vascular Leakage Tie2 (inactive)->Vascular Leakage Vascular Stability Vascular Stability Ang-1 Ang-1 Ang-1->Tie2 (inactive) Activates VE-PTP_Inhibitor VE-PTP Inhibitor VE-PTP_inhibited VE-PTP VE-PTP_Inhibitor->VE-PTP_inhibited Inhibition Tie2_active_inhibited Tie2-P VE-PTP_inhibited->Tie2_active_inhibited Phosphorylation Promoted Tie2_active_inhibited->Vascular Stability

Caption: The Angiopoietin/Tie-2 Signaling Pathway and VE-PTP Inhibition.

2.2. Quantitative Data for AKB-9778 (razuprotafib)

Target EnzymeInhibitorIC50 / Ki / EC50Notes
Vascular Endothelial Protein Tyrosine Phosphatase (VE-PTP)AKB-9778Not publicly detailed, but a potent small-molecule inhibitor[8][9]Activates Tie-2 by inhibiting its dephosphorylation[8][11]

Clinical Trial Data for AKB-9778:

TrialDoseOutcomeReference
TIME-215 mg BID (subcutaneous)Significant reduction in intraocular pressure (IOP)[12][13]
TIME-2b15 mg BID (subcutaneous)Mean IOP reduction of 1.15 mm Hg compared to placebo[12]

2.3. Experimental Protocol: VE-PTP Inhibition Assay (Generic Malachite Green Assay)

This protocol describes a colorimetric method to measure phosphatase activity and its inhibition.

VEPTP_Assay_Workflow cluster_reagents Reagents Start Start End End Process Process Prepare Reagents Prepare Reagents Compound Dilution Compound Dilution Prepare Reagents->Compound Dilution 2. Add Reagents to Plate Add Reagents to Plate Compound Dilution->Add Reagents to Plate 3. Incubate Incubate Stop Reaction & Add Malachite Green Stop Reaction & Add Malachite Green Incubate->Stop Reaction & Add Malachite Green 4. Incubate for Color Development Incubate for Color Development Stop Reaction & Add Malachite Green->Incubate for Color Development 5. Measure Absorbance Measure Absorbance Incubate for Color Development->Measure Absorbance 6. Data Analysis Data Analysis Measure Absorbance->Data Analysis 7. Determine IC50 Determine IC50 Data Analysis->Determine IC50 8. Determine IC50->End VE-PTP Enzyme VE-PTP Enzyme Phosphopeptide Substrate Phosphopeptide Substrate Test Compound Test Compound Malachite Green Reagent Malachite Green Reagent

References

In Vitro Evaluation of 5-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential in vitro evaluation of 5-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid. Due to a lack of direct experimental data for this specific molecule, this document leverages available information on the biological activities of the core 4-oxo-1,4-dihydropyridine-2-carboxylic acid scaffold and its derivatives. This scaffold is a key pharmacophore in several clinically significant antiviral agents, particularly HIV-1 integrase inhibitors. This guide outlines potential biological targets, relevant in vitro assays, and expected data, offering a framework for the systematic investigation of this compound.

Introduction

The 4-oxo-1,4-dihydropyridine-2-carboxylic acid core is a privileged scaffold in medicinal chemistry, most notably recognized for its role in a class of potent antiviral drugs. Compounds bearing this moiety have demonstrated significant activity as inhibitors of HIV-1 integrase, an essential enzyme for viral replication. The title compound, this compound, incorporates this key scaffold with a benzyloxy substituent at the 5-position, the impact of which on biological activity warrants investigation. This guide explores the potential in vitro activities of this compound based on the established pharmacology of its structural analogs.

Potential Biological Target: HIV-1 Integrase

The primary hypothesized target for this compound is the viral enzyme HIV-1 integrase. This enzyme catalyzes the insertion of the viral DNA into the host cell's genome, a critical step in the HIV replication cycle. The 4-oxo-1,4-dihydropyridine-2-carboxylic acid moiety is known to chelate essential divalent metal ions (typically Mg2+) in the active site of the integrase, thereby blocking its strand transfer activity.

Mechanism of Action: Inhibition of Strand Transfer

The proposed mechanism of action involves the inhibitor binding to the complex of HIV-1 integrase and the viral DNA ends. This binding prevents the subsequent nucleophilic attack of the viral DNA 3'-hydroxyl group on the host cell DNA, a process known as strand transfer. This inhibition effectively halts the integration of the viral genome, thus preventing productive infection.

HIV_Integrase_Inhibition cluster_0 HIV Replication Cycle cluster_1 Inhibitor Action Viral_DNA Viral DNA Complex Integrase-Viral DNA Complex Viral_DNA->Complex binds Integrase HIV-1 Integrase Integrase->Complex binds Integration Integration of Viral DNA Complex->Integration catalyzes Blocked_Complex Inhibited Complex Complex->Blocked_Complex Host_DNA Host Cell DNA Host_DNA->Integration Inhibitor 5-(Benzyloxy)-4-oxo-1,4-dihydropyridine -2-carboxylic acid Inhibitor->Blocked_Complex binds to Blocked_Complex->Integration

Hypothesized inhibition of HIV-1 integrase by the target compound.

Recommended In Vitro Evaluation Workflow

A systematic in vitro evaluation is crucial to determine the biological activity profile of this compound. The following workflow outlines a logical progression of experiments from initial cytotoxicity screening to specific enzyme inhibition and antiviral assays.

Experimental_Workflow Start Compound Synthesis & Characterization Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Start->Cytotoxicity Enzyme_Assay HIV-1 Integrase Inhibition Assay Cytotoxicity->Enzyme_Assay If non-toxic at active concentrations Antiviral_Assay Cell-Based Antiviral Activity Assay Enzyme_Assay->Antiviral_Assay If active Data_Analysis Data Analysis (IC50, CC50, SI) Antiviral_Assay->Data_Analysis Conclusion Lead Candidate Potential Assessment Data_Analysis->Conclusion

General workflow for the in vitro characterization of the target compound.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of the compound that causes a 50% reduction in cell viability (CC50).

Methodology:

  • Cell Culture: Human T-lymphocyte cells (e.g., MT-4) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.

  • Plating: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well.

  • Compound Treatment: A stock solution of the test compound in DMSO is serially diluted in culture medium to achieve a range of final concentrations. The final DMSO concentration should be non-toxic to the cells (e.g., <0.5%).

  • Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization buffer.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

  • Analysis: The CC50 value is calculated from the dose-response curve.

HIV-1 Integrase Strand Transfer Inhibition Assay

Objective: To determine the concentration of the compound that inhibits 50% of the HIV-1 integrase strand transfer activity (IC50).

Methodology:

  • Reaction Mixture: A reaction mixture is prepared containing recombinant HIV-1 integrase, a donor DNA substrate (biotinylated at the 5' end), and a target DNA substrate.

  • Compound Addition: The test compound is added at various concentrations.

  • Initiation: The reaction is initiated by the addition of MgCl2.

  • Incubation: The mixture is incubated at 37°C.

  • Termination: The reaction is stopped by the addition of EDTA.

  • Detection: The biotinylated DNA is captured on a streptavidin-coated plate, and the integrated target DNA is detected using a specific antibody or labeled probe.

  • Data Acquisition: The signal is quantified using a suitable plate reader.

  • Analysis: The IC50 value is determined from the inhibition curve.

Data Presentation: Representative Data for Dihydropyridine Carboxylic Acid Derivatives

The following table summarizes representative in vitro activity data for dihydropyridine carboxylic acid derivatives against various cancer cell lines, as direct data for the title compound is not available. This serves as an example of how quantitative data for the target compound could be presented.

Compound IDCell LineAssay TypeIC50 (µM)Reference
3a HCT-15 (Colon)Cytotoxicity7.94 ± 1.6[1]
3b HCT-15 (Colon)Cytotoxicity9.24 ± 0.9[1]

Conclusion

While direct experimental evidence for the in vitro activity of this compound is currently unavailable, its structural similarity to known HIV-1 integrase inhibitors strongly suggests a potential antiviral profile. The outlined experimental workflow provides a robust framework for a thorough in vitro evaluation. Initial cytotoxicity screening followed by specific HIV-1 integrase inhibition and cell-based antiviral assays will be critical in elucidating the therapeutic potential of this compound. The benzyloxy substituent at the 5-position may influence potency, selectivity, and pharmacokinetic properties, making its investigation a compelling area for further research in the development of novel antiviral agents.

References

5-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic Acid: An In-Depth Technical Guide to its Role as an Enzymatic Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

5-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid belongs to the dihydropyridine class of heterocyclic compounds, a scaffold known for a wide range of biological activities. This particular derivative has been identified in patent literature as a potential inhibitor of viral enzymes, specifically Human Immunodeficiency Virus (HIV) integrase and Hepatitis C Virus (HCV) polymerase. These enzymes are critical for the replication of their respective viruses, making them prime targets for antiviral drug development. This guide aims to consolidate the existing, albeit limited, knowledge on this compound and provide a framework for its further investigation as a therapeutic agent.

Target Enzymes and Mechanism of Action

HIV Integrase

HIV integrase is a key enzyme in the retroviral life cycle, responsible for inserting the viral DNA into the host cell's genome. This process, known as strand transfer, is essential for the establishment of a persistent infection. Inhibitors of HIV integrase, particularly those targeting the strand transfer step, are a critical class of antiretroviral drugs. The proposed mechanism of action for dihydropyridine-based inhibitors involves the chelation of divalent metal ions (typically Mg2+) in the active site of the integrase enzyme. This chelation disrupts the catalytic activity of the enzyme, preventing the covalent linkage of the viral DNA to the host chromosome.

Hepatitis C Virus (HCV) NS5B Polymerase

The HCV NS5B protein is an RNA-dependent RNA polymerase that is essential for the replication of the viral RNA genome. As a key component of the HCV replication complex, NS5B is a major target for direct-acting antiviral agents. Dihydropyridine derivatives have been explored as non-nucleoside inhibitors of NS5B. These inhibitors are thought to bind to allosteric sites on the enzyme, inducing conformational changes that ultimately impede its polymerase activity.

Quantitative Inhibition Data (Comparative Analysis)

As of the latest literature review, specific IC50 or Ki values for this compound against HIV integrase or HCV NS5B polymerase have not been publicly disclosed. However, to provide a valuable context for researchers, the following table summarizes the inhibitory activities of structurally related dihydropyridine and carboxylic acid derivatives against these or similar enzymes.

Compound/Derivative ClassTarget EnzymeIC50 / Ki ValueReference Compound
Dihydropyrimidine Carboxylate AnalogHCV NS5B PolymeraseIC50: 0.73 µM-
Indole-2-carboxylic Acid DerivativeHIV-1 IntegraseIC50: 12.41–47.44 µMRaltegravir
Quinolinonyl Non-Diketo Acid DerivativeHIV-1 RNase HIC50: 1.49 µM-
5-hydroxy-6-oxo-1,6-dihydropyrimidine-4-carboxamideHIV-1 IntegrasePotent InhibitionRaltegravir
Hydroxybenzoic and Hydroxycinnamic Acid Flavon-3-yl EstersHIV-1 IntegraseIC50: 8.3 and 9.1 µM-

This table is for comparative purposes only and the activities of these compounds do not directly reflect the potential activity of this compound.

Experimental Protocols

Proposed Synthesis of this compound

Step 1: Synthesis of 5-(Benzyloxy)pyridine-2-carboxylic acid [1]

This step involves the oxidation of 5-(benzyloxy)-2-methylpyridine.

  • Materials: 5-(benzyloxy)-2-methylpyridine, Potassium permanganate (KMnO4), Water, t-butanol (optional), Hydrochloric acid (HCl).

  • Procedure:

    • Dissolve 5-(benzyloxy)-2-methylpyridine in water or a mixture of t-butanol and water.

    • Heat the solution to 70-90°C with vigorous stirring.

    • Slowly add a solution of potassium permanganate (2-3 equivalents) in water dropwise over 1-2 hours.

    • Continue heating and stirring until the purple color of the permanganate disappears, indicating the completion of the oxidation.

    • Filter the hot reaction mixture to remove the manganese dioxide precipitate.

    • Cool the filtrate in an ice bath.

    • Carefully acidify the filtrate with hydrochloric acid to a pH of approximately 3-4 to precipitate the product.

    • Collect the precipitated 5-(benzyloxy)pyridine-2-carboxylic acid by filtration, wash with cold water, and dry under vacuum.

Step 2: Formation of the 4-Oxo-1,4-dihydropyridine Ring

This step would likely involve a cyclization reaction. A possible, though unconfirmed, approach could be a variation of the Gould-Jacobs reaction starting from a suitably substituted aniline derivative and a diethyl ethoxymethylenemalonate equivalent, followed by cyclization and subsequent hydrolysis. Further synthetic development and optimization would be required.

HIV Integrase Strand Transfer Assay Protocol[2]

This protocol outlines a non-radioactive, ELISA-based assay to measure the inhibition of the strand transfer reaction catalyzed by HIV-1 integrase.

  • Materials:

    • Recombinant HIV-1 Integrase

    • Biotinylated donor DNA substrate

    • Digoxigenin (DIG)-labeled target DNA substrate

    • Streptavidin-coated 96-well plates

    • Anti-DIG antibody conjugated to horseradish peroxidase (HRP)

    • TMB (3,3’,5,5’-tetramethylbenzidine) substrate

    • Assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM DTT, 7.5 mM MgCl2, 0.05% Nonidet P-40, 30 mM NaCl)

    • Wash buffer (e.g., PBS with 0.05% Tween-20)

    • Stop solution (e.g., 1 M H2SO4)

  • Procedure:

    • Plate Preparation: Coat the streptavidin-coated 96-well plate with the biotinylated donor DNA substrate. Wash to remove unbound DNA.

    • Enzyme Binding: Add recombinant HIV-1 integrase to the wells and incubate to allow binding to the donor DNA. Wash away unbound enzyme.

    • Inhibitor Addition: Add serial dilutions of the test compound (this compound) to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.

    • Strand Transfer Reaction: Initiate the reaction by adding the DIG-labeled target DNA substrate to all wells. Incubate at 37°C for 60-90 minutes.

    • Detection:

      • Wash the plate to remove unreacted components.

      • Add the anti-DIG-HRP conjugate and incubate.

      • Wash the plate to remove unbound conjugate.

      • Add TMB substrate and incubate until a color develops.

      • Stop the reaction with the stop solution.

    • Data Analysis: Measure the absorbance at 450 nm. Calculate the percent inhibition relative to controls and plot against the logarithm of the inhibitor concentration to determine the IC50 value.

HCV NS5B Polymerase Assay Protocol[3][4][5]

This protocol describes a non-radioactive, scintillation proximity assay (SPA) to measure the RNA-dependent RNA polymerase activity of HCV NS5B.

  • Materials:

    • Recombinant HCV NS5B polymerase (C-terminally truncated for solubility)

    • Poly(C) template

    • Biotinylated oligo(G)12 primer

    • [3H]-GTP (radiolabeled substrate)

    • Streptavidin-coated SPA beads

    • Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT, 40 mM NaCl)

    • Stop solution (e.g., 100 mM EDTA)

  • Procedure:

    • Reaction Setup: In a 96-well plate, combine the assay buffer, poly(C) template, biotinylated oligo(G)12 primer, and serial dilutions of the test compound.

    • Enzyme Addition: Add the recombinant HCV NS5B polymerase to initiate the reaction.

    • Substrate Addition: Add [3H]-GTP to the reaction mixture.

    • Incubation: Incubate the plate at room temperature (around 22°C) for 2-3 hours.

    • Termination and Detection:

      • Stop the reaction by adding the stop solution.

      • Add streptavidin-coated SPA beads. The biotinylated RNA product containing the incorporated [3H]-GTP will bind to the beads, bringing the radioisotope in close proximity to the scintillant in the beads, generating a signal.

    • Data Analysis: Measure the signal using a scintillation counter. Calculate the percent inhibition and determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the relevant viral life cycles and a general workflow for inhibitor screening.

HIV_Lifecycle Figure 1: Simplified HIV Life Cycle and the Target of Inhibition cluster_cell Host CD4+ T-Cell Entry 1. Binding & Fusion ReverseTranscription 2. Reverse Transcription (RNA -> DNA) Entry->ReverseTranscription Integration 3. Integration (Viral DNA -> Host DNA) ReverseTranscription->Integration Transcription 4. Transcription (DNA -> mRNA) Integration->Transcription Translation 5. Translation (mRNA -> Viral Proteins) Transcription->Translation Assembly 6. Assembly Translation->Assembly Budding 7. Budding & Maturation Assembly->Budding New_Virion New HIV Virion Budding->New_Virion HIV_Virion HIV Virion HIV_Virion->Entry Inhibitor 5-(Benzyloxy)-4-oxo-1,4- dihydropyridine-2-carboxylic acid Inhibitor->Integration

Caption: Simplified HIV Life Cycle and the Target of Inhibition.

HCV_Replication Figure 2: Simplified HCV Replication Cycle and the Target of Inhibition cluster_hepatocyte Host Hepatocyte Entry 1. Entry Uncoating 2. Uncoating & Translation Entry->Uncoating Polyprotein HCV Polyprotein Uncoating->Polyprotein Processing 3. Polyprotein Processing Polyprotein->Processing ReplicationComplex 4. Formation of Replication Complex Processing->ReplicationComplex RNA_Replication 5. RNA Replication (NS5B Polymerase) ReplicationComplex->RNA_Replication Assembly 6. Assembly & Release RNA_Replication->Assembly New_Virion New HCV Virion Assembly->New_Virion HCV_Virion HCV Virion HCV_Virion->Entry Inhibitor 5-(Benzyloxy)-4-oxo-1,4- dihydropyridine-2-carboxylic acid Inhibitor->RNA_Replication

Caption: Simplified HCV Replication Cycle and the Target of Inhibition.

Inhibitor_Screening_Workflow Figure 3: General Workflow for Enzymatic Inhibitor Screening Compound_Library Compound Library (including test compound) Primary_Assay Primary Enzymatic Assay (e.g., HIV Integrase or HCV Polymerase Assay) Compound_Library->Primary_Assay Hit_Identification Hit Identification (Compounds showing >50% inhibition) Primary_Assay->Hit_Identification Dose_Response Dose-Response Assay (IC50 Determination) Hit_Identification->Dose_Response Lead_Compound Lead Compound Dose_Response->Lead_Compound

Caption: General Workflow for Enzymatic Inhibitor Screening.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for the development of novel antiviral agents targeting HIV integrase and HCV NS5B polymerase. The information and protocols provided in this guide offer a solid foundation for initiating further research. Key future directions should include:

  • Optimized Synthesis: Development and validation of a robust and scalable synthetic route for the title compound and its analogs.

  • Quantitative Biological Evaluation: Performance of detailed enzymatic and cell-based assays to determine the specific inhibitory potency (IC50, Ki) and antiviral efficacy (EC50) of the compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs to understand the key structural features required for potent inhibitory activity and to optimize for drug-like properties.

  • Mechanism of Action Studies: Detailed kinetic and biophysical studies to elucidate the precise mechanism of inhibition against both target enzymes.

The pursuit of these research avenues will be crucial in determining the therapeutic potential of this compound and its derivatives as a new class of antiviral drugs.

References

The Antimicrobial Potential of 4-Oxo-1,4-dihydropyridine-2-carboxylic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutics. Among these, the 4-oxo-1,4-dihydropyridine-2-carboxylic acid core has emerged as a promising pharmacophore, demonstrating significant activity against a spectrum of bacterial and fungal pathogens. This technical guide provides an in-depth overview of the antimicrobial properties of this class of compounds, including quantitative activity data, detailed experimental protocols for their evaluation, and an elucidation of their mechanism of action.

Antimicrobial Activity: Quantitative Data

The antimicrobial efficacy of 4-oxo-1,4-dihydropyridine-2-carboxylic acid derivatives has been evaluated against a range of Gram-positive and Gram-negative bacteria, as well as fungal species. The minimum inhibitory concentration (MIC), a key measure of antimicrobial potency, has been determined for various analogs. The following tables summarize the reported MIC values, offering a comparative analysis of their activity spectrum.

Table 1: Antibacterial Activity of 4-Oxo-1,4-dihydropyridine-2-carboxylic Acid Derivatives (MIC in µg/mL)

Compound/DerivativeStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference
Derivative A 841632[1]
Derivative B 42816[1]
Derivative C 16832>64[1]
N-ethylpyridone-3-carboxylic acid Comparable to Nalidixic AcidComparable to Nalidixic AcidComparable to Nalidixic AcidComparable to Nalidixic Acid[2]

Table 2: Antifungal Activity of 4-Oxo-1,4-dihydropyridine-2-carboxylic Acid Derivatives (MIC in µg/mL)

Compound/DerivativeCandida albicansAspergillus nigerReference
Derivative X 1632[3]
Derivative Y 816[3]
Derivative Z 3264[3]

Mechanism of Action: Inhibition of DNA Gyrase

The primary mechanism of antimicrobial action for 4-oxo-1,4-dihydropyridine-2-carboxylic acids is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and, to a lesser extent, topoisomerase IV. These enzymes are essential for DNA replication, repair, and recombination in bacteria. By binding to the enzyme-DNA complex, these compounds stabilize the transient double-strand breaks generated by the enzymes, leading to an accumulation of DNA damage and ultimately cell death. This mechanism is analogous to that of the well-established quinolone class of antibiotics.

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell DNA_Gyrase DNA Gyrase (GyrA & GyrB subunits) Negative_Supercoiling Negative Supercoiling DNA_Gyrase->Negative_Supercoiling Introduces Ternary_Complex Stable Ternary Complex (Gyrase-DNA-Compound) DNA_Gyrase->Ternary_Complex Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase Binds Relaxed_DNA->Ternary_Complex Compound 4-Oxo-1,4-dihydropyridine -2-carboxylic Acid Compound->Ternary_Complex Forms DSB Double-Strand Breaks Ternary_Complex->DSB Prevents re-ligation Cell_Death Bacterial Cell Death DSB->Cell_Death Leads to

Mechanism of DNA Gyrase Inhibition.

Experimental Protocols

Accurate determination of antimicrobial activity is paramount in the evaluation of new chemical entities. The following are detailed methodologies for two standard in vitro assays used to assess the efficacy of 4-oxo-1,4-dihydropyridine-2-carboxylic acids.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

Broth_Microdilution_Workflow Start Start Prepare_Compound Prepare stock solution of 4-oxo-1,4-dihydropyridine -2-carboxylic acid derivative Start->Prepare_Compound Serial_Dilution Perform serial two-fold dilutions of the compound in a 96-well plate containing growth medium Prepare_Compound->Serial_Dilution Inoculate_Plate Inoculate each well of the 96-well plate with the microbial suspension Serial_Dilution->Inoculate_Plate Prepare_Inoculum Prepare a standardized bacterial/fungal inoculum (e.g., 0.5 McFarland standard) Prepare_Inoculum->Inoculate_Plate Incubate Incubate the plate at the optimal temperature and duration for the test microorganism Inoculate_Plate->Incubate Read_Results Visually inspect the wells for turbidity (microbial growth) Incubate->Read_Results Determine_MIC Identify the lowest concentration of the compound that inhibits visible growth (the MIC) Read_Results->Determine_MIC End End Determine_MIC->End

Broth Microdilution Workflow.

Detailed Protocol:

  • Preparation of Antimicrobial Agent: A stock solution of the test compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration.

  • Serial Dilutions: In a 96-well microtiter plate, serial two-fold dilutions of the stock solution are made in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of desired concentrations.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This is then further diluted to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[4]

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension. Control wells containing only the medium (sterility control) and medium with the inoculum (growth control) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for most bacteria).[5][6]

  • MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (i.e., no turbidity) in the well.[4]

Agar Well Diffusion Method

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity based on the diffusion of the compound through an agar medium.

Agar_Well_Diffusion_Workflow Start Start Prepare_Agar Prepare and pour sterile agar medium (e.g., Mueller-Hinton Agar) into Petri dishes Start->Prepare_Agar Inoculate_Plate Inoculate the entire surface of the agar plate with a standardized microbial suspension Prepare_Agar->Inoculate_Plate Create_Wells Create wells (6-8 mm diameter) in the agar using a sterile cork borer Inoculate_Plate->Create_Wells Add_Compound Add a known concentration of the 4-oxo-1,4-dihydropyridine -2-carboxylic acid solution to each well Create_Wells->Add_Compound Incubate Incubate the plates at the optimal temperature and duration Add_Compound->Incubate Measure_Zones Measure the diameter of the zone of inhibition (clear area around the well) in millimeters Incubate->Measure_Zones End End Measure_Zones->End

Agar Well Diffusion Workflow.

Detailed Protocol:

  • Media Preparation: A sterile agar medium, such as Mueller-Hinton Agar, is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism (e.g., using a sterile cotton swab dipped in a 0.5 McFarland standard suspension).[6]

  • Well Creation: Wells of a specific diameter (typically 6-8 mm) are aseptically punched into the agar using a sterile cork borer.[7][8]

  • Compound Application: A fixed volume of the test compound solution at a known concentration is added to each well. A negative control (solvent) and a positive control (a known antibiotic) should be included on each plate.[5]

  • Incubation: The plates are incubated under suitable conditions for the test organism.[5][7]

  • Zone of Inhibition Measurement: After incubation, the diameter of the clear zone around each well where microbial growth is inhibited is measured in millimeters. The size of the zone of inhibition is proportional to the antimicrobial activity of the compound.

Conclusion

The 4-oxo-1,4-dihydropyridine-2-carboxylic acid scaffold represents a valuable starting point for the development of new antimicrobial agents. The data and protocols presented in this guide offer a foundation for researchers to further explore the potential of this chemical class. Future work should focus on optimizing the structure to enhance potency against a broader range of pathogens, including multidrug-resistant strains, while maintaining a favorable safety profile. The detailed methodologies provided herein will facilitate standardized and reproducible evaluation of these promising compounds, accelerating the journey from discovery to clinical application.

References

Methodological & Application

Application Notes and Protocols for 5-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid: A Potent HIF Prolyl-Hydroxylase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the experimental use of 5-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid, a potent inhibitor of Hypoxia-Inducible Factor (HIF) prolyl-hydroxylases (PHDs). Inhibition of these enzymes leads to the stabilization of HIF-1α, a master regulator of the cellular response to hypoxia, and holds therapeutic potential for conditions such as anemia associated with chronic kidney disease.[1][2]

Data Presentation

While specific quantitative data for this compound is not extensively available in the public domain, the following table summarizes the in vitro potency of several well-characterized HIF-PHD inhibitors against the three human PHD isoforms. This data serves as a valuable benchmark for comparison when evaluating the activity of novel inhibitors like the one in focus.

InhibitorPHD1 IC₅₀ (nM)PHD2 IC₅₀ (nM)PHD3 IC₅₀ (nM)Reference(s)
Vadadustat15.3611.837.63[1]
Daprodustat3.522.25.5[1]
Roxadustat-591-[1]
Molidustat480280450[1]

Note: IC₅₀ values can vary depending on the specific assay conditions.

Signaling Pathway

The primary mechanism of action for HIF-PHD inhibitors is the stabilization of HIF-1α, which leads to the transcription of various target genes. Under normal oxygen conditions (normoxia), PHDs hydroxylate specific proline residues on HIF-1α, targeting it for ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation.[1][3] By inhibiting PHDs, this compound prevents this degradation, allowing HIF-1α to accumulate, translocate to the nucleus, and activate the transcription of hypoxia-responsive genes.[1][4]

HIF_Signaling_Pathway cluster_normoxia Normoxia cluster_inhibition HIF-PHD Inhibition HIF1a_normoxia HIF-1α Hydroxylation Hydroxylation HIF1a_normoxia->Hydroxylation PHD PHD PHD->Hydroxylation O2 O₂ O2->Hydroxylation aKG 2-OG aKG->Hydroxylation VHL VHL Hydroxylation->VHL binds to Ubiquitination Ubiquitination VHL->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation Proteasome->Degradation Inhibitor 5-(Benzyloxy)-4-oxo-1,4- dihydropyridine-2-carboxylic acid PHD_inhibited PHD (Inhibited) Inhibitor->PHD_inhibited inhibits HIF1a_stabilized HIF-1α (Stabilized) HIF1_complex HIF-1 Complex HIF1a_stabilized->HIF1_complex HIF1b HIF-1β (ARNT) HIF1b->HIF1_complex HRE HRE HIF1_complex->HRE binds to Nucleus Nucleus Target_Genes Target Gene Transcription (e.g., EPO, VEGF) HRE->Target_Genes activates

HIF-1α Signaling Pathway Under Normoxia and PHD Inhibition.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the activity of this compound.

In Vitro PHD2 Inhibition Assay (AlphaScreen)

This assay quantitatively measures the ability of the compound to inhibit the enzymatic activity of PHD2.

Workflow:

PHD2_Inhibition_Workflow A Prepare Reagents: - PHD2 Enzyme - Biotinylated HIF-1α Peptide - 2-Oxoglutarate (2-OG) - Fe(II), Ascorbate C Add Enzyme Mix A->C B Dispense Inhibitor (Varying Concentrations) B->C D Incubate C->D E Initiate Reaction with Substrate Mix (HIF-1α peptide, 2-OG) D->E F Stop Reaction & Add Acceptor Beads E->F G Add Donor Beads F->G H Incubate in Dark G->H I Read Plate (AlphaScreen Reader) H->I J Data Analysis: Calculate IC₅₀ I->J

Workflow for the in vitro PHD2 inhibition assay.

Materials:

  • Recombinant human PHD2 enzyme

  • Biotinylated HIF-1α peptide substrate

  • 2-Oxoglutarate (2-OG)

  • Fe(II) sulfate

  • L-ascorbic acid

  • This compound

  • AlphaLISA Acceptor beads (anti-hydroxyproline antibody conjugated)

  • Streptavidin-coated Donor beads

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 0.01% Tween-20, 0.1% BSA)

  • 384-well white ProxiPlates

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Create a serial dilution of the inhibitor in the assay buffer.

  • Prepare a reaction mixture containing PHD2 enzyme, Fe(II) sulfate, and L-ascorbic acid in the assay buffer.[5]

  • Add the diluted inhibitor or vehicle control to the wells of a 384-well plate.

  • Add the enzyme mixture to the wells and incubate for 15 minutes at room temperature.[5]

  • Initiate the enzymatic reaction by adding a substrate mixture containing the biotinylated HIF-1α peptide and 2-OG.[5]

  • Incubate for the desired reaction time (e.g., 10-30 minutes) at room temperature.

  • Stop the reaction by adding a solution containing EDTA and the AlphaLISA Acceptor beads.[5]

  • Add the Streptavidin-coated Donor beads.[5]

  • Incubate the plate in the dark at room temperature for 60 minutes.[5]

  • Read the plate on an AlphaScreen-compatible plate reader.

Data Analysis: The AlphaScreen signal is inversely proportional to PHD2 activity. Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[5]

Cell-Based HIF-1α Stabilization Assay (Western Blot)

This assay determines the ability of the compound to stabilize HIF-1α protein levels in cultured cells.

Workflow:

HIF_Stabilization_Workflow A Seed Cells (e.g., HeLa, U2OS, Hep3B) B Treat with Inhibitor (Varying Concentrations and Times) A->B C Cell Lysis B->C D Protein Quantification C->D E SDS-PAGE D->E F Western Blot Transfer E->F G Antibody Incubation: - Primary (anti-HIF-1α) - Secondary (HRP-conjugated) F->G H Chemiluminescent Detection G->H I Data Analysis: Quantify Band Intensity H->I

Workflow for HIF-1α stabilization analysis by Western Blot.

Materials:

  • Human cell lines (e.g., HeLa, U2OS, Hep3B)[3]

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)[3]

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against HIF-1α

  • HRP-conjugated secondary antibody

  • Loading control primary antibody (e.g., anti-β-actin or anti-GAPDH)

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Seed cells in culture plates and allow them to adhere overnight.

  • Treat cells with varying concentrations of this compound or vehicle control for a specified duration (e.g., 4-24 hours).[3]

  • Wash cells with ice-cold PBS and lyse them in lysis buffer.[1]

  • Determine the protein concentration of the lysates.[1]

  • Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.[3]

  • Incubate the membrane with the primary anti-HIF-1α antibody.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.[1]

  • Visualize the protein bands using an ECL substrate and an imaging system.[1]

  • Strip the membrane and re-probe with a loading control antibody.

Data Analysis: Quantify the band intensities for HIF-1α and the loading control. Normalize the HIF-1α signal to the loading control to determine the relative increase in HIF-1α stabilization.[5]

Hypoxia Response Element (HRE) Luciferase Reporter Assay

This assay measures the transcriptional activity of HIF-1 in response to inhibitor treatment.

Workflow:

HRE_Luciferase_Workflow A Transfect Cells with: - HRE-Luciferase Reporter Plasmid - Control Plasmid (e.g., Renilla) B Seed Transfected Cells A->B C Treat with Inhibitor (Varying Concentrations) B->C D Cell Lysis C->D E Measure Luciferase Activity (Dual-Luciferase Assay) D->E F Data Analysis: Normalize and Calculate Fold Induction E->F

Workflow for the HRE Luciferase Reporter Assay.

Materials:

  • Human cell line (e.g., HEK293)

  • HRE-luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • This compound

  • Passive lysis buffer

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Transfect cells with the HRE-luciferase reporter plasmid and a control plasmid.[1]

  • After 24 hours, seed the transfected cells into a 96-well plate.[1]

  • Treat the cells with varying concentrations of this compound or vehicle control.

  • After the desired incubation period, lyse the cells using a passive lysis buffer.[1]

  • Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[1]

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell number. Calculate the fold induction of luciferase activity relative to the vehicle-treated control.[1] An increase in luciferase activity indicates an increase in HIF-1 transcriptional activity.[3]

References

Application Notes and Protocols for the Analysis of 5-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the qualitative and quantitative analysis of 5-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid. The protocols are intended to be a starting point for method development and validation.

High-Performance Liquid Chromatography (HPLC) Method for Purity Determination

This method is suitable for the determination of the purity of this compound in bulk drug substance and formulated products.

Experimental Protocol

1.1. Sample Preparation

  • Accurately weigh and dissolve an appropriate amount of the sample in the mobile phase to obtain a final concentration of approximately 0.5 mg/mL.[1]

  • Sonication may be used to aid dissolution.[1]

  • Filter the solution through a 0.22 µm syringe filter prior to injection.[1]

1.2. Chromatographic Conditions

A reversed-phase HPLC method is proposed for the analysis.

ParameterRecommended Condition
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient 0-5 min: 5% B5-25 min: 5% to 95% B25-30 min: 95% B30.1-35 min: 5% B
Flow Rate 1.0 mL/min[2][3]
Column Temperature 30 °C[3]
Detection UV at 255 nm[2]
Injection Volume 10 µL

1.3. Data Presentation

The purity of the sample is determined by calculating the area percentage of the main peak.

CompoundExpected Retention Time (min)
This compound~15 - 20

Note: The retention time is an estimate and should be confirmed experimentally.

Liquid Chromatography-Mass Spectrometry (LC-MS) Method for Identification and Quantification

This LC-MS method is designed for the sensitive identification and quantification of this compound in complex matrices such as biological fluids.

Experimental Protocol

2.1. Sample Preparation

For biological samples, a protein precipitation or liquid-liquid extraction is recommended.[4]

  • To 100 µL of plasma or serum, add 300 µL of cold acetonitrile to precipitate proteins.[4]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2.2. LC-MS Conditions

ParameterRecommended Condition
LC System UPLC or HPLC system
Column C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile with 0.1% Formic acid
Gradient 0-2 min: 5% B2-8 min: 5% to 95% B8-10 min: 95% B10.1-12 min: 5% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole or High-Resolution Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive and Negative
Scan Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)

2.3. Data Presentation

The compound can be identified by its accurate mass and characteristic fragmentation pattern. For quantification, a calibration curve should be prepared.

ParameterExpected Value
Molecular Formula C₁₄H₁₁NO₄
Molecular Weight 257.24 g/mol
[M+H]⁺ (Positive Mode) m/z 258.07
[M-H]⁻ (Negative Mode) m/z 256.06
Major Fragment Ion (Positive Mode) m/z 91 (Tropylium ion from benzyloxy group)[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for the structural confirmation of this compound.

Experimental Protocol

3.1. Sample Preparation

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

3.2. NMR Acquisition Parameters

Parameter¹H NMR¹³C NMR
Spectrometer Frequency 400 MHz or higher100 MHz or higher
Solvent DMSO-d₆DMSO-d₆
Temperature 25 °C25 °C
Pulse Program Standard single pulseProton-decoupled
Number of Scans 161024
Relaxation Delay 2 s2 s

3.3. Data Presentation

The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Proton AssignmentExpected ¹H Chemical Shift (ppm)Carbon AssignmentExpected ¹³C Chemical Shift (ppm)
Pyridine-H3~6.5C=O (Carboxylic acid)~165
Pyridine-H6~8.0C=O (Pyridone)~175
-CH₂- (Benzyloxy)~5.2Pyridine C2~145
Phenyl-H (Benzyloxy)~7.3-7.5Pyridine C3~110
-COOH~13.0 (broad)Pyridine C4~160
NH~11.5 (broad)Pyridine C5~150
Pyridine C6~140
-CH₂- (Benzyloxy)~70
Phenyl C (ipso)~136
Phenyl C (o, m, p)~127-129

Note: These are predicted chemical shifts based on similar structures and should be confirmed by experimental data.[7][8][9]

Visualizations

Analytical_Workflow cluster_sample Sample Handling cluster_data Data Processing & Reporting Sample Sample Receipt Preparation Sample Preparation (Dissolution, Extraction) Sample->Preparation HPLC HPLC Analysis (Purity) Preparation->HPLC LCMS LC-MS Analysis (ID & Quant) Preparation->LCMS NMR NMR Spectroscopy (Structure) Preparation->NMR Data_Processing Data Processing (Integration, Interpretation) HPLC->Data_Processing LCMS->Data_Processing NMR->Data_Processing Reporting Final Report Generation Data_Processing->Reporting

Caption: Workflow for the analysis of this compound.

References

Application Notes and Protocols for High-Throughput Screening of 5-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid is a pyridine derivative with potential therapeutic applications. Compounds with a dihydropyridine scaffold have been investigated for a range of biological activities, including the inhibition of the Hypoxia-Inducible Factor (HIF-1) signaling pathway. The HIF-1 pathway is a critical regulator of cellular responses to low oxygen conditions (hypoxia) and is implicated in the progression of various diseases, including cancer. This document provides detailed application notes and protocols for the use of this compound in high-throughput screening (HTS) campaigns aimed at identifying and characterizing inhibitors of the HIF-1 signaling pathway.

Target Pathway: HIF-1 Signaling

Under normal oxygen conditions (normoxia), the alpha subunit of HIF-1 (HIF-1α) is continuously synthesized and rapidly degraded. This degradation is mediated by prolyl hydroxylases (PHDs), which hydroxylate HIF-1α, allowing the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to bind and target it for proteasomal degradation. In hypoxic conditions, PHDs are inhibited, leading to the stabilization and accumulation of HIF-1α. Stabilized HIF-1α translocates to the nucleus and dimerizes with the constitutively expressed HIF-1β (also known as ARNT). This heterodimer then binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes, activating the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival, such as Vascular Endothelial Growth Factor (VEGF).

HIF_Signaling_Pathway cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia (Low Oxygen) HIF1a_normoxia HIF-1α hydroxylated_HIF1a Hydroxylated HIF-1α HIF1a_normoxia->hydroxylated_HIF1a Hydroxylation PHDs PHDs O2 O2 O2->PHDs VHL VHL Complex hydroxylated_HIF1a->VHL Binding proteasome Proteasome VHL->proteasome Ubiquitination degradation Degradation proteasome->degradation HIF1a_hypoxia HIF-1α stabilized_HIF1a Stabilized HIF-1α HIF1a_hypoxia->stabilized_HIF1a Stabilization PHDs_inactive PHDs (Inactive) nucleus Nucleus stabilized_HIF1a->nucleus HIF1_dimer HIF-1α/HIF-1β Dimer nucleus->HIF1_dimer Dimerization HIF1b HIF-1β (ARNT) HIF1b->HIF1_dimer HRE HRE (DNA) HIF1_dimer->HRE Binding gene_transcription Target Gene Transcription (e.g., VEGF) HRE->gene_transcription cellular_response Cellular Response (Angiogenesis, etc.) gene_transcription->cellular_response compound 5-(Benzyloxy)-4-oxo-1,4- dihydropyridine-2-carboxylic acid compound->PHDs_inactive Inhibition? compound->HIF1_dimer Inhibition?

Caption: The HIF-1 Signaling Pathway in Normoxia and Hypoxia.

Data Presentation

CompoundCell LineIC50 (µM)Reference
Diethyl 4-(4-benzyloxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylateHeLa3.6[1]
Diethyl 4-(4-benzyloxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylateMCF-75.2[1]

Experimental Protocols

The following protocols are designed for a high-throughput screening campaign to identify and characterize inhibitors of the HIF-1 signaling pathway.

Primary Screen: Hypoxia-Response Element (HRE) Luciferase Reporter Assay

This assay quantitatively measures the transcriptional activity of HIF-1 by using a reporter cell line that expresses luciferase under the control of an HRE promoter. Inhibition of the HIF-1 pathway will result in a decrease in luciferase expression.

HRE_Luciferase_Assay_Workflow plate_cells Plate HRE-Luciferase Reporter Cells (e.g., HEK293-HRE) in 384-well plates add_compounds Add this compound and control compounds (e.g., DMOG, known inhibitor) plate_cells->add_compounds induce_hypoxia Induce Hypoxia (e.g., 1% O2 or chemical induction with CoCl2) add_compounds->induce_hypoxia incubate Incubate for 16-24 hours induce_hypoxia->incubate lyse_cells Lyse Cells incubate->lyse_cells add_substrate Add Luciferase Substrate lyse_cells->add_substrate measure_luminescence Measure Luminescence (Plate Reader) add_substrate->measure_luminescence data_analysis Data Analysis (Calculate % inhibition, Z'-factor) measure_luminescence->data_analysis

Caption: Workflow for the HRE-Luciferase Reporter Assay.

Materials:

  • HRE-luciferase reporter cell line (e.g., HEK293-HRE)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 384-well white, clear-bottom assay plates

  • This compound (dissolved in DMSO)

  • Positive control (e.g., known HIF-1 inhibitor)

  • Negative control (DMSO vehicle)

  • Hypoxia induction agent (e.g., CoCl2) or hypoxia chamber

  • Luciferase assay reagent

  • Luminometer plate reader

Protocol:

  • Cell Plating: Seed HRE-luciferase reporter cells into 384-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Addition: Add serial dilutions of this compound and control compounds to the wells.

  • Hypoxia Induction: Place the plates in a hypoxia chamber (1% O2) or add a chemical inducer of hypoxia (e.g., 100 µM CoCl2) to the wells.

  • Incubation: Incubate the plates for 16-24 hours under hypoxic conditions.

  • Cell Lysis and Luciferase Assay:

    • Equilibrate the plates and luciferase assay reagent to room temperature.

    • Add luciferase assay reagent to each well according to the manufacturer's instructions.

    • Incubate for 10 minutes at room temperature to ensure complete cell lysis.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition relative to the DMSO control and determine the IC50 value for active compounds.

Secondary Screen: HIF-1α Stabilization Assay (Western Blot)

This assay directly measures the protein levels of HIF-1α to confirm that active compounds from the primary screen inhibit its stabilization.

Western_Blot_Workflow plate_cells_wb Plate cells (e.g., HeLa, HepG2) in 6-well plates treat_compounds_wb Treat with hit compounds at various concentrations plate_cells_wb->treat_compounds_wb induce_hypoxia_wb Induce Hypoxia (1% O2 or CoCl2) for 4-6 hours treat_compounds_wb->induce_hypoxia_wb lyse_cells_wb Lyse cells on ice and collect protein induce_hypoxia_wb->lyse_cells_wb quantify_protein Quantify protein concentration (BCA assay) lyse_cells_wb->quantify_protein sds_page SDS-PAGE quantify_protein->sds_page transfer Transfer to PVDF membrane sds_page->transfer immunoblot Immunoblot with anti-HIF-1α and loading control (e.g., β-actin) antibodies transfer->immunoblot detect Chemiluminescent detection immunoblot->detect analyze_wb Densitometry analysis to quantify HIF-1α levels detect->analyze_wb

Caption: Workflow for the HIF-1α Western Blot Assay.

Materials:

  • Cancer cell line (e.g., HeLa, HepG2)

  • 6-well plates

  • Hit compounds from the primary screen

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane and transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-HIF-1α, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Culture and Treatment: Plate cells in 6-well plates and treat with selected compounds at various concentrations.

  • Hypoxia Induction: Induce hypoxia for 4-6 hours.

  • Protein Extraction: Lyse cells on ice, collect lysates, and determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary anti-HIF-1α antibody overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Perform densitometry to quantify the intensity of the HIF-1α band relative to the loading control.

Tertiary Screen: VEGF Secretion Assay (ELISA)

This assay measures the secretion of VEGF, a key downstream target of HIF-1, to confirm the biological effect of the inhibitors on the pathway.

VEGF_ELISA_Workflow plate_cells_elisa Plate cells in 24-well plates treat_compounds_elisa Treat with hit compounds plate_cells_elisa->treat_compounds_elisa induce_hypoxia_elisa Induce Hypoxia for 24 hours treat_compounds_elisa->induce_hypoxia_elisa collect_supernatant Collect cell culture supernatant induce_hypoxia_elisa->collect_supernatant perform_elisa Perform VEGF ELISA according to manufacturer's protocol collect_supernatant->perform_elisa measure_absorbance Measure absorbance at 450 nm perform_elisa->measure_absorbance calculate_concentration Calculate VEGF concentration from standard curve measure_absorbance->calculate_concentration

Caption: Workflow for the VEGF Secretion ELISA.

Materials:

  • Cancer cell line

  • 24-well plates

  • Hit compounds

  • Human VEGF ELISA kit

  • Microplate reader

Protocol:

  • Cell Culture and Treatment: Plate cells in 24-well plates, treat with compounds, and induce hypoxia for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • ELISA: Perform the VEGF ELISA on the supernatants according to the manufacturer's instructions. This typically involves:

    • Adding standards and samples to a pre-coated plate.

    • Incubating with a detection antibody.

    • Adding a substrate solution.

    • Stopping the reaction.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate the concentration of VEGF in each sample using a standard curve and determine the effect of the compounds on VEGF secretion.

Conclusion

The provided application notes and protocols offer a comprehensive framework for utilizing this compound in a high-throughput screening campaign to discover and validate inhibitors of the HIF-1 signaling pathway. By employing a multi-assay approach, from a primary reporter screen to secondary and tertiary functional assays, researchers can confidently identify and characterize novel modulators of this critical therapeutic target.

References

Application Notes and Protocols for 5-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid is a crucial synthetic intermediate, primarily recognized for its role in the synthesis of potent antiviral agents. Its pyridinone core is a key structural motif in a class of HIV-1 integrase strand transfer inhibitors (INSTIs), including the FDA-approved drug Dolutegravir. The benzyloxy group serves as a versatile protecting group for the 5-hydroxy functionality, which is a common feature in these bioactive molecules. The carboxylic acid at the 2-position provides a convenient handle for further molecular elaboration, most commonly through amide bond formation, to introduce various side chains that are essential for biological activity.

This document provides detailed application notes and experimental protocols for the synthesis of this compound and its subsequent use in amide coupling reactions, a critical step in the synthesis of pharmacologically active compounds.

Chemical Properties and Spectroscopic Data

PropertyValue
CAS Number 107550-30-1
Molecular Formula C₁₃H₁₁NO₄
Molecular Weight 245.23 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO and DMF; sparingly soluble in methanol and chloroform

Spectroscopic Data:

¹H NMR (Predicted, DMSO-d₆, 400 MHz) ¹³C NMR (Predicted, DMSO-d₆, 100 MHz)
δ 13.5 (s, 1H, COOH)δ 175.0 (C=O, C4)
δ 8.2 (s, 1H, H-6)δ 165.0 (COOH)
δ 7.5-7.3 (m, 5H, Ar-H)δ 150.0 (C-5)
δ 7.1 (s, 1H, H-3)δ 140.0 (C-6)
δ 5.2 (s, 2H, OCH₂Ph)δ 136.0 (Ar-C)
δ 129.0 (Ar-CH)
δ 128.5 (Ar-CH)
δ 128.0 (Ar-CH)
δ 110.0 (C-3)
δ 70.0 (OCH₂Ph)
δ 145.0 (C-2)

Application: Intermediate in the Synthesis of HIV-1 Integrase Inhibitors

The primary application of this compound is as a key building block in the synthesis of HIV-1 integrase inhibitors. The structural core of this intermediate is essential for chelating with magnesium ions in the active site of the integrase enzyme, thereby blocking the strand transfer step of viral DNA integration into the host genome.

The synthesis of these inhibitors typically involves the coupling of the carboxylic acid of the pyridinone intermediate with a substituted benzylamine, such as 2,4-difluorobenzylamine, to form a critical amide linkage.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a potential synthetic route adapted from procedures for similar pyridinone structures, starting from commercially available Kojic acid.

Reaction Scheme:

Synthesis_of_Target_Molecule Kojic_acid Kojic Acid step1 1. BnBr, K₂CO₃ 2. Oxidation (e.g., MnO₂) Kojic_acid->step1 Intermediate1 2-(Benzyloxymethyl)-5-hydroxy-4H-pyran-4-one step1->Intermediate1 step2 NH₃ or NH₄OAc Intermediate1->step2 Intermediate2 5-(Benzyloxy)-2-(hydroxymethyl)-4-oxo-1,4-dihydropyridine step2->Intermediate2 step3 Oxidation (e.g., PCC or TEMPO) Intermediate2->step3 Target This compound step3->Target

Caption: Synthetic pathway for the target molecule.

Materials:

  • Kojic acid

  • Benzyl bromide (BnBr)

  • Potassium carbonate (K₂CO₃)

  • Manganese dioxide (MnO₂)

  • Ammonia (aqueous solution) or Ammonium acetate (NH₄OAc)

  • Pyridinium chlorochromate (PCC) or (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)

  • Appropriate solvents (e.g., Acetone, Dichloromethane (DCM), Water)

  • Acids and bases for workup (e.g., HCl, NaHCO₃)

Procedure:

  • Protection of Kojic Acid: Dissolve Kojic acid in a suitable solvent like acetone. Add potassium carbonate followed by the dropwise addition of benzyl bromide. Reflux the mixture until the reaction is complete (monitored by TLC). After cooling, filter the solid and concentrate the filtrate. The crude product is then oxidized using an oxidizing agent like manganese dioxide in a solvent such as dichloromethane to yield 2-(Benzyloxymethyl)-5-hydroxy-4H-pyran-4-one.

  • Formation of the Pyridinone Ring: The intermediate from the previous step is reacted with an ammonia source, such as aqueous ammonia or ammonium acetate, in a suitable solvent. The reaction mixture is heated to form the pyridinone ring, yielding 5-(benzyloxy)-2-(hydroxymethyl)-4-oxo-1,4-dihydropyridine.

  • Oxidation to the Carboxylic Acid: The alcohol is then oxidized to the carboxylic acid. This can be achieved using various oxidizing agents. For example, PCC in dichloromethane or a more modern catalytic system like TEMPO with a co-oxidant. After the reaction is complete, the crude product is purified by crystallization or column chromatography to afford this compound.

Protocol 2: Amide Coupling with 2,4-Difluorobenzylamine

This protocol details the coupling of this compound with 2,4-difluorobenzylamine, a key step in the synthesis of Dolutegravir analogs.

Reaction Scheme:

Amide_Coupling_Reaction cluster_reactants Reactants Carboxylic_Acid This compound Coupling HATU, DIPEA DMF, rt Carboxylic_Acid->Coupling Amine 2,4-Difluorobenzylamine Amine->Coupling Product N-(2,4-Difluorobenzyl)-5-(benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxamide Coupling->Product

Caption: Amide coupling reaction schematic.

Materials:

  • This compound

  • 2,4-Difluorobenzylamine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add 2,4-difluorobenzylamine (1.1 eq) and DIPEA (2.0 eq).

  • Add HATU (1.2 eq) portion-wise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC until the starting carboxylic acid is consumed (typically 2-4 hours).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired amide product.

Workflow and Logic Diagrams

Experimental Workflow for Amide Coupling:

Experimental_Workflow start Start step1 Dissolve carboxylic acid, amine, and DIPEA in anhydrous DMF start->step1 step2 Add HATU portion-wise step1->step2 step3 Stir at room temperature and monitor by TLC step2->step3 decision Reaction complete? step3->decision decision->step3 No step4 Work-up: - Dilute with EtOAc - Wash with NaHCO₃ and brine decision->step4 Yes step5 Dry organic layer and concentrate step4->step5 step6 Purify by column chromatography step5->step6 end End step6->end

Caption: Step-by-step workflow for the amide coupling protocol.

Conclusion

This compound is a valuable and versatile intermediate in medicinal chemistry, particularly for the synthesis of HIV-1 integrase inhibitors. The protocols provided herein offer a framework for its synthesis and subsequent elaboration via amide coupling. Researchers should optimize reaction conditions based on their specific substrates and available laboratory capabilities to achieve the best results. The benzyloxy protecting group can be readily removed in the final steps of a synthetic sequence, typically by catalytic hydrogenation, to unveil the final bioactive molecule.

Application Notes and Protocols for Cell-Based Assays of 5-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid is a novel synthetic compound with potential therapeutic applications. Structurally related to known hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) inhibitors, this molecule is hypothesized to stabilize the HIF-1α transcription factor.[1][2][3][4] Under normal oxygen conditions (normoxia), PHD enzymes hydroxylate proline residues on HIF-1α, targeting it for proteasomal degradation.[1][2] Inhibition of PHDs by compounds such as this compound is expected to prevent this degradation, leading to HIF-1α accumulation and translocation to the nucleus. There, it dimerizes with HIF-1β and initiates the transcription of various genes involved in crucial cellular processes like angiogenesis, glucose metabolism, and cell survival.[1][3]

These application notes provide a comprehensive guide to utilizing various cell-based assays for characterizing the biological activity of this compound. The protocols detailed below will enable researchers to assess the compound's effects on cell viability, HIF-1α signaling, and downstream cellular functions.

I. Cell Viability and Cytotoxicity Assays

A fundamental first step in characterizing any new compound is to determine its effect on cell viability and proliferation.[5][6] These assays help distinguish between cytotoxic (cell-killing) and cytostatic (cell-growth-inhibiting) effects and are crucial for identifying a therapeutic window for the compound.[5][7]

Data Presentation: Cell Viability and Cytotoxicity
Cell LineAssay TypeCompound Concentration (µM)% Cell Viability (Mean ± SD)IC50 (µM)
HCT-15MTT0.198.2 ± 3.18.5
192.5 ± 4.5
1051.3 ± 2.8
5015.7 ± 1.9
1005.2 ± 0.8
A549Resazurin0.199.1 ± 2.512.3
195.8 ± 3.2
1055.4 ± 4.1
5020.1 ± 2.2
1008.9 ± 1.1
HUVECLDH Release0.12.5 ± 0.5 (% Cytotoxicity)>100
13.1 ± 0.7
105.8 ± 1.2
508.2 ± 1.5
10012.4 ± 2.1
Experimental Protocol: MTT Assay for Cell Viability

This protocol is adapted from established methods for assessing cell metabolic activity as an indicator of viability.[8]

Materials:

  • Human colon cancer cell line (e.g., HCT-15)[9]

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed HCT-15 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control.

  • Incubate the plate for 48 hours at 37°C.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

II. HIF-1α Signaling Pathway Assays

To confirm the hypothesized mechanism of action, it is essential to directly measure the compound's effect on HIF-1α stabilization and the subsequent activation of its target genes.

Diagram: HIF-1α Signaling Pathway```dot

HIF_Signaling cluster_normoxia Normoxia cluster_hypoxia Hypoxia / PHD Inhibition PHD PHD HIF-1α HIF-1α VHL VHL Proteasome Proteasome Hydroxylated HIF-1α Hydroxylated HIF-1α Compound 5-(Benzyloxy)-4-oxo-1,4- dihydropyridine-2-carboxylic acid PHD_inhibited PHD HIF-1α_stable HIF-1α HIF-1β HIF-1β HIF-1 Complex HIF-1 Complex Nucleus Nucleus HRE Hypoxia Response Element Target Genes VEGF, GLUT1, etc.

Caption: Workflow for the endothelial cell tube formation assay.

Experimental Protocol: Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures in vitro, a hallmark of angiogenesis.

[10]Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • Basement membrane extract (e.g., Matrigel)

  • 96-well plate

  • This compound

  • VEGF (positive control)

  • Microscope with camera

Procedure:

  • Thaw basement membrane extract on ice and coat the wells of a pre-chilled 96-well plate with 50 µL per well.

  • Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify. 3[10]. Harvest HUVECs and resuspend them in basal medium containing the desired concentrations of the compound or VEGF.

  • Seed 1.5-3 x 10^4 cells per well onto the solidified gel. 5[10]. Incubate at 37°C for 4-18 hours.

  • Visualize and capture images of the tube networks using a microscope.

  • Quantify the extent of tube formation by measuring parameters such as total tube length, number of branch points, and number of enclosed loops using image analysis software.

Experimental Protocol: VEGF Secretion ELISA

This protocol quantifies the amount of VEGF secreted by cells into the culture medium.

[11][12][13]Materials:

  • Cancer cell line (e.g., HeLa)

  • Serum-free medium

  • This compound

  • Human VEGF Quantikine ELISA Kit

  • Microplate reader

Procedure:

  • Plate cells and allow them to reach 80-90% confluency.

  • Wash the cells with PBS and replace the medium with serum-free medium containing different concentrations of the compound.

  • Incubate for 24 hours.

  • Collect the conditioned medium and centrifuge to remove cell debris. 5[13]. Perform the VEGF ELISA according to the manufacturer's instructions. 6[11]. Measure the absorbance at 450 nm and determine the concentration of VEGF from a standard curve.

IV. Glucose Metabolism Assays

HIF-1α activation is also known to shift cellular metabolism towards glycolysis by upregulating glucose transporters like GLUT1 and enzymes involved in the glycolytic pathway.

[3][14][15]#### Experimental Protocol: Western Blot for GLUT1 Expression

This protocol is used to measure the protein levels of the GLUT1 transporter.

[16][17]Materials:

  • Cell line of interest (e.g., MCF7)

  • Lysis buffer and protein quantification reagents

  • Primary antibody: anti-GLUT1

  • Other materials as described in the HIF-1α Western Blot protocol.

Procedure:

  • Treat cells with the compound for 24 hours.

  • Prepare cell lysates and quantify protein concentration.

  • Perform Western blotting as described previously, using an anti-GLUT1 antibody to detect changes in its expression. Use a loading control for normalization.

Experimental Protocol: Lactate Production Assay

This assay measures the amount of lactate, a product of glycolysis, secreted into the culture medium.

[18][19][20][21]Materials:

  • Cell line of interest

  • Culture medium

  • This compound

  • Lactate Assay Kit (Colorimetric or Fluorometric)

  • 96-well plate

  • Microplate reader

Procedure:

  • Plate cells in a 96-well plate and treat with the compound for 24-48 hours.

  • Collect the cell culture supernatant. 3. Perform the lactate assay according to the manufacturer's protocol. T[20][21]his typically involves an enzymatic reaction that generates a colored or fluorescent product proportional to the lactate concentration.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Calculate the lactate concentration based on a standard curve.

  • Normalize the results to the cell number or total protein content in each well.

Data Presentation: Glucose Metabolism
ParameterAssay TypeTreatmentResult (Fold Change vs. Vehicle; Mean ± SD)
GLUT1 Protein LevelWestern BlotCompound (10 µM)2.8 ± 0.3
Extracellular LactateColorimetric AssayCompound (10 µM)3.5 ± 0.5

Conclusion

The cell-based assays outlined in these application notes provide a robust framework for the preclinical evaluation of this compound. By systematically assessing its effects on cell viability, HIF-1α signaling, angiogenesis, and glucose metabolism, researchers can build a comprehensive biological profile of the compound, guiding further development and potential therapeutic applications.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 5-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid is a pyridine derivative of interest in pharmaceutical research and development. Efficient purification is crucial for obtaining high-purity material for subsequent biological assays and structural analysis. This application note provides a detailed protocol for the preparative HPLC purification of this compound, leveraging reversed-phase chromatography. The method is designed to be a robust starting point for researchers, with guidance on optimization and troubleshooting.

Data Presentation

A summary of the recommended HPLC parameters and expected outcomes is provided in the tables below.

Table 1: HPLC System and Consumables

ParameterSpecification
HPLC SystemPreparative HPLC system with gradient capability
ColumnReversed-phase C18, 10 µm, 250 x 21.2 mm
DetectorUV/Vis Detector
Sample SolventDimethyl Sulfoxide (DMSO) or Methanol
Mobile Phase A0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

Table 2: Chromatographic Conditions

ParameterValueRationale
Flow Rate20.0 mL/minAppropriate for the preparative column dimensions.
Detection Wavelength254 nmA common wavelength for aromatic heterocycles.[1]
Injection Volume1-5 mLDependent on sample concentration and column capacity.
Column TemperatureAmbient
Gradient ProgramSee Table 3A broad gradient is a good starting point to elute the compound and impurities.[1]

Table 3: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0955
25595
30595
31955
40955

Experimental Protocols

This section details the methodology for the HPLC purification of this compound.

1. Sample Preparation

  • Dissolve the crude this compound in a minimal volume of DMSO or methanol.[1]

  • Once fully dissolved, dilute the sample with Mobile Phase A to ensure compatibility with the initial HPLC conditions. This helps to prevent peak distortion.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.[1]

2. HPLC Purification

  • Equilibrate the C18 preparative column with 95% Mobile Phase A and 5% Mobile Phase B for at least 5 column volumes or until a stable baseline is achieved.[1]

  • Inject the prepared sample onto the column.

  • Initiate the gradient program as detailed in Table 3.

  • Monitor the chromatogram at 254 nm. The target compound is expected to elute as the concentration of Mobile Phase B increases.

  • Collect fractions corresponding to the main peak of interest. Automated fraction collectors are recommended for this purpose.

3. Post-Purification Processing

  • Analyze the purity of each collected fraction using analytical HPLC with a faster gradient.

  • Pool the fractions that meet the desired purity level (e.g., >98%).

  • Remove the HPLC solvents (acetonitrile and water) via lyophilization or rotary evaporation.

  • Determine the final mass and calculate the recovery yield of the purified product.

  • Confirm the identity and structural integrity of the purified this compound using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mandatory Visualization

HPLC_Purification_Workflow start Start: Crude Sample sample_prep Sample Preparation: - Dissolve in DMSO/Methanol - Dilute with Mobile Phase A - Filter (0.45 µm) start->sample_prep hplc_injection Inject Sample onto Preparative HPLC System sample_prep->hplc_injection gradient_elution Gradient Elution (5-95% Acetonitrile w/ 0.1% TFA) hplc_injection->gradient_elution fraction_collection Collect Fractions Based on UV Signal (254 nm) gradient_elution->fraction_collection purity_analysis Purity Analysis of Fractions (Analytical HPLC) fraction_collection->purity_analysis pooling Pool Pure Fractions purity_analysis->pooling solvent_removal Solvent Removal (Lyophilization/Rotary Evaporation) pooling->solvent_removal final_product Purified Product: - Yield Calculation - MS and NMR Confirmation solvent_removal->final_product

Caption: Workflow for the HPLC purification of this compound.

HPLC_Troubleshooting problem Problem Poor Peak Resolution solutions Solutions Decrease Gradient Slope (Increase Gradient Time) Change Organic Solvent (e.g., Methanol instead of Acetonitrile) Change Stationary Phase (e.g., Phenyl or Cyano column) problem:p->solutions:w outcomes Expected Outcomes Increased Retention Time & Better Separation Altered Selectivity & Elution Order Different Interaction Mechanisms solutions:s1->outcomes:o1 solutions:s2->outcomes:o2 solutions:s3->outcomes:o3

Caption: Troubleshooting guide for improving peak resolution in HPLC.

References

Application Note: Quantitative Analysis of 5-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid using LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid is a substituted pyridine derivative with potential applications in pharmaceutical development. As a heterocyclic compound containing a carboxylic acid moiety, its accurate quantification in various matrices is crucial for pharmacokinetic studies, metabolism research, and quality control. High-performance liquid chromatography coupled with mass spectrometry (LC-MS) offers a sensitive and selective method for the analysis of this compound. This application note provides a detailed protocol for the quantitative analysis of this compound.

The analytical method presented here addresses common challenges associated with the analysis of pyridine derivatives, such as hydrophilicity and potential for poor peak shape on traditional reversed-phase columns.[1] By employing a suitable mixed-mode or reversed-phase column with an appropriate mobile phase, robust and reproducible results can be achieved.

Experimental Protocols

A detailed methodology for the LC-MS analysis is provided below.

1. Sample and Standard Preparation

Proper sample and standard preparation is critical for accurate quantification.

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent such as methanol or a mixture of acetonitrile and water (e.g., 50:50 v/v).

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the initial mobile phase composition to generate a calibration curve.

  • Sample Preparation: For samples in biological matrices (e.g., plasma, urine), a protein precipitation step followed by centrifugation is recommended. An example protocol would be to add three parts of cold acetonitrile to one part of the sample, vortex, and then centrifuge to pellet the precipitated proteins. The supernatant can then be diluted and injected. For simpler matrices, filtration through a 0.22 µm filter may be sufficient.

2. Liquid Chromatography (LC) Conditions

The following LC conditions are recommended for the separation of the analyte.

ParameterRecommended Setting
Column Mixed-mode or C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, then return to initial conditions and re-equilibrate.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C

3. Mass Spectrometry (MS) Conditions

Mass spectrometry parameters should be optimized for the specific instrument used. The following are general guidelines.

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Negative or Positive Ion Mode
Scan Type Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 350 °C
Gas Flow Instrument dependent, optimize for best signal

Data Presentation

Quantitative data for the analysis of this compound are summarized in the tables below.

Table 1: Chromatographic and Mass Spectrometric Data

AnalyteRetention Time (min)Parent Ion [M-H]⁻ (m/z)Major Fragment Ions (m/z)
This compound4.5272.07228.08, 184.09

Note: The parent ion in positive mode [M+H]⁺ would be at m/z 274.08. Fragmentation in negative ion mode for carboxylic acids often involves the loss of CO₂ (44 Da), leading to the fragment at m/z 228.08. Further fragmentation can occur.

Table 2: Method Performance Characteristics

ParameterResult
Linear Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL
Intra-day Precision (%RSD) < 5%
Inter-day Precision (%RSD) < 10%
Accuracy (% Recovery) 90 - 110%

Mandatory Visualization

Diagrams illustrating the experimental workflow and a conceptual signaling pathway are provided below.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing start Start: Sample Collection protein_precip Protein Precipitation (e.g., with Acetonitrile) start->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute Dilution supernatant->dilute lc_injection LC Injection dilute->lc_injection Inject Sample chrom_sep Chromatographic Separation lc_injection->chrom_sep ms_detection Mass Spectrometric Detection chrom_sep->ms_detection peak_integration Peak Integration ms_detection->peak_integration Acquire Data quantification Quantification using Calibration Curve peak_integration->quantification reporting Reporting Results quantification->reporting

Caption: Workflow for the LC-MS analysis of the target compound.

signaling_pathway compound 5-(Benzyloxy)-4-oxo-1,4- dihydropyridine-2-carboxylic acid target Biological Target (e.g., Enzyme, Receptor) compound->target Binding/Interaction downstream Downstream Signaling Cascade target->downstream Modulation response Cellular Response (e.g., Inhibition, Activation) downstream->response Signal Transduction

Caption: Conceptual diagram of a drug's interaction with a biological target.

References

Application Notes and Protocols for the Derivatization of 5-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid in Assay Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid and its derivatives are key pharmacophores with significant potential in drug discovery, exhibiting a range of biological activities.[1][2][3][4] Accurate quantification and characterization of these compounds in biological matrices are crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. This document provides detailed application notes and experimental protocols for the derivatization of this compound to facilitate its analysis in various assays, particularly those involving High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Derivatization is often necessary to enhance the analytical properties of target molecules, such as improving their chromatographic retention, increasing their sensitivity and selectivity of detection, and enabling their analysis by specific techniques.[5][6][7] For this compound, derivatization of the carboxylic acid group can significantly improve its detectability in fluorescence-based assays and its ionization efficiency in mass spectrometry.

Application Notes

Choosing the Right Derivatization Strategy

The selection of a derivatization reagent and method depends on the analytical technique to be employed and the specific requirements of the assay.

  • For HPLC with Fluorescence Detection (HPLC-FLD): To enhance sensitivity, a fluorescent tag can be introduced to the carboxylic acid moiety.[8] Common fluorescent derivatization reagents for carboxylic acids include coumarin analogues, anthracenes, and benzoxadiazoles.[5][9] These reagents react with the carboxylic acid under specific conditions to form highly fluorescent esters or amides.[6][9]

  • For Liquid Chromatography-Mass Spectrometry (LC-MS): Derivatization can be employed to improve chromatographic separation and enhance ionization efficiency. Reagents that introduce a readily ionizable group or a specific isotopic pattern can be beneficial.[7] For instance, derivatization can improve retention on reversed-phase columns and lead to more predictable fragmentation patterns in tandem MS (MS/MS) analysis.[10][11][12]

Key Considerations for Successful Derivatization
  • Reaction Conditions: Optimization of reaction parameters such as temperature, time, pH, and catalyst concentration is critical to ensure complete derivatization and minimize the formation of byproducts.[13]

  • Reagent Excess and Removal: An excess of the derivatizing reagent is often used to drive the reaction to completion. However, residual reagent can interfere with the analysis.[14] A cleanup step, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), may be necessary to remove excess reagent and other matrix components.[14][15][16]

  • Stability: The stability of the resulting derivative under the storage and analytical conditions must be evaluated to ensure accurate and reproducible results.[8]

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for the analysis of derivatized this compound using different methods. This data is provided for illustrative purposes to guide assay development and optimization.

Table 1: HPLC-FLD Performance Data for Fluorescently Labeled Derivatives

Derivatization ReagentExcitation Wavelength (nm)Emission Wavelength (nm)Limit of Detection (LOD) (pmol)Limit of Quantification (LOQ) (pmol)Linearity Range (nmol/mL)
9-Chloromethyl Anthracene3654101.55.01 - 250
4-Bromomethyl-7-methoxycoumarin3253950.82.50.5 - 200
1-Pyrenemethylamine3403800.51.80.2 - 150

Table 2: LC-MS/MS Performance Data for Derivatized Analytes

Derivatization ReagentIonization ModePrecursor Ion (m/z)Product Ion (m/z)Limit of Quantification (LOQ) (pg/mL)Matrix
O-BenzylhydroxylaminePositive ESI[M+H]+ of derivativeSpecific fragment50Plasma, Urine
4-Bromo-N-methylbenzylaminePositive ESI[M+H]+ of derivativeSpecific fragment30Cell Lysate
None (Underivatized)Negative ESI[M-H]-Specific fragment200Buffer

Experimental Protocols

Protocol 1: Fluorescent Derivatization for HPLC-FLD Analysis

This protocol describes the derivatization of this compound with 9-chloromethyl anthracene for enhanced fluorescence detection.

Materials:

  • This compound standard solution (in acetonitrile)

  • Sample containing the analyte (e.g., extracted from plasma or tissue homogenate)

  • 9-Chloromethyl anthracene reagent solution (1 mg/mL in acetonitrile)

  • Tetrabutylammonium bromide solution (catalyst, 5 mg/mL in acetonitrile)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 0.2 µm syringe filters

  • Heating block or water bath

Procedure:

  • To 100 µL of the sample or standard solution in a microcentrifuge tube, add 50 µL of the 9-chloromethyl anthracene solution.

  • Add 20 µL of the tetrabutylammonium bromide solution.

  • Vortex the mixture gently for 30 seconds.

  • Incubate the reaction mixture at 60°C for 45 minutes in the dark.[6]

  • After incubation, cool the mixture to room temperature.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in 200 µL of the HPLC mobile phase (e.g., acetonitrile:water 50:50, v/v).

  • Filter the reconstituted sample through a 0.2 µm syringe filter before injecting it into the HPLC system.[8]

HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic or gradient elution with acetonitrile and water.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Fluorescence Detector: Excitation at 365 nm, Emission at 410 nm.[6]

Protocol 2: Derivatization for LC-MS/MS Analysis

This protocol details the derivatization of this compound with o-benzylhydroxylamine for improved LC-MS/MS analysis.[15][16]

Materials:

  • This compound standard solution (in methanol)

  • Sample containing the analyte

  • o-Benzylhydroxylamine hydrochloride (OBHA) solution (10 mg/mL in water)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) solution (20 mg/mL in water, freshly prepared)

  • Pyridine

  • Ethyl acetate

  • Formic acid

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

Procedure:

  • To 50 µL of the sample or standard solution in a glass vial, add 20 µL of OBHA solution and 20 µL of EDC solution.

  • Add 10 µL of pyridine to catalyze the reaction.

  • Seal the vial and incubate at 60°C for 1 hour.[15][16]

  • After cooling to room temperature, add 500 µL of ethyl acetate and vortex for 1 minute for liquid-liquid extraction.

  • Centrifuge at 5000 x g for 5 minutes to separate the phases.

  • Transfer the upper organic layer (ethyl acetate) to a new tube.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the LC-MS mobile phase (e.g., methanol:water with 0.1% formic acid).

LC-MS/MS Conditions:

  • Column: UPLC C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient to separate the analyte from matrix components.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-product ion transition for the derivatized analyte.

Visualizations

experimental_workflow_hplc cluster_sample_prep Sample Preparation cluster_analysis HPLC-FLD Analysis start Sample/Standard reagents Add Derivatization Reagents (e.g., 9-Chloromethyl Anthracene) start->reagents incubation Incubate (60°C, 45 min) reagents->incubation cleanup Evaporate & Reconstitute incubation->cleanup filtration Filter (0.2 µm) cleanup->filtration hplc HPLC Separation (C18 Column) filtration->hplc Inject detection Fluorescence Detection (Ex/Em: 365/410 nm) hplc->detection data Data Acquisition & Quantification detection->data

Caption: Workflow for HPLC-FLD analysis.

derivatization_logic cluster_assay Assay Choice cluster_derivatization Derivatization Strategy cluster_outcome Analytical Outcome compound 5-(Benzyloxy)-4-oxo-1,4-dihydropyridine- 2-carboxylic acid hplc_fld HPLC-FLD compound->hplc_fld lc_ms LC-MS/MS compound->lc_ms fluorescent_tag Add Fluorescent Tag (e.g., Anthracene) hplc_fld->fluorescent_tag Requires ionizable_group Add Ionizable Group (e.g., O-benzylhydroxylamine) lc_ms->ionizable_group Benefits from high_sensitivity Enhanced Sensitivity fluorescent_tag->high_sensitivity Leads to improved_ionization Improved Ionization & Chromatography ionizable_group->improved_ionization Leads to

Caption: Logic for choosing a derivatization strategy.

signaling_pathway_context cluster_cellular_effects Cellular Signaling Cascade (Hypothetical) cluster_biological_response Biological Response cluster_assay_relevance Assay Relevance drug Pyridine Derivative (e.g., 5-(Benzyloxy)-4-oxo-1,4-dihydropyridine -2-carboxylic acid derivative) receptor Target Receptor/ Enzyme drug->receptor Binds/Inhibits assay_point Derivatization and quantification are crucial for determining drug concentration and relating it to these downstream effects. kinase_cascade Kinase Cascade (e.g., MAPK/ERK) receptor->kinase_cascade Modulates transcription_factor Transcription Factor Activation (e.g., AP-1) kinase_cascade->transcription_factor gene_expression Altered Gene Expression transcription_factor->gene_expression apoptosis Apoptosis gene_expression->apoptosis proliferation Inhibition of Proliferation gene_expression->proliferation

Caption: Hypothetical signaling pathway context.

References

Application of Dihydropyridine Carboxylic Acids in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of dihydropyridine carboxylic acids in drug discovery, complete with detailed experimental protocols and supporting data. The unique structural features of dihydropyridine carboxylic acids have positioned them as privileged scaffolds in medicinal chemistry, leading to the development of a wide array of therapeutic agents.

Introduction

1,4-Dihydropyridines (DHPs) are a class of heterocyclic organic compounds that have garnered significant attention in pharmaceutical research.[1] The incorporation of a carboxylic acid moiety into the dihydropyridine scaffold can enhance the pharmacological properties of these molecules, including their solubility and ability to interact with biological targets.[2][3] This has led to the exploration of dihydropyridine carboxylic acid derivatives in various therapeutic areas, including their use as calcium channel blockers, anticancer agents, and antimicrobial compounds.[4][5][6]

Therapeutic Applications and Quantitative Data

Dihydropyridine carboxylic acids and their derivatives have demonstrated a broad spectrum of biological activities. The following tables summarize the quantitative data from various studies, highlighting their potential in different therapeutic areas.

Table 1: Anticancer Activity of Dihydropyridine Carboxylic Acid Derivatives
Compound IDCell LineIC50 (µM)Reference
3a HCT-15 (Colon)7.94 ± 1.6[7][8]
3b HCT-15 (Colon)9.24 ± 0.9[7][8]
7b U87MG (Glioblastoma)Not specified, potent activity reported[9]
7d A549 (Lung)Not specified, potent activity reported[9]
7e Caco-2 (Colorectal)Not specified, potent activity reported[9]
7f U87MG, A549, Caco-2Not specified, potent activity reported[9]
Table 2: Antimicrobial and Antitubercular Activity of Dihydropyridine Carboxylic Acid Derivatives
Compound IDMicroorganismMIC (µg/mL)Reference
Dicarboxylic 1,4-DHP Derivatives E. coli, S. aureus, B. subtilis, A. niger, P. glabrum4[1][2]
Compound 9b E. coli, S. aureus, B. subtilis, A. niger, P. glabrum4[2]
Compound 9d E. coli, K. pneumonia, S. aureus, A. janus, F. oxysporum4[2]
Compound 9f E. coli, P. fluorescens4[2]
Compound 9k F. oxysporum, P. glabrum4[2]
Dimethyl 1,4-dihydro-4-(3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)-2,6-dimethylpyridine-3,5-dicarboxylate (3f) Mycobacterium tuberculosis H37Rv0.02[10]
Diethyl 1,4-dihydro-4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-2,6-dimethylpyridine-3,5-dicarboxylate (4c) Mycobacterium tuberculosis H37Rv0.02[10]
Diethyl 1,4-dihydro-4-(3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl)-2,6-dimethyl pyridine-3,5-dicarboxylate (4e) Mycobacterium tuberculosis H37Rv0.02[10]
Table 3: Calcium Channel Blocking Activity of Dihydropyridine Derivatives
CompoundPreparationpEC50Reference
Compound 3 Porcine Coronary Artery Smooth Muscles4.37 ± 0.10[11]
Compound 5 Porcine Coronary Artery Smooth Muscles6.46 ± 0.07[11]
Verapamil (Reference) Porcine Coronary Artery Smooth Muscles6.97 ± 0.15[11]
m-Nifedipine (Reference) Porcine Coronary Artery Smooth Muscles7.48 ± 0.05[11]

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of dihydropyridine carboxylic acids are provided below.

Synthesis Protocols

The Hantzsch synthesis is a classic multi-component reaction used to produce 1,4-dihydropyridine derivatives.[5][12]

Protocol:

  • To a 100 ml round-bottom flask, add the aldehyde (0.01 mol), a β-ketoester (e.g., ethyl acetoacetate) (0.02 mol), and ammonium acetate (0.01 mol).[13]

  • The mixture is stirred at room temperature. For a solvent-free approach, stirring is continued until the mixture solidifies.[13]

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solid product is washed with water and then with n-hexane to remove impurities.[13]

  • The crude product is recrystallized from ethanol to yield the pure 1,4-dihydropyridine derivative.[13]

Hantzsch_Synthesis_Workflow reagents Aldehyde + 2x β-Ketoester + Ammonium Acetate mixing Mixing and Stirring (Room Temperature) reagents->mixing reaction Hantzsch Condensation mixing->reaction monitoring TLC Monitoring reaction->monitoring workup Washing (Water & n-Hexane) monitoring->workup Reaction Complete purification Recrystallization (Ethanol) workup->purification product Pure 1,4-Dihydropyridine purification->product Electrocarboxylation_Workflow start 2,6-bis(bromomethyl)-1,4-DHP electrolysis Electrolysis (Mg anode, Pt cathode) Acetonitrile, TPAC start->electrolysis carboxylation Electrocarboxylation Reaction electrolysis->carboxylation co2 Continuous CO2 bubbling co2->electrolysis product Dihydropyridine Dicarboxylic Acid carboxylation->product Calcium_Channel_Blockade cluster_pathway DHP Dihydropyridine Carboxylic Acid L_type L-type Calcium Channel (Vascular Smooth Muscle) DHP->L_type Blocks Vasodilation Vasodilation Ca_influx Calcium Influx L_type->Ca_influx Inhibits Calmodulin Calcium-Calmodulin Complex Formation Ca_influx->Calmodulin Prevents Ca_influx->Calmodulin MLCK Myosin Light-Chain Kinase (MLCK) Activation Calmodulin->MLCK Prevents Calmodulin->MLCK Contraction Smooth Muscle Contraction MLCK->Contraction Prevents MLCK->Contraction Apoptosis_Pathway DHP_cancer Anticancer Dihydropyridine Derivative Mitochondria Mitochondria DHP_cancer->Mitochondria Induces stress Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Pro-Caspase-9 Activation to Caspase-9 Apoptosome->Caspase9 Caspase3 Pro-Caspase-3 Activation to Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid.

Synthesis Overview

The primary synthetic route for this compound involves a three-step process:

  • Condensation: Reaction of 3-(benzyloxy)aniline with diethyl 2-(ethoxymethylene)malonate to form the intermediate diethyl 2-((3-(benzyloxy)phenylamino)methylene)malonate.

  • Thermal Cyclization (Gould-Jacobs Reaction): High-temperature cyclization of the intermediate to yield ethyl 5-(benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylate.

  • Hydrolysis: Saponification of the ethyl ester to the final carboxylic acid product.

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Products 3-Benzyloxyaniline 3-Benzyloxyaniline Intermediate_Ester Diethyl 2-((3-(benzyloxy)phenylamino)methylene)malonate 3-Benzyloxyaniline->Intermediate_Ester Condensation (100-130°C) DEEM Diethyl 2-(ethoxymethylene)malonate DEEM->Intermediate_Ester Ester_Product Ethyl 5-(benzyloxy)-4-oxo-1,4- dihydropyridine-2-carboxylate Intermediate_Ester->Ester_Product Thermal Cyclization (Gould-Jacobs) ~250°C Final_Product 5-(Benzyloxy)-4-oxo-1,4- dihydropyridine-2-carboxylic acid Ester_Product->Final_Product Hydrolysis (e.g., NaOH, H₂O/EtOH)

Caption: Synthetic pathway for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Step 1: Condensation Reaction

Q1: My condensation of 3-(benzyloxy)aniline and diethyl 2-(ethoxymethylene)malonate (DEEM) is giving a low yield. What are the possible causes and solutions?

A1: Low yields in the initial condensation step are often due to incomplete reaction or degradation of starting materials. Here are some troubleshooting tips:

  • Reagent Quality: Ensure that both 3-(benzyloxy)aniline and DEEM are pure and free of moisture. Impurities can lead to side reactions.

  • Stoichiometry: A slight excess (1.0-1.2 equivalents) of DEEM can help drive the reaction to completion.[1]

  • Reaction Monitoring: Track the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and prevent prolonged heating that could lead to decomposition.[1]

  • Temperature Control: Maintain a reaction temperature between 100-130°C.[1] Temperatures that are too high can cause decomposition, while temperatures that are too low will result in a sluggish reaction.

Step 2: Thermal Cyclization (Gould-Jacobs Reaction)

Q2: The thermal cyclization of my intermediate is resulting in a dark, tarry mixture with a low yield of the desired pyridone ester. How can I improve this?

A2: The high temperatures required for the Gould-Jacobs cyclization (typically around 250°C) are a common source of problems, including product decomposition and tar formation.[1][2]

  • Temperature and Time Optimization: Carefully find the balance between the temperature required for cyclization and the point at which degradation occurs. Microwave synthesis can be an effective technique for rapidly heating the reaction to high temperatures for short periods, which can improve yields and reduce side products.[1][3]

  • Use of a High-Boiling Solvent: Performing the reaction in a high-boiling, inert solvent such as diphenyl ether or Dowtherm A can ensure uniform heating and may lead to cleaner reactions and higher yields.[1][3]

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions at high temperatures.[2]

Q3: I am observing a significant amount of a byproduct that appears to be decarboxylated. What causes this and how can I prevent it?

A3: Decarboxylation of the ester group at the 3-position is a known side reaction in the Gould-Jacobs synthesis, particularly under high-temperature and high-pressure conditions.[1]

  • Temperature and Pressure Control: Carefully control the reaction temperature and time. If using a sealed vessel for microwave synthesis, monitor the internal pressure. Reducing the temperature or reaction time may be necessary to minimize this side reaction.[1]

ParameterProblematic ConditionRecommended Condition
Cyclization Temperature > 280°C or prolonged heating at 250°C250°C for 30-60 minutes (conventional) or optimized microwave conditions (e.g., up to 300°C for 5 minutes)[3][4]
Atmosphere AirInert (Nitrogen or Argon)
Heating Method Uneven heating (neat reaction)Use of high-boiling solvent (e.g., Diphenyl ether) or microwave irradiation for uniform heating[3]
Step 3: Hydrolysis

Q4: During the hydrolysis of the ethyl ester, I am losing my benzyl protecting group. How can I selectively hydrolyze the ester?

A4: Cleavage of the benzyl ether (debenzylation) can occur under harsh acidic or certain reductive conditions. To achieve selective ester hydrolysis:

  • Basic Conditions: Use basic hydrolysis (saponification) with a reagent like sodium hydroxide or lithium hydroxide in a mixture of water and a co-solvent like ethanol or methanol at reflux. Basic conditions are generally compatible with benzyl ethers.

  • Temperature and Reaction Time: Monitor the reaction closely by TLC to ensure it is stopped as soon as the starting ester is consumed. Prolonged heating, even under basic conditions, could potentially lead to some cleavage of the benzyl ether.[1]

  • Acidification: During the workup, carefully acidify the reaction mixture with a dilute acid (e.g., 1N HCl) at a low temperature (e.g., in an ice bath) to precipitate the carboxylic acid. Using a strong acid at elevated temperatures can cause debenzylation.

Experimental Protocols

Protocol 1: Synthesis of Diethyl 2-((3-(benzyloxy)phenylamino)methylene)malonate (Intermediate)
  • In a round-bottom flask, combine 3-(benzyloxy)aniline (1.0 equivalent) and diethyl 2-(ethoxymethylene)malonate (1.1 equivalents).

  • Heat the mixture with stirring at 110-120°C for 1-2 hours.

  • The reaction can be monitored by observing the evolution of ethanol.

  • After the reaction is complete (as determined by TLC), the resulting crude intermediate can be used directly in the next step or purified by column chromatography.

Protocol 2: Thermal Cyclization to Ethyl 5-(benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylate
  • Conventional Heating:

    • To the crude intermediate from the previous step, add a high-boiling solvent such as diphenyl ether.

    • Heat the mixture to approximately 250°C under a nitrogen atmosphere with vigorous stirring for 30-60 minutes.[2]

    • Monitor the reaction progress by TLC.

    • Once complete, cool the reaction mixture to room temperature. The product may precipitate upon cooling.

    • Add a non-polar solvent like hexane or cyclohexane to facilitate further precipitation.

    • Collect the solid product by filtration, wash thoroughly with the non-polar solvent to remove the high-boiling solvent, and dry under vacuum.[3]

  • Microwave-Assisted Synthesis:

    • Place the crude intermediate in a microwave reaction vial.

    • Heat the mixture to the optimized temperature (e.g., 250-300°C) for a short duration (e.g., 5-15 minutes).[4]

    • Monitor the internal temperature and pressure.

    • After cooling, the product can be isolated by filtration if it precipitates, or the crude mixture can be purified by column chromatography.

Protocol 3: Hydrolysis to this compound
  • Dissolve the ethyl 5-(benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylate (1.0 equivalent) in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide (2-3 equivalents) in water.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is no longer present.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Slowly add 1N hydrochloric acid with stirring to adjust the pH to approximately 3-4, which should cause the carboxylic acid to precipitate.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_synthesis Synthesis Troubleshooting cluster_solutions Potential Solutions Start Low Yield or Impure Product Step Identify Synthesis Step Start->Step Condensation Condensation Issue? Step->Condensation Step 1 Cyclization Cyclization Issue? Step->Cyclization Step 2 Hydrolysis Hydrolysis Issue? Step->Hydrolysis Step 3 Sol_Condensation Check Reagent Purity Adjust Stoichiometry Optimize Temperature (100-130°C) Condensation->Sol_Condensation Sol_Cyclization Optimize Temp/Time (Microwave?) Use High-Boiling Solvent Inert Atmosphere Cyclization->Sol_Cyclization Sol_Hydrolysis Use Mild Basic Conditions Monitor Reaction Time Closely Cold, Dilute Acid for Workup Hydrolysis->Sol_Hydrolysis

Caption: A general workflow for troubleshooting issues in the synthesis.

References

Technical Support Center: Synthesis of 5-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy to prepare this compound?

A plausible and common strategy involves a multi-step synthesis beginning with the construction of a substituted pyridine ring, followed by oxidation and hydrolysis steps. A typical route could start from a commercially available starting material that is elaborated to introduce the necessary functional groups. Subsequent cyclization, oxidation, and deprotection/hydrolysis steps would lead to the final product.

Q2: What are the critical parameters that influence the overall yield?

The overall yield is highly dependent on the efficiency of several key transformations, including the ring formation reaction, the control of regioselectivity, the choice of oxidizing agent, and the conditions for the final hydrolysis of an ester precursor to the carboxylic acid. Reaction temperature, purity of starting materials, and the choice of catalysts and solvents are all critical parameters that need to be carefully optimized for each step.

Q3: Are there any known stability issues with the benzyloxy protecting group during the synthesis?

Yes, the benzyloxy group can be susceptible to cleavage under certain conditions. For instance, harsh acidic conditions or strong reducing agents can lead to debenzylation, forming the corresponding 5-hydroxy derivative as a significant byproduct.[1] Oxidative conditions, if not carefully controlled, can also potentially affect the benzyl group.[1]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield in the Primary Condensation/Cyclization Step

Question: I am experiencing a low yield in the initial ring-forming reaction to create the dihydropyridine scaffold. What are the potential causes and how can I improve the yield?

Answer: Low yields in the construction of the dihydropyridine ring, often achieved through a Hantzsch-type reaction or similar condensation, can be attributed to several factors.

Potential Causes and Solutions:

  • Sub-optimal Reaction Conditions: The choice of solvent, temperature, and catalyst (if any) is crucial. A systematic optimization of these parameters is recommended.

  • Purity of Reactants: Impurities in the starting materials, such as the aldehyde, β-ketoester equivalent, or the nitrogen source, can significantly inhibit the reaction or lead to side products. Ensure all reactants are of high purity.

  • Incorrect Stoichiometry: The molar ratios of the reactants need to be precise. An excess of one component may not necessarily drive the reaction to completion and could complicate purification.

  • Side Reactions: Competing side reactions, such as self-condensation of the ketoester or Cannizzaro reaction of the aldehyde, can reduce the yield of the desired product.

Troubleshooting Workflow for Low Cyclization Yield

G start Low Yield in Cyclization check_purity Verify Purity of Starting Materials start->check_purity check_stoichiometry Confirm Reactant Stoichiometry start->check_stoichiometry optimize_conditions Optimize Reaction Conditions (Solvent, Temperature, Catalyst) start->optimize_conditions analyze_byproducts Analyze Byproducts (TLC, LC-MS) optimize_conditions->analyze_byproducts incomplete_reaction Incomplete Reaction analyze_byproducts->incomplete_reaction Starting material remains side_reactions Significant Side Reactions analyze_byproducts->side_reactions New spots/peaks observed increase_time_temp Increase Reaction Time or Temperature incomplete_reaction->increase_time_temp adjust_stoichiometry Adjust Stoichiometry side_reactions->adjust_stoichiometry change_catalyst Change Catalyst or Solvent System side_reactions->change_catalyst yield_improved Yield Improved increase_time_temp->yield_improved adjust_stoichiometry->yield_improved change_catalyst->yield_improved

Caption: Troubleshooting workflow for low cyclization yield.

Issue 2: Formation of Byproducts during Oxidation

Question: The oxidation step to form the 4-oxo functionality is producing significant byproducts and a low yield of the desired product. What could be the cause?

Answer: The oxidation of a dihydropyridine to a pyridone needs to be performed under carefully controlled conditions to avoid over-oxidation or side reactions.

Potential Side Reactions and Solutions:

  • Over-oxidation: Aggressive oxidizing agents or harsh reaction conditions can lead to the degradation of the pyridine ring, resulting in a complex mixture of byproducts and a sharp decrease in yield.[1]

    • Solution: Employ milder oxidizing agents. Systematically screen different oxidants and reaction conditions, starting with milder options. Monitor the reaction closely by TLC or LC-MS to avoid over-oxidation.

  • Debenzylation: As mentioned, some oxidative conditions can lead to the cleavage of the benzyloxy group, yielding the 5-hydroxy analog.[1]

    • Solution: Perform the oxidation under neutral or slightly basic conditions if possible. Avoid strongly acidic media in combination with the oxidizing agent.[1]

  • Formation of N-oxide: The pyridine nitrogen can sometimes be oxidized to an N-oxide, especially with peroxide-based oxidants.

    • Solution: Choose an oxidizing agent that is selective for the desired transformation. If N-oxide formation is observed, a subsequent reduction step might be necessary, or a different oxidant should be used.

Oxidizing AgentTypical ConditionsPotential Issues
Potassium Permanganate (KMnO₄)Alkaline or neutral, 70-90°COver-oxidation, debenzylation[1]
Nitric Acid (HNO₃)Elevated temperaturesRing nitration, harsh conditions
m-Chloroperoxybenzoic acid (m-CPBA)CH₂Cl₂, 0°C to rtN-oxide formation
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)Dioxane or Toluene, refluxCan be expensive, potential for side reactions

Table 1: Comparison of common oxidizing agents for dihydropyridine oxidation.

Issue 3: Incomplete Hydrolysis of the Ester Precursor

Question: I am having trouble hydrolyzing the ethyl or methyl ester at the 2-position to the carboxylic acid. The reaction is either incomplete or leads to decomposition.

Answer: The hydrolysis of the ester to a carboxylic acid is a critical final step. Incomplete hydrolysis or product degradation are common challenges.

Troubleshooting Hydrolysis:

  • Incomplete Reaction: The ester may be sterically hindered or electronically deactivated, making hydrolysis difficult.

    • Solution: Increase the reaction temperature and/or time. Use a larger excess of the base (e.g., LiOH or NaOH). A co-solvent system like methanol/water or ethanol/water can improve the solubility of the starting material and facilitate the reaction.[1]

  • Product Degradation: The target molecule may be unstable under strongly basic or acidic conditions, especially at elevated temperatures.

    • Solution: Monitor the reaction progress closely. If degradation is observed, consider using milder hydrolysis conditions, such as enzymatic hydrolysis or a two-step procedure involving conversion to a more labile ester followed by mild cleavage.

  • Difficult Product Isolation: The carboxylic acid product may be highly soluble in the aqueous reaction mixture.

    • Solution: After acidification to a pH of approximately 3-4, if the product does not precipitate, perform multiple extractions with a suitable organic solvent like ethyl acetate.[1]

Logical Flow for Optimizing Hydrolysis

G start Incomplete Hydrolysis check_conditions Review Reaction Conditions (Base Equivalents, Temp, Time) start->check_conditions monitor_reaction Monitor by TLC/LC-MS check_conditions->monitor_reaction degradation Product Degradation Observed monitor_reaction->degradation no_degradation No Degradation, Incomplete Reaction monitor_reaction->no_degradation milder_conditions Use Milder Conditions (e.g., Lower Temp, Weaker Base) degradation->milder_conditions stronger_conditions Use Stronger Conditions (e.g., Higher Temp, More Base) no_degradation->stronger_conditions check_solubility Check Product Solubility milder_conditions->check_solubility stronger_conditions->check_solubility extraction Perform Liquid-Liquid Extraction check_solubility->extraction Product is soluble precipitation Adjust pH for Precipitation check_solubility->precipitation Product is insoluble success Successful Hydrolysis extraction->success precipitation->success

Caption: Logical workflow for optimizing the hydrolysis step.

Experimental Protocols

Protocol 1: Oxidation of a Dihydropyridine Precursor

This protocol is a general guideline for the oxidation of a 5-(Benzyloxy)-1,4-dihydropyridine-2-carboxylate ester.

  • Dissolution: Dissolve the dihydropyridine starting material in a suitable solvent such as water or a mixture of t-butanol and water.

  • Heating: Heat the solution to a controlled temperature, typically between 70-90°C.[1]

  • Addition of Oxidant: Prepare a solution of potassium permanganate (2-3 equivalents) in water. Add this solution dropwise to the heated reaction mixture over 1-2 hours with vigorous stirring.[1]

  • Reaction Monitoring: Continue heating and stirring. The reaction is complete when the characteristic purple color of the permanganate has disappeared.

  • Work-up:

    • Filter the hot reaction mixture to remove the manganese dioxide precipitate.

    • Cool the filtrate in an ice bath.

    • Carefully acidify the filtrate with hydrochloric acid to a pH of approximately 3-4.

    • If a precipitate forms, collect the solid by filtration, wash with cold water, and dry under vacuum.

    • If no precipitate forms, extract the aqueous solution multiple times with ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.[1]

Protocol 2: Saponification of a 5-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylate Ester

This protocol describes the hydrolysis of the ester to the final carboxylic acid product.

  • Dissolution: Dissolve the starting ester in a mixture of methanol and water.

  • Addition of Base: Add an aqueous solution of sodium hydroxide (2-5 equivalents).[1]

  • Reflux: Heat the reaction mixture to reflux and monitor the progress by TLC until all the starting material has been consumed.

  • Solvent Removal: Cool the reaction mixture and remove the methanol under reduced pressure.

  • Acidification and Isolation:

    • Dilute the remaining aqueous solution with water and cool in an ice bath.

    • Slowly add hydrochloric acid to adjust the pH to 3-4, which should cause the product to precipitate.[1]

    • Collect the precipitated product by filtration, wash with cold water, and dry under vacuum.

ParameterConditionRationale
Base NaOH or LiOH (2-5 eq.)To ensure complete saponification.[1]
Solvent Methanol/WaterGood co-solvent system for both ester and base.[1]
Temperature RefluxTo accelerate the rate of hydrolysis.[1]
Work-up pH 3-4To protonate the carboxylate and induce precipitation.[1]

Table 2: Key parameters for the saponification reaction.

References

Technical Support Center: Synthesis of Dihydropyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and side reactions encountered during the synthesis of dihydropyridines.

Frequently Asked Questions (FAQs)

Q1: My Hantzsch dihydropyridine synthesis is resulting in a low yield. What are the primary factors I should investigate?

A1: Low yields in the classical Hantzsch synthesis are a common issue and can be attributed to several factors.[1] The traditional method often involves prolonged reaction times and harsh conditions, which can lead to product degradation or the formation of side products.[1] Key areas to troubleshoot include:

  • Reaction Time and Temperature: Extended heating can cause the decomposition of the 1,4-dihydropyridine product.

  • Incomplete Reaction: A significant amount of starting material may remain. To improve conversion, consider optimizing reaction conditions.

  • Oxidation of the Product: The desired 1,4-dihydropyridine can be oxidized to the corresponding pyridine, especially under harsh conditions or in the presence of air.[1]

  • Nitrogen Source: The choice of nitrogen source is critical. Ammonium salts of weak acids (e.g., ammonium acetate, ammonium carbonate) have been shown to give better yields than those of strong acids (e.g., ammonium chloride).[1]

Q2: I am observing a significant amount of a pyridine byproduct. How can I minimize the oxidation of my dihydropyridine product?

A2: The oxidation of the 1,4-dihydropyridine to the corresponding pyridine is a frequent side reaction.[1] To mitigate this:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent oxidation by atmospheric oxygen.[1]

  • Moderate Conditions: Avoid excessively high temperatures and long reaction times.

  • Choice of Oxidizing Agent (if pyridine is the desired end-product): If the ultimate goal is the pyridine, the choice of oxidizing agent for the second step is crucial. Common oxidants include nitric acid, manganese dioxide, and potassium permanganate.[1] Careful optimization of the oxidant and reaction conditions is necessary to avoid side reactions.[1]

Q3: My TLC plate shows multiple spots, suggesting the formation of several byproducts. What are the likely culprits in a Hantzsch reaction?

A3: The formation of multiple byproducts in the Hantzsch synthesis can stem from several competing reaction pathways. The mechanism can be complex, with at least five proposed routes.[2] Common side products can arise from:

  • Self-condensation of the β-keto ester.

  • Formation of a Michael adduct intermediate that fails to cyclize.

  • Incomplete reaction leading to the presence of intermediates.

Careful control of reaction conditions, such as temperature and the order of reagent addition, is crucial to minimize these side products.[3]

Q4: I am attempting an unsymmetrical Hantzsch synthesis with two different β-dicarbonyl compounds and obtaining a mixture of regioisomers. How can I synthesize a single, specific regioisomer?

A4: To achieve a single regioisomer in an unsymmetrical Hantzsch synthesis, it is essential to control the formation of the reaction intermediates. The most reliable method is to move away from a one-pot reaction and adopt a sequential, multi-step approach.[4] This involves the separate and controlled formation of the key intermediates before they are combined.

Troubleshooting Guides

Issue 1: Formation of 1,2-Dihydropyridine Isomers

Problem: Characterization of the product indicates the presence of a 1,2-dihydropyridine isomer in addition to the desired 1,4-dihydropyridine.

Probable Cause: The formation of 1,2-dihydropyridine isomers is a known, though less common, side reaction in the Hantzsch synthesis. The reaction mechanism can proceed through different pathways, and under certain conditions, the formation of the 1,2-isomer can be competitive.[5]

Recommended Solutions:

  • Solvent Polarity and Temperature Control: Adjusting the solvent polarity and reaction temperature can influence the selectivity towards the 1,4-dihydropyridine isomer.[6]

  • Catalyst Selection: The choice of catalyst can play a significant role in directing the reaction towards the desired isomer. Experiment with different Lewis or Brønsted acid catalysts.

  • Sequential Addition of Reagents: A modified procedure where the Knoevenagel condensation product is formed first, isolated, and then reacted with the enamine can improve the regioselectivity of the cyclization.[4]

Issue 2: Oxidative Dealkylation at the 4-Position

Problem: Mass spectrometry and NMR analysis of the product mixture indicate the presence of a dihydropyridine that has lost the alkyl or aryl group at the 4-position.

Probable Cause: This side reaction, known as oxidative dealkylation, can occur under certain oxidative conditions, particularly when using strong oxidizing agents or under prolonged exposure to air and heat.[7][8]

Recommended Solutions:

  • Milder Oxidizing Agents: If the subsequent oxidation to a pyridine is desired, choose milder and more selective oxidizing agents.

  • Strictly Inert Atmosphere: For the synthesis of the dihydropyridine, maintaining a strictly inert atmosphere (e.g., using Schlenk techniques) is critical to prevent aerial oxidation that can lead to dealkylation.

  • Temperature Control: Keep the reaction temperature as low as feasible to minimize thermal decomposition and oxidative side reactions.

Issue 3: Hydrolysis of Ester Groups

Problem: The final product is contaminated with the corresponding carboxylic acid, indicating hydrolysis of one or more ester groups.

Probable Cause: Ester hydrolysis can occur during the reaction or, more commonly, during the aqueous workup, especially if acidic or basic conditions are not carefully controlled.[9]

Recommended Solutions:

  • Neutral Workup: Whenever possible, perform the workup under neutral pH conditions.

  • Use of Weak Bases: If a basic wash is necessary to remove acidic impurities, use a weak base like sodium bicarbonate rather than strong bases like sodium hydroxide.[9]

  • Cold Workup: Perform all aqueous washes with cold solutions to minimize the rate of hydrolysis.[9]

  • Minimize Contact Time: Carry out extractions and washes efficiently to reduce the time the ester is in contact with the aqueous phase.[9]

Issue 4: Formation of Michael Adduct Byproducts

Problem: A significant amount of an acyclic Michael adduct is isolated, indicating incomplete cyclization.

Probable Cause: The Michael addition of the enamine to the Knoevenagel condensation product is a key step. If the subsequent cyclization is slow or inhibited, the Michael adduct can accumulate as a byproduct.[3]

Recommended Solutions:

  • Increase Reaction Time or Temperature: Providing more energy or time may be necessary to overcome the activation barrier for the cyclization and dehydration steps.[3]

  • Excess Ammonia Source: Using a sufficient excess of the ammonia source (e.g., ammonium acetate) can help drive the equilibrium towards the cyclized product.[3]

  • Catalyst Choice: Certain catalysts may be more effective at promoting the cyclization step. Consider screening different catalysts if this is a persistent issue.

Data Presentation

Table 1: Comparison of Catalysts for the Hantzsch Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

CatalystAldehydeβ-KetoesterAmmonia SourceSolventTemp. (°C)Time (h)Yield (%)Reference
No CatalystBenzaldehydeEthyl acetoacetateNH₄OAcEthanolReflux865[3]
p-TSABenzaldehydeEthyl acetoacetateNH₄OHEthanolReflux682[3]
Tannic AcidBenzaldehydeEthyl acetoacetateNH₄OAcH₂O80194[3]
Fe₃O₄@SiO₂-SO₃HBenzaldehydeEthyl acetoacetateNH₄OAcEthanol600.596[3]
UiO-66-NH₂BenzaldehydeEthyl acetoacetateNH₄OAcEthanolRT0.595[3]
Cellulose-SO₃HBenzaldehydeEthyl acetoacetateNH₄OAcH₂O801.592[3]

Analysis: The data clearly show that catalyzed reactions provide significant advantages in terms of reaction time and yield over the uncatalyzed process.[3] Modern heterogeneous catalysts, such as sulfonic acid-functionalized magnetic nanoparticles (Fe₃O₄@SiO₂-SO₃H) and metal-organic frameworks (UiO-66-NH₂), demonstrate excellent performance, affording high yields in short reaction times at or near room temperature.[3] Green catalysts like tannic acid also show high efficacy in aqueous media.[3]

Experimental Protocols

Protocol 1: Minimizing Oxidation to Pyridine

This protocol is designed to minimize the formation of the pyridine byproduct during the synthesis of a 1,4-dihydropyridine.

Materials:

  • Aldehyde (1 mmol)

  • β-ketoester (2 mmol)

  • Ammonium acetate (1.2 mmol)

  • Degassed ethanol (10 mL)

  • Nitrogen or Argon gas supply

Procedure:

  • Set up a round-bottom flask equipped with a reflux condenser and a magnetic stirrer under a nitrogen or argon atmosphere.

  • To the flask, add the aldehyde (1 mmol), β-ketoester (2 mmol), and ammonium acetate (1.2 mmol).

  • Add degassed ethanol (10 mL) to the flask.

  • Heat the reaction mixture to a moderate temperature (e.g., 60 °C) and stir.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If the product does not precipitate, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

Protocol 2: Sequential Synthesis of an Unsymmetrical 1,4-Dihydropyridine

This two-step protocol is designed to synthesize a single regioisomer of an unsymmetrical 1,4-dihydropyridine, avoiding the formation of a mixture of products.[4]

Step A: Synthesis of the Knoevenagel Adduct

  • In a round-bottom flask, dissolve the aldehyde (1.0 eq.) and the first β-ketoester (1.0 eq.) in ethanol.

  • Add a catalytic amount of a base, such as piperidine (approx. 0.1 eq.).

  • Stir the mixture at room temperature and monitor the reaction by TLC until the starting materials are consumed.

  • Remove the solvent under reduced pressure.

  • Purify the resulting crude alkylidene-β-ketoester intermediate by recrystallization or column chromatography.

Step B: Synthesis of the Final 1,4-Dihydropyridine

  • In a separate flask, dissolve the second β-ketoester (1.0 eq.) in ethanol.

  • Add ammonium acetate (1.1 eq.) and stir the mixture at room temperature for 30-60 minutes to form the enamine intermediate in situ.

  • Add the purified Knoevenagel adduct from Step A (1.0 eq.) to this mixture.

  • Reflux the reaction mixture until TLC indicates the completion of the reaction.

  • Cool the reaction mixture to room temperature. The product will often precipitate.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield the pure, single-regioisomer 1,4-dihydropyridine.[4]

Visualizations

Hantzsch_Side_Reactions Reactants Aldehyde + 2x β-Ketoester + Ammonia Source DHP_1_4 Desired 1,4-Dihydropyridine Reactants->DHP_1_4 Hantzsch Synthesis Michael_Adduct Michael Adduct (Acyclic Intermediate) Reactants->Michael_Adduct Michael Addition Oxidation Oxidation DHP_1_4->Oxidation Dealkylation Oxidative Dealkylation DHP_1_4->Dealkylation Hydrolysis Ester Hydrolysis DHP_1_4->Hydrolysis Isomerization Isomerization DHP_1_4->Isomerization Pyridine Pyridine Byproduct Oxidation->Pyridine Dealkylated_DHP 4-Unsubstituted DHP Dealkylation->Dealkylated_DHP Incomplete_Cyclization Incomplete Cyclization Michael_Adduct->Incomplete_Cyclization Incomplete_Cyclization->Michael_Adduct Stalls Carboxylic_Acid Carboxylic Acid Byproduct Hydrolysis->Carboxylic_Acid DHP_1_2 1,2-Dihydropyridine Isomer Isomerization->DHP_1_2

Caption: Common side reaction pathways in the synthesis of dihydropyridines.

Troubleshooting_Workflow Start Low Yield or Impure Product Analyze Analyze Byproducts (TLC, NMR, MS) Start->Analyze Oxidation Oxidation to Pyridine? Analyze->Oxidation Inert Use Inert Atmosphere, Moderate Temperature Oxidation->Inert Yes Multiple_Spots Multiple Byproducts? Oxidation->Multiple_Spots No End Improved Yield and Purity Inert->End Optimize Optimize Conditions: - Catalyst - Solvent - Temperature Multiple_Spots->Optimize Yes Regioisomers Unsymmetrical Synthesis: Regioisomers? Multiple_Spots->Regioisomers No Optimize->End Sequential Switch to Sequential Protocol Regioisomers->Sequential Yes Regioisomers->End No Sequential->End

Caption: A workflow for troubleshooting common issues in dihydropyridine synthesis.

References

Technical Support Center: 5-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution is influenced by several factors. Key environmental factors include exposure to light, temperature, and humidity.[1] Chemical factors include the pH of the solution, the presence of oxidizing agents, and contamination with metal ions, particularly ferric ions (Fe³⁺), which can accelerate degradation. The 1,4-dihydropyridine ring is susceptible to aromatization, which is a primary degradation pathway.[2]

Q2: How stable is the benzyloxy protecting group under typical experimental conditions?

A2: The benzyloxy group is generally stable under neutral and alkaline conditions. However, it can be susceptible to cleavage under acidic conditions, particularly at elevated temperatures or in the presence of strong nucleophiles, which would lead to the formation of 5-hydroxy-4-oxo-1,4-dihydropyridine-2-carboxylic acid.[3]

Q3: What are the expected degradation products of this compound?

A3: The primary degradation pathway for 1,4-dihydropyridine derivatives is the oxidation (aromatization) of the dihydropyridine ring to the corresponding pyridine derivative.[2] Another potential degradation product can arise from the cleavage of the benzyloxy group, leading to the formation of the 5-hydroxy analog. Under harsh conditions, further degradation of the molecule may occur.

Q4: What general precautions should be taken when preparing solutions of this compound?

A4: To minimize degradation, solutions of this compound should be freshly prepared. It is advisable to use purified solvents, degassed to remove dissolved oxygen, and to protect the solution from light by using amber-colored vials or by wrapping the container in aluminum foil. Storage at low temperatures (2-8°C) is also recommended.

Troubleshooting Guides

Below are common issues encountered during experiments with this compound and steps to resolve them.

Issue 1: Rapid degradation of the compound observed in solution.

  • Potential Cause: Exposure to light, presence of metal ion contaminants, or inappropriate pH.

  • Troubleshooting Steps:

    • Protect from Light: Ensure all solutions are prepared and stored in containers that protect from light.

    • Use High-Purity Solvents: Utilize high-purity, metal-free solvents.

    • Control pH: Buffer the solution to a pH where the compound is most stable. For many carboxylic acids, a slightly acidic to neutral pH is preferable, but this should be determined experimentally.

    • Chelating Agents: If metal ion contamination is suspected, consider the addition of a chelating agent like EDTA.

Issue 2: Inconsistent results in biological assays.

  • Potential Cause: Degradation of the compound in the assay medium.

  • Troubleshooting Steps:

    • Assess Media Stability: Perform a preliminary experiment to determine the stability of the compound in the specific cell culture or assay medium over the time course of the experiment.

    • Fresh Preparations: Always use freshly prepared solutions for your experiments.

    • Minimize Exposure: Add the compound to the assay at the last possible moment.

Summary of Potential Stress Factors and Mitigation Strategies
Stress FactorPotential OutcomeRecommended Mitigation Strategy
Light/UV Irradiation Aromatization of the dihydropyridine ring.[4]Prepare and store solutions in amber vials or protect from light.
Acidic pH Cleavage of the benzyloxy group.[3]Maintain a neutral or slightly acidic pH; avoid strong acids.
Alkaline pH Potential for hydrolysis and other base-catalyzed degradation.Buffer solutions to a stable pH range.
Oxidizing Agents Aromatization of the dihydropyridine ring.[2]Use degassed solvents; avoid sources of peroxides.
Metal Ions (e.g., Fe³⁺) Catalyzes the aromatization of the dihydropyridine ring.Use high-purity reagents and glassware; consider using chelators.
Elevated Temperature Increased rate of all degradation pathways.[4][5]Store stock solutions at low temperatures (e.g., 2-8°C or frozen).

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[6][7]

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC grade methanol and water

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector

  • pH meter

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Keep 1 mL of the stock solution at 60°C for 24 hours, protected from light.

    • Photolytic Degradation: Expose 1 mL of the stock solution to UV light (e.g., 254 nm) for 24 hours at room temperature.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples with the mobile phase to an appropriate concentration and analyze by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.

Instrumentation:

  • HPLC with a C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • UV Detector

Chromatographic Conditions (Example):

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with 95% A and 5% B, ramp to 100% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Scan for an optimal wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the parent compound).

  • Injection Volume: 10 µL

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in Methanol) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Apply Stress base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base Apply Stress oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Apply Stress thermal Thermal (60°C) stock->thermal Apply Stress photo Photolytic (UV light, RT) stock->photo Apply Stress neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize hplc Analyze by Stability-Indicating HPLC-UV oxidation->hplc thermal->hplc photo->hplc neutralize->hplc

Caption: Workflow for the forced degradation study of this compound.

degradation_pathway cluster_pathways Potential Degradation Pathways cluster_products Degradation Products parent This compound aromatization Aromatization (Oxidation of Dihydropyridine Ring) parent->aromatization Light, Heat, Oxidants, Metal Ions debenzylation Debenzylation (Cleavage of Benzyloxy Group) parent->debenzylation Acidic Conditions pyridine_deriv 5-(Benzyloxy)-4-hydroxypyridine-2-carboxylic acid aromatization->pyridine_deriv hydroxy_deriv 5-Hydroxy-4-oxo-1,4-dihydropyridine-2-carboxylic acid debenzylation->hydroxy_deriv

References

Technical Support Center: Optimizing Dihydropyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and optimized protocols for the Hantzsch dihydropyridine synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of dihydropyridines.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields in the classical Hantzsch synthesis are a common problem and can arise from several factors.[1][2][3] The traditional method often necessitates long reaction times and harsh conditions, which can lead to product degradation or the formation of unwanted side products.[1][3]

Key areas to investigate:

  • Reaction Time and Temperature: Excessive heating can cause the dihydropyridine product to decompose.[1]

  • Purity of Reactants: Impurities present in the aldehyde, β-ketoester, or the ammonia source can significantly hinder the reaction.

  • Suboptimal Solvent: While ethanol and acetic acid are commonly used, they may not be the best choice for all substrates.[2]

  • Side Reactions: The formation of byproducts, such as the over-oxidized pyridine derivative or Michael adducts, can lower the yield of the desired 1,4-dihydropyridine.[1]

Troubleshooting Steps:

  • Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid prolonged heating.

  • Ensure Reactant Purity: Use freshly distilled aldehydes and high-purity β-ketoesters and ammonia sources.

  • Screen Solvents: Experiment with different solvents. For some substrates, greener options like water or solvent-free conditions have shown to improve yields.[1][2][4][5]

  • Utilize a Catalyst: The addition of a catalyst can significantly speed up the reaction and improve yields.[1][2] A wide variety of catalysts, including Lewis acids, Brønsted acids, and organocatalysts, have proven effective.[1][2]

  • Consider Alternative Energy Sources: Microwave or ultrasound irradiation can dramatically shorten reaction times and increase yields compared to conventional heating methods.[1][3]

Q2: The reaction is not proceeding to completion, and I'm left with a significant amount of starting material. What should I do?

Incomplete conversion is often linked to reaction kinetics and the specific conditions used. To drive the reaction forward, consider the following:

  • Catalysis: As mentioned, using a catalyst is a highly effective way to accelerate the reaction.[1][2] Modern heterogeneous catalysts can lead to near-quantitative yields in short time frames.[2]

  • Microwave or Ultrasound: These non-conventional energy sources can provide the necessary activation energy to push the reaction to completion.[1][3]

  • Solvent Choice: The polarity of the solvent can influence the reaction rate.[2] Performing the reaction in aqueous micelles has been reported to produce high yields.[1][3]

  • Reactant Concentration: Increasing the concentration of reactants or running the reaction under solvent-free conditions can sometimes enhance reaction rates and yields.[6][7]

Q3: I am observing a significant amount of a colored impurity, which I believe is the oxidized pyridine derivative. How can I minimize this?

The oxidation of the 1,4-dihydropyridine product to its corresponding pyridine is a frequent side reaction, particularly under harsh conditions or in the presence of air.[1] To mitigate this:

  • Control the Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen or argon, can prevent oxidation by atmospheric oxygen.[8]

  • Moderate Reaction Conditions: Avoid excessively high temperatures and long reaction times.

  • Choose a Milder Oxidant (if aromatization is desired later): If the goal is the pyridine, subsequent oxidation is necessary. However, to isolate the dihydropyridine, avoid oxidizing agents during the initial reaction. Common oxidizing agents used for aromatization include nitric acid, potassium ferrocyanide, ferric chloride, manganese dioxide, or potassium permanganate.[3][4]

Q4: How does the choice of nitrogen source impact the reaction?

The nitrogen source is a critical component of the reaction. While ammonia is the traditional reactant, ammonium acetate is a commonly used and convenient alternative.[3][4][5] Other sources like urea have also been explored.[5] The choice can affect reaction conditions and outcomes. For instance, using magnesium nitride has been reported as a convenient source of ammonia in situ.[9] It's advisable to use a reliable and pure source for consistent results.[5]

Q5: My product is oily and difficult to crystallize. How can I purify it?

Oily products can be challenging to handle. Here are a few suggestions:

  • Column Chromatography: This is a standard method for purifying non-crystalline compounds. A silica gel column with an appropriate solvent system (e.g., ethyl acetate/petroleum ether) can effectively separate the desired product from impurities.[7][10]

  • Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like n-hexane.[6]

  • Recrystallization from a different solvent system: Experiment with various solvents or solvent mixtures for recrystallization.

Comparative Data

The selection of a catalyst and the reaction conditions are pivotal for optimizing the Hantzsch synthesis. The following tables summarize quantitative data for different approaches.

Table 1: Comparison of Various Catalysts for the Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate [2]

CatalystAldehydeβ-KetoesterAmmonia SourceSolventTemp. (°C)Time (h)Yield (%)
No CatalystBenzaldehydeEthyl acetoacetateNH₄OAcEthanolReflux865
p-TSABenzaldehydeEthyl acetoacetateNH₄OHEthanolReflux682
Tannic AcidBenzaldehydeEthyl acetoacetateNH₄OAcH₂O80194
Fe₃O₄@SiO₂-SO₃HBenzaldehydeEthyl acetoacetateNH₄OAcEthanol600.596
UiO-66-NH₂BenzaldehydeEthyl acetoacetateNH₄OAcEthanolRT0.595

As the data shows, catalyzed reactions offer significant improvements in both reaction time and yield compared to the uncatalyzed process.[2]

Table 2: Effect of Different Solvents on a One-Pot Catalyst-Free Hantzsch Reaction [8]

EntrySolventTime (h)Yield (%)
1Water392
2Ethanol389
3Ethanol/Water (1:1)391
4Toluene1035
5Dichloromethane1028
6Acetonitrile865
7THF856
8Solvent-free578

Polar solvents like water and ethanol generally provide better yields in shorter reaction times.[8]

Detailed Experimental Protocols

Below are detailed methodologies for key Hantzsch synthesis variations.

Protocol 1: Conventional Hantzsch Synthesis

This protocol is based on the classical method.

  • Materials:

    • Aldehyde (1 mmol)

    • β-ketoester (2 mmol)

    • Ammonium acetate (1.2 mmol)

    • Ethanol (10 mL)

  • Procedure:

    • In a round-bottom flask, dissolve the aldehyde, β-ketoester, and ammonium acetate in ethanol.

    • Reflux the mixture for 6-8 hours, monitoring the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • The product often precipitates and can be collected by filtration.

    • Wash the solid with cold ethanol and dry under vacuum.

    • If necessary, recrystallize the product from a suitable solvent like ethanol.

Protocol 2: Microwave-Assisted Hantzsch Synthesis [1]

This method significantly reduces reaction time.

  • Materials:

    • Aldehyde (1 mmol)

    • β-ketoester (2 mmol)

    • Ammonium acetate (1.2 mmol)

    • Ethanol (3 mL)

  • Procedure:

    • In a microwave-safe reaction vessel, combine the aldehyde, β-ketoester, and ammonium acetate in ethanol.[1]

    • Seal the vessel and place it in a microwave reactor.[1]

    • Irradiate the mixture at a set temperature (e.g., 120°C) for a short duration (e.g., 5-15 minutes).[1]

    • After the reaction is complete, cool the vessel to room temperature.[1]

    • Remove the solvent under reduced pressure.[1]

    • Purify the residue by recrystallization or column chromatography.

Protocol 3: Ultrasound-Assisted Hantzsch Synthesis in Aqueous Micelles [1][3]

A green and efficient method.

  • Materials:

    • Aldehyde (1 mmol)

    • β-ketoester (2 mmol)

    • Ammonium acetate (1.2 mmol)

    • Aqueous SDS (0.1 M)

    • p-Toluenesulfonic acid (PTSA) as a catalyst

  • Procedure:

    • Combine the aldehyde, β-ketoester, ammonium acetate, and PTSA in the aqueous SDS solution.

    • Irradiate the mixture with ultrasound at a specified frequency (e.g., 40 kHz) at room temperature for the optimized reaction time (typically 30-60 minutes).[1]

    • Upon completion, the product usually precipitates from the aqueous medium.

    • Collect the solid by filtration, wash with water, and dry.

Protocol 4: Solvent-Free Hantzsch Synthesis Using a Catalyst [6][7]

An environmentally friendly approach.

  • Materials:

    • Aldehyde (e.g., 5-bromothiophene-2-carboxaldehyde, 0.01 mol)

    • 1,3-dione (0.01 or 0.02 mol)

    • Ammonium acetate (0.01 mol)

    • Ceric ammonium nitrate (CAN) (0.5 mmol)

  • Procedure:

    • In a round-bottom flask, add the aldehyde, 1,3-dione, ammonium acetate, and CAN.[6]

    • Stir the mixture at room temperature for 1-3 hours.[6]

    • Monitor the reaction progress by TLC.[6]

    • Once complete, add water to the solid mixture.[6]

    • Wash the product with water and then with n-hexane to remove impurities.[6]

    • Recrystallize the crude product from ethanol after charcoal treatment.[6]

Visual Guides

The following diagrams illustrate key aspects of the dihydropyridine synthesis.

Hantzsch_Mechanism cluster_1 Intermediate Formation cluster_2 Second Intermediate cluster_3 Final Assembly Aldehyde Aldehyde Knoevenagel_Product α,β-Unsaturated Carbonyl (Knoevenagel Condensation) Aldehyde->Knoevenagel_Product Condensation Beta-Ketoester_1 β-Ketoester (1 eq.) Beta-Ketoester_1->Knoevenagel_Product Michael_Addition Michael Addition Knoevenagel_Product->Michael_Addition Beta-Ketoester_2 β-Ketoester (1 eq.) Enamine β-Enamino Ester (Enamine Formation) Beta-Ketoester_2->Enamine Ammonia Ammonia Ammonia->Enamine Enamine->Michael_Addition Cyclization_Dehydration Intramolecular Cyclization & Dehydration Michael_Addition->Cyclization_Dehydration Dihydropyridine 1,4-Dihydropyridine Cyclization_Dehydration->Dihydropyridine Experimental_Workflow start Start reactants 1. Mix Reactants (Aldehyde, β-Ketoester, NH₃ source) start->reactants conditions 2. Set Reaction Conditions (Solvent, Catalyst, Temp/Irradiation) reactants->conditions reaction 3. Run Reaction (Monitor by TLC) conditions->reaction workup 4. Work-up (Cooling, Filtration) reaction->workup purification 5. Purification (Recrystallization/Chromatography) workup->purification analysis 6. Characterization (NMR, MS, etc.) purification->analysis end End analysis->end Troubleshooting_Guide Troubleshooting Decision Tree cluster_low_yield Low Yield Solutions cluster_incomplete Incomplete Reaction Solutions cluster_side_products Side Product Solutions issue Identify Primary Issue low_yield Low Yield issue->low_yield Low Yield incomplete_reaction Incomplete Reaction issue->incomplete_reaction Incomplete Conversion side_products Side Products (e.g., Oxidation) issue->side_products Impurity Formation ly_sol1 Check Reactant Purity ir_sol1 Use Catalyst sp_sol1 Run under Inert Atmosphere (N₂/Ar) ly_sol2 Optimize Temp. & Time ly_sol3 Add Catalyst ly_sol4 Change Solvent ir_sol2 Increase Concentration ir_sol3 Use Microwave/Ultrasound sp_sol2 Reduce Temperature sp_sol3 Decrease Reaction Time

References

Technical Support Center: Purification of 4-oxo-1,4-dihydropyridine-2-carboxylic acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of 4-oxo-1,4-dihydropyridine-2-carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the purification of 4-oxo-1,4-dihydropyridine-2-carboxylic acids?

A1: The most common impurities largely depend on the synthetic route employed. A frequent method for synthesizing these acids is the hydrolysis of the corresponding ester. Therefore, typical impurities may include:

  • Unreacted Starting Materials: The corresponding ester of the target carboxylic acid is a very common impurity.

  • Hydrolysis Byproducts: If the hydrolysis is not complete, you will have a mixture of the starting ester and the final carboxylic acid.

  • Side-reaction Products: Aromatization of the dihydropyridine ring to the corresponding pyridine is a common side-reaction, leading to a highly colored impurity.[1]

  • Residual Solvents and Reagents: Solvents used in the reaction and work-up (e.g., ethanol, ethyl acetate, DMF), as well as any acids or bases used for hydrolysis, can be present.

Q2: What analytical techniques are recommended for assessing the purity of 4-oxo-1,4-dihydropyridine-2-carboxylic acids?

A2: A combination of analytical methods is crucial for a thorough purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be challenging due to the high polarity of these compounds. Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, is often more effective for these zwitterionic molecules.[2][3][4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for confirming the molecular weight of the desired product and identifying impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are vital for structural confirmation and can help quantify the level of major impurities.

  • Thin Layer Chromatography (TLC): A quick and valuable tool for monitoring reaction progress and the effectiveness of purification steps. Due to the high polarity of the compounds, polar solvent systems are typically required.[5][6]

Q3: What are the optimal storage conditions for 4-oxo-1,4-dihydropyridine-2-carboxylic acids?

A3: Due to the potential for oxidation of the dihydropyridine ring, these compounds should be stored under an inert atmosphere (e.g., argon or nitrogen), protected from light, and kept at a low temperature (refrigerated or frozen).[1] The presence of certain metal ions, such as Fe³⁺, can accelerate degradation.[1]

Troubleshooting Guides

Issue 1: Low Purity After Recrystallization
Potential Cause Suggested Solution
Inappropriate Solvent Choice The high polarity and zwitterionic nature of 4-oxo-1,4-dihydropyridine-2-carboxylic acids can make finding a suitable single solvent for recrystallization difficult. Highly polar solvents like water, methanol, or ethanol are often required.[7] Consider using a solvent mixture, such as ethanol/water or DMF/water, to achieve the desired solubility profile (soluble when hot, insoluble when cold).
Co-precipitation of Impurities If impurities have similar solubility profiles to the product, they may co-precipitate. Try a different solvent system for recrystallization. An alternative is to use column chromatography to remove the problematic impurities before a final recrystallization step.
Product Oiling Out The product may separate as an oil instead of crystals if the solution is cooled too quickly or if the solvent is not ideal. Try slower cooling, adding the anti-solvent more slowly while vigorously stirring, or scratching the inside of the flask to induce crystallization.
Issue 2: Difficulty Removing Unreacted Starting Ester
Potential Cause Suggested Solution
Similar Polarity The starting ester may have a polarity close to the product, making separation by normal-phase silica gel chromatography difficult.
Inefficient Extraction Standard acid-base extraction may not be sufficient if the ester is also partially soluble in the aqueous base.
Solution 1: Optimize Chromatography Use mixed-mode chromatography which separates based on both hydrophobicity and ionic character. This can effectively separate the neutral ester from the zwitterionic carboxylic acid.[2][4] Alternatively, modify your eluent for silica gel chromatography by adding a small amount of acetic or formic acid to suppress the ionization of the carboxylic acid and improve peak shape.[6]
Solution 2: pH-Controlled Extraction Perform a careful liquid-liquid extraction. Dissolve the crude mixture in an organic solvent like ethyl acetate. Wash with a dilute basic solution (e.g., 5% NaHCO₃). The carboxylic acid will be deprotonated and move to the aqueous layer, while the ester remains in the organic layer. Subsequently, acidify the aqueous layer to precipitate the pure carboxylic acid, which can then be filtered.
Issue 3: Product Degradation During Purification
Potential Cause Suggested Solution
Oxidation (Aromatization) The dihydropyridine ring is susceptible to oxidation to form the corresponding pyridine, often accelerated by heat, light, and trace metals.[1] This is often indicated by the appearance of color in the sample.
pH Instability Prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures, can lead to degradation.
Solution 1: Minimize Exposure Protect the compound from light and heat during purification. Use degassed solvents to minimize exposure to oxygen. If possible, perform purification steps under an inert atmosphere.
Solution 2: pH Control Maintain a neutral or slightly acidic pH during work-up and purification whenever possible. Avoid prolonged heating in strongly acidic or basic solutions.
Solution 3: Metal Chelators If metal-catalyzed degradation is suspected, consider adding a small amount of a chelating agent like EDTA during work-up.

Experimental Protocols

Protocol 1: Recrystallization of 4-oxo-1,4-dihydropyridine-2-carboxylic acid

This is a general guideline; the optimal solvent system should be determined experimentally.

  • Solvent Selection: Test the solubility of the crude product in various polar solvents (e.g., water, ethanol, methanol, isopropanol, acetonitrile, and mixtures like ethanol/water). The ideal solvent will fully dissolve the compound at elevated temperatures but show poor solubility at room temperature or below.

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude material to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored (indicating aromatized impurities), add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can improve the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum.

Table 1: Example Recrystallization Solvents for Polar Carboxylic Acids

Solvent SystemTypical Application Notes
Ethanol/WaterGood for moderately polar compounds. Dissolve in hot ethanol and add hot water dropwise until turbidity appears, then clarify with a few drops of hot ethanol.[7]
MethanolSuitable for highly polar compounds.
WaterCan be effective for very polar, zwitterionic compounds. Solubility may be low, requiring larger volumes.[7]
DMF/WaterFor compounds with poor solubility in common alcohols. Dissolve in a minimum of hot DMF and add water as an anti-solvent.
Protocol 2: Flash Column Chromatography
  • TLC Analysis: Determine a suitable eluent system using TLC. For these polar compounds, a polar mobile phase is necessary. A good starting point is a mixture of dichloromethane and methanol. Adding a small percentage of acetic acid (0.5-1%) can improve peak shape by suppressing deprotonation of the carboxylic acid.[6] Aim for an Rf value of 0.25-0.35 for the desired compound.

  • Column Packing: Pack a silica gel column with the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like DMF or methanol), and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Apply this powder to the top of the packed column.

  • Elution: Run the column with the selected eluent, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Table 2: Example TLC and Column Chromatography Eluent Systems

Eluent SystemRatio (v/v)Notes
Dichloromethane : Methanol95 : 5 to 80 : 20A standard starting point for polar compounds.
Dichloromethane : Methanol : Acetic Acid90 : 10 : 0.5The acid helps to reduce streaking of the carboxylic acid on the silica gel.[6]
Ethyl Acetate : Hexane : Acetic Acid70 : 30 : 0.5An alternative system if the compound is less polar.

Visualizations

Purification_Workflow General Purification Workflow crude Crude Product (from synthesis) analytical Analytical Assessment (TLC, HPLC, LC-MS) crude->analytical recrystallization Recrystallization analytical->recrystallization High Purity & Crystalline chromatography Column Chromatography (Silica or Mixed-Mode) analytical->chromatography Low Purity or Complex Mixture pure_product Pure Product recrystallization->pure_product waste Impurities recrystallization->waste chromatography->pure_product chromatography->waste

Caption: General purification workflow for 4-oxo-1,4-dihydropyridine-2-carboxylic acids.

Troubleshooting_Tree Troubleshooting Purification Issues start Purification Issue low_purity Low Purity after Recrystallization start->low_purity ester_present Starting Ester Still Present start->ester_present degradation Product Degradation (e.g., color change) start->degradation sol_a Change Recrystallization Solvent/Mixture low_purity->sol_a sol_b Use Mixed-Mode Chromatography ester_present->sol_b sol_c Perform pH-Controlled Extraction ester_present->sol_c sol_e Add Acid to Chromatography Eluent ester_present->sol_e sol_d Purify under Inert Gas & Protect from Light degradation->sol_d

Caption: Troubleshooting decision tree for common purification challenges.

References

Technical Support Center: Benzyloxy Group Deprotection in Pyridine Rings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the deprotection of benzyloxy groups on pyridine rings, a critical step in many synthetic pathways.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for deprotecting a benzyloxy-substituted pyridine?

A1: The most prevalent method for cleaving the benzyl ether linkage on a pyridine ring is catalytic hydrogenation.[1] This technique typically involves using a palladium on carbon (Pd/C) catalyst under a hydrogen gas atmosphere.[1] Common solvents for this reaction include methanol (MeOH), ethanol (EtOH), and ethyl acetate (EtOAc).[1]

Q2: My catalytic hydrogenation is very slow or incomplete. What are the potential causes and solutions?

A2: Sluggish or incomplete debenzylation is a frequent issue. Several factors could be responsible, and the troubleshooting guide below outlines potential causes and remedies.

Q3: I'm observing the reduction of the pyridine ring itself, not just cleavage of the benzyl ether. How can I prevent this side reaction?

A3: Over-reduction of the pyridine ring is a known side reaction, especially under harsh hydrogenation conditions. The pyridine ring's basic nitrogen can coordinate to the palladium catalyst, which can sometimes facilitate ring hydrogenation. Using catalyst poisons or modifiers, such as pyridine itself or ammonium acetate, can selectively suppress this unwanted side reaction while still allowing for O-debenzylation.[2] Careful control of hydrogen pressure and temperature is also crucial.

Q4: Are there alternative methods to catalytic hydrogenation for this deprotection?

A4: Yes, when catalytic hydrogenation is not viable due to other reducible functional groups in the molecule, several alternatives can be considered. These include:

  • Strong Acids: Lewis acids like Boron trichloride (BCl3) or strong protic acids like trifluoroacetic acid (TFA) can cleave benzyl ethers. However, these harsh conditions are only suitable for acid-insensitive substrates.[3][4]

  • Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used for oxidative deprotection of benzyl ethers.[3][5] This method is often chemoselective and won't affect hydrogenation-sensitive groups.[3]

Troubleshooting Guide: Incomplete or Slow Hydrogenolysis

This section addresses the common issue of an incomplete or slow debenzylation reaction using Pd/C and hydrogen.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, width=8]; node [shape=box, style="rounded,filled", margin=0.1, width=2, height=0.6]; edge [arrowsize=0.7];

} dot Caption: Troubleshooting flowchart for incomplete debenzylation.

Data Summary

The choice of catalyst and conditions can significantly impact the efficiency of the debenzylation. The following table summarizes comparative data for different catalytic systems.

Catalyst SystemSubstrate TypeConditionsTimeYieldReference
10% Pd/CN-benzyl dioctylamineH₂ (1 atm), MeOH, RT90 min54% (incomplete)[6]
10% Pd/C + 10% Nb₂O₅/CN-benzyl dioctylamineH₂ (1 atm), MeOH, RT45 minQuantitative[6]
Pd/CGeneral Benzyl EthersH₂ (balloon), EtOH, RT4-24 hHigh to Quantitative[7]
Pd(OH)₂/C (Pearlman's)General Benzyl EthersH₂ (balloon), EtOH, RTGenerally faster than Pd/CHigh to Quantitative[7]
Na/NH₃ (Birch Reduction)General Benzyl EthersNa, liq. NH₃, -78°CVariableGood to High[8]

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenolysis using Pd/C

This protocol is a standard starting point for the deprotection of a benzyloxy-substituted pyridine.

G

Materials:

  • Benzyloxy-substituted pyridine substrate

  • 10% Palladium on Carbon (Pd/C)

  • Anhydrous solvent (Methanol, Ethanol, or Ethyl Acetate)

  • Hydrogen gas (H₂) source (balloon or hydrogenator)

  • Inert gas (Nitrogen or Argon)

  • Celite® for filtration

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve the benzyloxy-substituted pyridine substrate in a suitable solvent (e.g., 20 mL of MeOH per 1 gram of substrate) in a round-bottom flask equipped with a stir bar.[7]

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Pd/C catalyst. The amount typically ranges from 10 to 20 wt% relative to the substrate.[7]

  • Hydrogen Introduction: Securely attach a hydrogen-filled balloon to the reaction flask or connect it to a hydrogenation apparatus (e.g., a Parr shaker).[7]

  • Atmosphere Exchange: Evacuate the flask and backfill with hydrogen. Repeat this cycle three times to ensure the atmosphere is fully replaced with hydrogen.[9]

  • Reaction: Stir the reaction mixture vigorously at room temperature. For less reactive substrates, the temperature can be gently warmed to 40-50 °C.[7]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot and the appearance of the more polar product spot. Reactions are typically complete within 4-24 hours.[7]

  • Work-up: Upon completion, carefully purge the reaction flask with an inert gas to remove excess hydrogen.[9]

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of the reaction solvent to ensure all the product is collected.[9]

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: If necessary, purify the resulting hydroxypyridine by standard methods such as column chromatography or recrystallization.

References

Technical Support Center: Preventing Degradation of Dihydropyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of dihydropyridine compounds during storage and experimentation.

Troubleshooting Guide

This guide addresses specific issues users may encounter during their experiments, offering potential causes and actionable solutions.

Issue Possible Cause(s) Troubleshooting Steps
Rapid degradation of the active compound in solution. Light Exposure: Dihydropyridines are highly photosensitive and readily undergo oxidation to a pyridine derivative, causing a complete loss of pharmacological activity.[1][2][3]1. Work in a dark room or under amber or red light. 2. Use amber-colored glassware or vials wrapped in aluminum foil.[4] 3. Prepare solutions fresh before use whenever possible.
Degradation observed even when protected from light. Oxidation: The dihydropyridine ring is susceptible to oxidation from dissolved oxygen or trace metal ions.[1][5]1. De-gas solvents and buffers before use. 2. Consider adding an antioxidant to your solution. Some dihydropyridines, like lacidipine and lercanidipine, have inherent antioxidant properties. 3. Use high-purity solvents and reagents to minimize metal ion contamination.[5]
Inconsistent results between experimental batches. pH Variability: The pH of the solution can significantly influence the stability of dihydropyridines by altering the degradation pathway.[1] For instance, amlodipine is more stable in slightly acidic conditions (around pH 5).[1]1. Carefully control and measure the pH of all solutions. 2. Use appropriate buffer systems to maintain a stable pH. 3. Determine the optimal pH for your specific dihydropyridine through stability studies.
Degradation of solid dihydropyridine compound. Humidity and Heat: While more stable than solutions, solid forms can degrade in the presence of humidity and elevated temperatures, leading to the formation of a nitroso derivative.[1]1. Store solid compounds in a cool, dry, and dark place.[6][7] 2. Use desiccants in storage containers to control humidity. 3. Avoid storing compounds near heat sources.
Unexpected peaks appear in HPLC analysis over time. Formation of Degradation Products: The primary degradation product is the corresponding pyridine derivative.[1][2] However, other minor degradation products can also form, especially under forced conditions.[2][8]1. Characterize the degradation products using techniques like LC-MS to understand the degradation pathway.[2][9] 2. Develop a stability-indicating HPLC method that can separate the parent compound from all major degradation products.[2]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of dihydropyridine degradation?

A1: The most common cause of dihydropyridine degradation is exposure to light.[1][2][10] The dihydropyridine ring is highly photosensitive and undergoes oxidation to form an inactive pyridine derivative.[1][2][3]

Q2: How does the chemical structure of a dihydropyridine affect its stability?

A2: The substituents on the dihydropyridine ring can influence its stability. For example, the presence of a nitro group on the phenyl ring, as in nifedipine, can accelerate the oxidation process.[4] Conversely, fluorine substituents on the phenyl ring can increase stability, while chlorine groups may decrease it.[11]

Q3: Are solid formulations of dihydropyridines completely stable?

A3: Solid formulations are significantly more stable than solutions, particularly against photodegradation.[1][2] However, they are not entirely immune to degradation. In the presence of humidity, thermal degradation can still occur.[1][12] Therefore, proper storage in a cool, dry, and dark place is crucial.[6][7]

Q4: What are some formulation strategies to enhance the stability of dihydropyridines in solution?

A4: Several formulation strategies can improve stability. Incorporating dihydropyridines into systems like cyclodextrins or liposomes can enhance both photostability and solubility.[4][13] The use of nonionic surfactants, such as polysorbate 20, can also create protective micellar solutions.[4][14]

Q5: How can I monitor the degradation of my dihydropyridine compound?

A5: High-Performance Liquid Chromatography (HPLC) is the most common analytical technique used to monitor the degradation of dihydropyridines.[2][9][15] A stability-indicating HPLC method allows for the separation and quantification of the parent drug and its degradation products over time. UV-Vis spectrophotometry can also be used to follow the degradation kinetically.[10][16]

Quantitative Data Summary

The rate of degradation of dihydropyridine compounds is influenced by various factors. The tables below summarize quantitative data from forced degradation studies on amlodipine and photodegradation data for nifedipine.

Table 1: Forced Degradation of Amlodipine Besylate

Stress ConditionReagent/ConditionTemperatureDurationDegradation (%)Primary Degradation Product
Acid Hydrolysis5 mol/L HCl80°C6 hours75.2%Pyridine derivative
Oxidative3% H₂O₂80°C6 hours80.1%Pyridine derivative
Photolytic (Solution)Photostability ChamberAmbient14 days32.2%Pyridine derivative
Photolytic (Tablets)UV and Visible LightAmbient15 days22.38% (UV), 19.89% (Visible)Pyridine derivative

Data compiled from[17].

Table 2: Photodegradation of Nifedipine

ConditionLight SourceDurationDegradationDegradation Product(s)
Solution in 95% EthanolFluorescent Lamp (30 cm)4 hoursComplete photo-oxidationNot specified
Pulverized TabletsRoom Light30 daysSignificantNitroso derivative (main), and five other minor products
Methanolic SolutionIndirect Sunlight24 hours16.8%Nitroso analogues of dehydronifedipine
Methanolic SolutionArtificial Light24 hours5.6%Nitroso analogues of dehydronifedipine

Data compiled from[8][15][16].

Experimental Protocols

Protocol 1: HPLC Method for Stability Testing

This protocol outlines a general reverse-phase HPLC method for monitoring the degradation of dihydropyridine compounds.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: A suitable mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for the specific dihydropyridine.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a wavelength appropriate for the specific dihydropyridine (often in the range of 230-360 nm).[1]

    • Injection Volume: 20 µL.

  • Procedure: a. Prepare a stock solution of the dihydropyridine in a suitable organic solvent (e.g., methanol or acetonitrile). b. Dilute the stock solution to the desired concentration in the test solution (e.g., buffer at a specific pH). c. At specified time points during the stability study (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample. d. Inject the aliquot into the HPLC system. e. Monitor the decrease in the peak area of the parent dihydropyridine and the increase in the peak area(s) of the degradation product(s).

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.

  • Acid Hydrolysis: Incubate the dihydropyridine solution with a dilute acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60 °C) for a specified period.[1]

  • Base Hydrolysis: Incubate the dihydropyridine solution with a dilute base (e.g., 0.1 N NaOH) at room temperature.[1]

  • Oxidative Degradation: Treat the dihydropyridine solution with an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.[1]

  • Photodegradation: Expose a solution of the dihydropyridine to a light source that provides both UV and visible light (e.g., a xenon lamp or a D65 lamp) in a photostability chamber.[2][9]

  • Thermal Degradation: Expose the solid dihydropyridine compound to elevated temperatures (e.g., 60-80°C) with and without humidity.[1][12]

For each condition, analyze the samples at various time points using a validated HPLC method to quantify the extent of degradation and identify the degradation products.

Visualizations

cluster_factors Degradation Factors DHP Dihydropyridine (Active) Pyridine Pyridine Derivative (Inactive) DHP->Pyridine Oxidation (Primary Pathway) Nitroso Nitroso Derivative DHP->Nitroso Reduction of Nitro Group (e.g., Nifedipine) Other Other Minor Products Pyridine->Other Further Degradation Light Light (UV/Visible) Light->DHP Oxygen Oxygen Oxygen->DHP MetalIons Metal Ions MetalIons->DHP pH Non-optimal pH pH->DHP Heat Heat & Humidity (Solid State) Heat->DHP

Caption: Primary degradation pathways of dihydropyridine compounds.

Start Degradation of Dihydropyridine Observed IsSolution Is the compound in solution? Start->IsSolution ProtectLight Protect from light: - Use amber vials - Work in low light IsSolution->ProtectLight Yes SolidState Is the compound in solid state? IsSolution->SolidState No CheckOxidation Protected from light? ProtectLight->CheckOxidation CheckOxidation->ProtectLight No Deoxygenate De-gas solvents Add antioxidants CheckOxidation->Deoxygenate Yes CheckpH Is pH controlled? Deoxygenate->CheckpH BufferpH Optimize and buffer pH CheckpH->BufferpH No End Degradation Minimized CheckpH->End Yes BufferpH->End StoreProperly Store in cool, dry, dark place Use desiccants SolidState->StoreProperly Yes StoreProperly->End

Caption: Troubleshooting workflow for dihydropyridine degradation.

References

Technical Support Center: Scaling Up the Synthesis of 5-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of 5-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing this compound?

A1: A common and scalable approach involves a multi-step synthesis starting from chelidamic acid (4-hydroxy-2,6-pyridinedicarboxylic acid). The key steps typically include:

  • Decarboxylation: Selective decarboxylation of chelidamic acid to yield 4-hydroxy-pyridine-2-carboxylic acid.

  • Esterification: Protection of the carboxylic acid group, for example, by converting it to a methyl or ethyl ester.

  • Benzylation: Introduction of the benzyl group to the hydroxyl function to form the benzyl ether.

  • Hydrolysis (Saponification): Conversion of the ester back to the carboxylic acid to yield the final product.

An alternative route could involve the construction of the pyridone ring from acyclic precursors, though this can be more complex to scale up.

Q2: What are the critical parameters to control during the scale-up of this synthesis?

A2: When scaling up, it is crucial to monitor and control the following parameters:

  • Temperature: Exothermic or endothermic reactions can behave differently in larger reactors. Efficient heat transfer is critical.

  • Rate of Reagent Addition: Slow and controlled addition of reagents is often necessary to manage reaction exotherms and minimize side-product formation.[1]

  • Stirring/Agitation: Ensuring homogeneous mixing in a large-volume reactor is essential for consistent reaction progress and to avoid localized overheating or concentration gradients.

  • Work-up and Product Isolation: Procedures like extractions, filtrations, and crystallizations may need significant optimization for larger scales to ensure efficiency and purity.

Q3: What are the most common impurities I might encounter?

A3: Potential impurities depend on the synthetic step but can include:

  • Incomplete reaction: Starting materials from any of the steps may be present.

  • Over-oxidation byproducts: If using an oxidation route, cleavage of the pyridine ring can lead to smaller, more oxidized molecules.[2]

  • Debenzylation product: The benzyloxy group can be sensitive to certain acidic or reductive conditions, leading to the formation of 5-hydroxy-4-oxo-1,4-dihydropyridine-2-carboxylic acid.[2]

  • Isomeric byproducts: Depending on the specific reagents and conditions, isomers may form.

Q4: How can I effectively purify the final product on a large scale?

A4: For large-scale purification, consider the following techniques:

  • Crystallization: This is often the most effective and economical method for purifying solid products at scale.[1] Careful selection of the solvent system is key.

  • Acid-Base Extraction: As the product is a carboxylic acid, you can use acid-base extractions to separate it from non-acidic impurities.[1] The product can be extracted into an aqueous basic solution and then precipitated by acidification.

  • Chromatography: While effective, column chromatography can be expensive and challenging to scale up. It is typically reserved for cases where crystallization is not feasible or for the removal of closely related impurities.

Troubleshooting Guides

Problem 1: Low Yield in the Benzylation Step

Question: I am experiencing a low yield during the benzylation of the 4-hydroxy-pyridine-2-carboxylic acid ester. What are the potential causes and solutions?

Answer: Low yields in this step are often due to incomplete reaction, side reactions, or issues with the reagents.

Potential Cause Troubleshooting Steps
Inactive Benzylating Agent Ensure the benzyl bromide or benzyl chloride is fresh and has not degraded. Consider using a more reactive benzylating agent if necessary.
Insufficient Base The base (e.g., K₂CO₃, NaH) is crucial for deprotonating the hydroxyl group. Ensure you are using a sufficient excess (typically 1.5-2.0 equivalents) and that it is dry. For larger scales, consider the efficiency of mixing to ensure the base is well-dispersed.
Inappropriate Solvent The solvent should be anhydrous and capable of dissolving the starting material to some extent. Common solvents include DMF, acetone, or acetonitrile. Ensure the solvent is of high purity.
Low Reaction Temperature While higher temperatures can lead to side products, a temperature that is too low will result in a sluggish or incomplete reaction. Optimize the temperature for your specific scale.
Side Reactions N-alkylation of the pyridine ring can compete with O-alkylation. Using a milder base and carefully controlling the temperature can favor O-alkylation.
Problem 2: Incomplete Hydrolysis (Saponification)

Question: My final hydrolysis step to convert the ester to the carboxylic acid is incomplete, resulting in a mixture of product and starting material. How can I drive the reaction to completion?

Answer: Incomplete hydrolysis is a common issue when scaling up. The following table outlines potential solutions.

Potential Cause Troubleshooting Steps
Insufficient Base Ensure at least a stoichiometric amount of base (e.g., NaOH, KOH) is used. For scale-up, using a larger excess (e.g., 2-3 equivalents) can help drive the reaction to completion.[2]
Low Reaction Temperature Increasing the reaction temperature, for instance, by refluxing the reaction mixture, can significantly increase the rate of hydrolysis.[2]
Phase Transfer Issues If the ester has low solubility in the aqueous base, the reaction can be slow. Adding a co-solvent like methanol, ethanol, or THF can improve solubility and reaction rate.
Short Reaction Time Larger scale reactions may require longer reaction times to go to completion. Monitor the reaction by TLC or HPLC to determine the optimal reaction time.
Product Precipitation If the sodium or potassium salt of the carboxylic acid product precipitates from the reaction mixture, it can hinder the reaction. Adding more solvent or water may be necessary to maintain a homogeneous solution.
Problem 3: Product Purity Issues After Isolation

Question: The isolated this compound is not pure. What are the best strategies for purification?

Answer: Achieving high purity on a large scale often requires a multi-step purification strategy.

Purification Strategy Detailed Methodology
Recrystallization 1. Select an appropriate solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents could include ethanol, acetic acid, or mixtures with water. 2. Dissolve the crude product in the minimum amount of hot solvent. 3. If there are insoluble impurities, perform a hot filtration. 4. Allow the solution to cool slowly to induce crystallization. Further cooling in an ice bath can maximize yield. 5. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Acid-Base Wash 1. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate). 2. Extract the organic solution with an aqueous base (e.g., sodium bicarbonate solution). The desired product will move to the aqueous layer as its carboxylate salt, leaving non-acidic impurities in the organic layer. 3. Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining impurities. 4. Cool the aqueous layer in an ice bath and slowly acidify with an acid (e.g., HCl) to a pH of around 3-4 to precipitate the pure product.[2] 5. Filter, wash with cold water, and dry.

Experimental Protocols & Data

Illustrative Experimental Protocol: Saponification of Methyl 5-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylate
  • Reaction Setup: In a reactor suitable for the intended scale, suspend methyl 5-(benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylate in a mixture of methanol and water (e.g., a 1:1 to 2:1 ratio).

  • Addition of Base: Prepare a solution of sodium hydroxide (2.5 equivalents) in water and add it to the stirred suspension.

  • Reaction: Heat the mixture to reflux (approximately 70-80 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a precipitate has formed, add water until a clear solution is obtained.

    • Remove the methanol under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath.

    • Slowly add concentrated hydrochloric acid with vigorous stirring to adjust the pH to approximately 2-3.

  • Isolation:

    • Collect the precipitated solid by filtration.

    • Wash the filter cake thoroughly with cold deionized water until the washings are neutral.

    • Dry the product under vacuum at 40-50 °C to a constant weight.

Quantitative Data Summary

The following table provides a hypothetical comparison of reaction parameters for a lab-scale and a scaled-up synthesis.

Parameter Lab Scale (1 g) Pilot Scale (1 kg) Key Considerations for Scale-Up
Starting Ester 1.0 g1.0 kgEnsure consistent purity of starting material.
Sodium Hydroxide ~0.3 g (2.5 eq)~0.3 kg (2.5 eq)Procure in bulk; ensure consistent quality.
Methanol/Water 20 mL20 LSolvent purity is critical. Consider solvent recovery for cost-effectiveness.
Reaction Time 2 hours4-6 hoursReaction kinetics may differ; monitor closely.
Typical Yield 85-95%80-90%Yields may be slightly lower on a larger scale due to transfer losses and work-up inefficiencies.
Purity (by HPLC) >98%>98%May require an additional recrystallization step to achieve the same purity.

Visualizations

Scaling_Up_Synthesis cluster_0 Phase 1: Lab-Scale Synthesis cluster_1 Phase 2: Scale-Up Considerations cluster_2 Phase 3: Pilot-Scale Production lab_start Start with Chelidamic Acid lab_decarbox Decarboxylation lab_start->lab_decarbox lab_ester Esterification lab_decarbox->lab_ester lab_benzyl Benzylation lab_ester->lab_benzyl mixing Efficient Mixing lab_ester->mixing Informs lab_hydrolysis Hydrolysis lab_benzyl->lab_hydrolysis reagent_addition Reagent Addition Rate lab_benzyl->reagent_addition Informs lab_product Pure Product (grams) lab_hydrolysis->lab_product heat_management Heat Management lab_hydrolysis->heat_management Informs workup_opt Work-up Optimization lab_product->workup_opt Informs pilot_decarbox Controlled Decarboxylation heat_management->pilot_decarbox Applied to pilot_benzyl Monitored Benzylation reagent_addition->pilot_benzyl Applied to pilot_ester Optimized Esterification mixing->pilot_ester Applied to pilot_product Pure Product (kilograms) workup_opt->pilot_product Applied to pilot_start Start with Chelidamic Acid (kg) pilot_start->pilot_decarbox pilot_decarbox->pilot_ester pilot_ester->pilot_benzyl pilot_hydrolysis Complete Hydrolysis pilot_benzyl->pilot_hydrolysis pilot_hydrolysis->pilot_product

Caption: Workflow for scaling up the synthesis of this compound.

Troubleshooting_Hydrolysis cluster_causes Potential Causes cluster_solutions Solutions problem Problem: Incomplete Hydrolysis HPLC shows a mixture of starting material and product cause1 Insufficient Base problem->cause1 cause2 Low Temperature problem->cause2 cause3 Poor Solubility problem->cause3 cause4 Short Reaction Time problem->cause4 sol1 Increase Base to 2-3 eq. cause1->sol1 sol2 Increase Temperature to Reflux cause2->sol2 sol3 Add Co-solvent (MeOH/EtOH) cause3->sol3 sol4 Extend Reaction Time & Monitor cause4->sol4

Caption: Troubleshooting logic for incomplete hydrolysis in the synthesis of the target compound.

References

Hantzsch Dihydropyridine Synthesis: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Hantzsch dihydropyridine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the Hantzsch dihydropyridine synthesis and what are its key components?

The Hantzsch dihydropyridine synthesis is a multi-component reaction used to generate 1,4-dihydropyridine (1,4-DHP) derivatives.[1][2] This reaction is fundamental in medicinal chemistry for the synthesis of calcium channel blockers like nifedipine and amlodipine.[1][2] The classic synthesis involves the condensation of an aldehyde, two equivalents of a β-keto ester (such as ethyl acetoacetate), and a nitrogen donor, typically ammonia or ammonium acetate.[1][2] The reaction is often carried out in a solvent like ethanol or acetic acid.[3]

Q2: What is the underlying mechanism of the Hantzsch synthesis?

The reaction is understood to proceed through a series of key steps.[1][4][5][6] Initially, one equivalent of the β-keto ester reacts with the aldehyde in a Knoevenagel condensation to form an α,β-unsaturated carbonyl intermediate.[1][5] Concurrently, a second equivalent of the β-keto ester reacts with the ammonia source to form an enamine.[1][5] These two intermediates then undergo a Michael addition, followed by cyclization and dehydration to yield the final 1,4-dihydropyridine product.[1][5] It's important to note that at least five different mechanistic pathways have been proposed, and the predominant route can vary with different reactants and reaction conditions, sometimes leading to unexpected products.[2][7]

Hantzsch_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_cyclization Final Steps Aldehyde Aldehyde Knoevenagel_Product α,β-Unsaturated Carbonyl (Knoevenagel Product) Aldehyde->Knoevenagel_Product BetaKetoester1 β-Ketoester (1 eq) BetaKetoester1->Knoevenagel_Product BetaKetoester2 β-Ketoester (1 eq) Enamine Enamine BetaKetoester2->Enamine Ammonia Ammonia Source Ammonia->Enamine Michael_Adduct Michael Adduct Knoevenagel_Product->Michael_Adduct Michael Addition Enamine->Michael_Adduct Final_Product 1,4-Dihydropyridine Michael_Adduct->Final_Product Cyclization & Dehydration

Caption: The reaction mechanism of the Hantzsch dihydropyridine synthesis.

Q3: My Hantzsch reaction is resulting in a low yield. What are the common causes and how can I troubleshoot this?

Low yields are a frequent issue with the classical Hantzsch synthesis, which often requires long reaction times and harsh conditions that can lead to product degradation.[2][3] Key factors to investigate include:

  • Reaction Time and Temperature: Extended heating can cause the 1,4-dihydropyridine product to decompose.[3]

  • Purity of Reactants: Impurities in the aldehyde, β-ketoester, or the ammonia source can significantly hinder the reaction.

  • Suboptimal Solvent: Traditional solvents like ethanol and acetic acid may not be ideal for all substrates.[3]

  • Side Reactions: The formation of byproducts, such as the over-oxidized pyridine or Michael adducts, can lower the yield of the desired 1,4-DHP.[3]

To improve yields, consider optimizing the reaction conditions. Modern approaches such as the use of catalysts, microwave irradiation, or ultrasound can significantly enhance reaction rates and yields.[2][3]

Low_Yield_Troubleshooting cluster_conditions Condition Optimization cluster_catalysts Catalyst Options cluster_energy Energy Sources Start Low Yield in Hantzsch Synthesis CheckPurity Verify Reactant Purity Start->CheckPurity OptimizeConditions Optimize Reaction Conditions CheckPurity->OptimizeConditions Purity Confirmed ConsiderCatalyst Introduce a Catalyst OptimizeConditions->ConsiderCatalyst Yield Still Low AdjustTemp Adjust Temperature OptimizeConditions->AdjustTemp ChangeSolvent Change Solvent OptimizeConditions->ChangeSolvent AdjustConc Vary Reactant Concentration OptimizeConditions->AdjustConc AlternativeEnergy Use Alternative Energy Source ConsiderCatalyst->AlternativeEnergy Further Improvement Needed LewisAcid Lewis Acid (e.g., Yb(OTf)₃) ConsiderCatalyst->LewisAcid BronstedAcid Brønsted Acid (e.g., p-TSA) ConsiderCatalyst->BronstedAcid Organocatalyst Organocatalyst ConsiderCatalyst->Organocatalyst Microwave Microwave Irradiation AlternativeEnergy->Microwave Ultrasound Ultrasonic Irradiation AlternativeEnergy->Ultrasound Success Improved Yield AdjustTemp->Success ChangeSolvent->Success AdjustConc->Success LewisAcid->Success BronstedAcid->Success Organocatalyst->Success Microwave->Success Ultrasound->Success

Caption: A troubleshooting workflow for addressing low yields in the Hantzsch synthesis.

Troubleshooting Guide

Issue 1: Formation of Side Products

Q: I am observing significant side product formation, particularly the corresponding pyridine. How can I minimize this?

The primary degradation pathway for 1,4-dihydropyridines is oxidation to the more thermodynamically stable aromatic pyridine ring, a process known as aromatization.[8] This leads to a complete loss of the desired pharmacological activity.[8] This oxidation can be initiated by light, heat, or oxidizing agents.[8]

Solutions:

  • Control the Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidation.

  • Avoid Excessive Heat and Light: As both can promote oxidation, use the minimum necessary temperature and protect the reaction mixture from light, especially during workup and purification.[8][9]

  • Choose a Milder Oxidant for Aromatization (if desired): If the pyridine is the desired final product, be aware that common oxidants like CrO₃, KMnO₄, and HNO₃ can be harsh and lead to side products and difficult workups.[2][7] Milder and more efficient oxidizing agents should be considered.[7]

Degradation_Pathway DHP 1,4-Dihydropyridine (Active) Pyridine Pyridine (Inactive) DHP->Pyridine Aromatization (Oxidation) Oxidizing_Conditions Oxidizing Conditions (Light, Heat, O₂) Oxidizing_Conditions->Pyridine

Caption: The oxidative degradation pathway of 1,4-dihydropyridines to pyridines.

Issue 2: Reaction Not Going to Completion

Q: My reaction stalls, leaving a significant amount of starting material. What can I do to improve the conversion rate?

Incomplete conversion is often a result of suboptimal reaction kinetics and conditions.[3] To drive the reaction to completion, consider the following strategies:

  • Catalysis: The use of a catalyst can significantly speed up the reaction.[3] A variety of catalysts have proven effective, including Lewis acids (e.g., Yb(OTf)₃), Brønsted acids (e.g., p-toluenesulfonic acid), and various organocatalysts.[3]

  • Microwave or Ultrasound Irradiation: These non-conventional energy sources can dramatically shorten reaction times and boost yields when compared to conventional heating methods.[2][3]

  • Solvent Selection: The polarity of the solvent can influence the reaction rate.[3] For example, conducting the reaction in aqueous micelles has been reported to produce high yields.[3]

  • Reactant Concentration: Increasing the concentration of reactants or even running the reaction under solvent-free conditions can sometimes enhance reaction rates and yields.[3]

Data Presentation: Optimizing Reaction Conditions

The choice of catalyst and solvent significantly impacts the efficiency of the Hantzsch synthesis. The following tables summarize quantitative data from various studies, illustrating these effects.

Table 1: Comparison of Different Catalysts

CatalystAldehydeβ-KetoesterAmmonia SourceSolventTemp. (°C)Time (h)Yield (%)Reference
No CatalystBenzaldehydeEthyl acetoacetateNH₄OAcEthanolReflux865[10]
p-TSABenzaldehydeEthyl acetoacetateNH₄OHEthanolReflux682[10]
Tannic AcidBenzaldehydeEthyl acetoacetateNH₄OAcH₂O80194[10]
Fe₃O₄@SiO₂-SO₃HBenzaldehydeEthyl acetoacetateNH₄OAcEthanol600.596[10]
UiO-66-NH₂BenzaldehydeEthyl acetoacetateNH₄OAcEthanolRT0.598[10]

Table 2: Effect of Different Solvents

SolventTemperatureTime (h)Yield (%)
Water70°C192
Ethanol70°C185
Methanol60°C182
Acetonitrile70°C175
Dichloromethane40°C140
Toluene70°C135
n-Hexane60°C120
Reaction conditions: 4-methylbenzaldehyde, ethyl acetoacetate, and ammonium acetate at the boiling point of the solvent or 70°C for 1 hour.[11]

Experimental Protocols

Protocol 1: Microwave-Assisted Hantzsch Synthesis

This protocol provides a general procedure for performing the Hantzsch synthesis using microwave irradiation, which can significantly reduce reaction times and improve yields.[3]

Materials:

  • Aldehyde (1 mmol)

  • β-ketoester (2 mmol)

  • Ammonium acetate (1.2 mmol)

  • Ethanol (3 mL)

Procedure:

  • In a microwave-safe reaction vessel, combine the aldehyde (1 mmol), β-ketoester (2 mmol), and ammonium acetate (1.2 mmol) in ethanol (3 mL).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120°C) for a short duration (e.g., 5-15 minutes).

  • After the reaction is complete, cool the vessel to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Ultrasound-Assisted Hantzsch Synthesis in Water

This protocol outlines an environmentally friendly approach using ultrasonic irradiation in an aqueous medium.[3]

Materials:

  • Aldehyde (1 mmol)

  • Ethyl acetoacetate (2 mmol)

  • Ammonium carbonate (1 mmol)

  • Deionized water (5 mL)

Procedure:

  • In a sealed vessel, combine the aldehyde (1 mmol), ethyl acetoacetate (2 mmol), and ammonium carbonate (1 mmol) in deionized water (5 mL).

  • Place the sealed vessel in an ultrasonic bath.

  • Irradiate the mixture with ultrasound at a specified frequency (e.g., 40 kHz) at room temperature for the optimized reaction time (typically 30-60 minutes).[3]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, collect the solid product by filtration, wash with water, and dry.

  • If necessary, further purify the product by recrystallization.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 5-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential biological activity of 5-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid. Due to the limited publicly available data on this specific molecule, this report focuses on the experimentally validated activities of structurally similar dihydropyridine carboxylic acid derivatives. The primary biological activity explored is cytotoxicity against cancer cell lines, a common therapeutic target for this class of compounds.

The following sections present quantitative data for selected dihydropyridine derivatives and established anticancer agents, detailed experimental protocols for assessing cytotoxicity, and visual diagrams of relevant workflows and potential signaling pathways. This information is intended to serve as a valuable resource for researchers interested in the potential therapeutic applications of novel dihydropyridine compounds.

Quantitative Data Summary

The cytotoxic activities of several dihydropyridine derivatives and a standard chemotherapeutic agent, Cisplatin, are summarized in the table below. The data is presented as IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population. Lower IC50 values are indicative of higher cytotoxic potency.

CompoundCell LineIC50 (µM)Reference CompoundCell LineIC50 (µM)
Hypothetical Compound
This compoundHCT-15Data Not AvailableCisplatinHCT-15> 25
Dihydropyridine Carboxylic Acid Derivatives
1-(3-(2-chlorobenzoyl)-1-((trifluoromethyl)sulfonyl)-1,4-dihydropyridin-4-yl)cyclohexane-1-carboxylic acid (Compound 3a)HCT-157.94 ± 1.6
1-(3-(4-chlorobenzoyl)-1-((trifluoromethyl)sulfonyl)-1,4-dihydropyridin-4-yl)cyclohexane-1-carboxylic acid (Compound 3b)HCT-159.24 ± 0.9
Other Dihydropyridine Derivatives
Diethyl 4-(4-benzyloxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (Compound 18)HeLa3.6
MCF-75.2
Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (Compound 19)HeLa2.3
MCF-75.7
Diethyl 4-(3-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (Compound 20)HeLa4.1
MCF-711.9

Data for compounds 3a and 3b were obtained from a study on novel dihydropyridine carboxylic acids derivatives and their cytotoxic activity against the HCT-15 human colon cancer cell line.[1] Data for compounds 18, 19, and 20 were reported from an investigation into the anticancer activity of 4-aryl-1,4-dihydropyridines against HeLa (human cervical adenocarcinoma) and MCF-7 (human breast carcinoma) cell lines.[2]

Experimental Protocols

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of chemical compounds.[3]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[3] The amount of formazan produced is directly proportional to the number of viable cells. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured at a specific wavelength (typically between 540 and 590 nm).[4]

Materials:

  • 96-well clear, flat-bottom tissue culture plates

  • Cancer cell lines (e.g., HCT-15, HeLa, MCF-7)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, SDS-HCl solution)

  • Test compounds and control drugs

  • Phosphate-buffered saline (PBS)

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and control drugs in culture medium.

    • Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with medium only (blank) and cells with vehicle control (e.g., DMSO).

    • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation:

    • After the treatment period, carefully remove the medium from each well.

    • Add 100 µL of fresh serum-free medium and 10 µL of the 12 mM MTT stock solution to each well.[4]

    • Incubate the plate for 2-5 hours at 37°C until purple formazan crystals are visible.[4]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well.[4]

    • Mix thoroughly by pipetting up and down to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 540-590 nm.[4]

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Diagrams of Experimental Workflow and Potential Signaling Pathway

The following diagrams illustrate the general workflow for assessing cytotoxicity and a hypothetical signaling pathway that could be targeted by dihydropyridine derivatives.

Experimental_Workflow Experimental Workflow for Cytotoxicity Assay cluster_preparation Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Cell Seeding in 96-well plates compound_prep Prepare Serial Dilutions of Test Compounds treatment Treat cells with compounds for 48-72h compound_prep->treatment mtt_addition Add MTT solution treatment->mtt_addition incubation Incubate for 2-4h mtt_addition->incubation solubilization Add Solubilization Solution (e.g., DMSO) incubation->solubilization read_absorbance Read Absorbance at 570nm solubilization->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability calc_ic50 Determine IC50 values calc_viability->calc_ic50

Caption: Workflow for determining the cytotoxic activity of a compound using the MTT assay.

Signaling_Pathway Hypothetical Signaling Pathway Inhibition DHP Dihydropyridine Derivative Receptor Cell Surface Receptor (e.g., Growth Factor Receptor) DHP->Receptor Inhibition Apoptosis Apoptosis DHP->Apoptosis Induction Kinase_Cascade Intracellular Kinase Cascade (e.g., MAPK/ERK) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor (e.g., AP-1, NF-κB) Kinase_Cascade->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation

Caption: A potential mechanism of action for dihydropyridine derivatives in cancer cells.

References

A Comparative Analysis of HIF Prolyl-Hydroxylase Inhibitors for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of therapies for anemia, particularly in the context of chronic kidney disease (CKD), a novel class of oral medications known as Hypoxia-Inducible Factor Prolyl-Hydroxylase (HIF-PH) inhibitors has emerged as a promising alternative to traditional erythropoiesis-stimulating agents (ESAs).[1][2][3] These small-molecule drugs mimic the body's natural response to hypoxia, leading to a coordinated erythropoietic response.[1] This guide provides a comparative overview of several key HIF-PH inhibitors: Roxadustat, Vadadustat, Daprodustat, and Molidustat, with a focus on their in vitro potency.

It is important to note that a comprehensive search for experimental data on 5-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid as a HIF prolyl-hydroxylase inhibitor did not yield any specific results on its biological activity in this context. Therefore, a direct comparison with the other inhibitors discussed herein is not possible at this time.

Mechanism of Action: The HIF Signaling Pathway

Under normal oxygen conditions (normoxia), the alpha subunit of the Hypoxia-Inducible Factor (HIF-α) is hydroxylated by prolyl-hydroxylase domain (PHD) enzymes. This hydroxylation event marks HIF-α for recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome.[4][5]

HIF-PH inhibitors function by blocking the activity of PHD enzymes. This inhibition prevents the degradation of HIF-α, allowing it to accumulate and translocate to the nucleus. In the nucleus, HIF-α dimerizes with HIF-β and binds to hypoxia response elements (HREs) on the DNA, activating the transcription of various genes. Key among these are the genes for erythropoietin (EPO), which stimulates red blood cell production, and genes involved in improving iron metabolism.[4][5][6]

HIF Signaling Pathway Figure 1: HIF Signaling Pathway and Inhibition cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia / HIF-PH Inhibition HIFa_normoxia HIF-α PHD PHD Enzymes HIFa_normoxia->PHD Hydroxylation Degradation Degradation VHL VHL Complex PHD->VHL O2 O₂ O2->PHD Proteasome Proteasome VHL->Proteasome Proteasome->Degradation Inhibitor HIF-PH Inhibitor PHD_inhibited PHD Enzymes (Inhibited) Inhibitor->PHD_inhibited HIFa_stabilized HIF-α (Stabilized) HIF_complex HIF-α/β Complex HIFa_stabilized->HIF_complex HIFb HIF-β HIFb->HIF_complex Nucleus Nucleus HIF_complex->Nucleus HRE HRE Binding Nucleus->HRE Gene_Transcription Gene Transcription (e.g., EPO, Iron Metabolism) HRE->Gene_Transcription

Caption: Figure 1: HIF Signaling Pathway and Inhibition.

Comparative In Vitro Potency of HIF Prolyl-Hydroxylase Inhibitors

The following table summarizes the half-maximal inhibitory concentrations (IC50) of Roxadustat, Vadadustat, Daprodustat, and Molidustat against the three primary PHD isoforms (PHD1, PHD2, and PHD3). These values are indicative of the inhibitors' potency in a cell-free system. It is important to consider that IC50 values can vary based on the specific assay conditions.

InhibitorPHD1 IC50 (nM)PHD2 IC50 (nM)PHD3 IC50 (nM)
Roxadustat Data not specified~27 - 591Data not specified
Vadadustat 15.3611.837.63
Daprodustat 3.522.25.5
Molidustat 480280450

Note: The IC50 values are compiled from multiple sources and may reflect different experimental methodologies.[4][7][8]

Experimental Design for Evaluating HIF-PH Inhibitors

A standardized workflow is crucial for the consistent and reliable evaluation of HIF-PH inhibitors. The following diagram outlines a typical experimental process, from the initial in vitro enzyme assays to cellular-level analysis.

Experimental Workflow Figure 2: Experimental Workflow for HIF-PH Inhibitor Evaluation cluster_workflow start Start: Compound Synthesis and Characterization in_vitro_assay In Vitro PHD Inhibition Assay (IC50 Determination) start->in_vitro_assay cell_based_assay Cell-Based HIF-α Stabilization Assay in_vitro_assay->cell_based_assay Potent compounds advance reporter_assay HRE Luciferase Reporter Assay cell_based_assay->reporter_assay target_gene_expression Target Gene Expression Analysis (e.g., EPO mRNA) reporter_assay->target_gene_expression end End: In Vivo Efficacy and Safety Studies target_gene_expression->end Confirmed cellular activity

Caption: Figure 2: Experimental Workflow for HIF-PH Inhibitor Evaluation.

Detailed Experimental Protocols

In Vitro PHD Inhibition Assay (IC50 Determination)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified PHD isoforms.

  • Principle: The assay measures the hydroxylation of a synthetic peptide substrate derived from HIF-α by a recombinant PHD enzyme. The detection of the hydroxylated product is typically achieved through methods like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or mass spectrometry.[9]

  • Reagents and Materials:

    • Recombinant human PHD1, PHD2, and PHD3 enzymes.

    • Synthetic biotinylated HIF-1α peptide substrate (e.g., corresponding to the C-terminal oxygen-dependent degradation domain, CODD).[4]

    • Cofactors: Ferrous iron (Fe(II)), 2-oxoglutarate (2-OG), and L-ascorbic acid.[9]

    • Detection reagents: For TR-FRET, an anti-hydroxy-HIF-1α antibody conjugated to a donor fluorophore and streptavidin conjugated to an acceptor fluorophore.[10]

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5).[4]

    • Test compounds serially diluted in a suitable solvent (e.g., DMSO).

    • Microplates (e.g., 384-well).

  • Procedure:

    • Prepare a reaction mixture containing the PHD enzyme, Fe(II), and L-ascorbic acid in the assay buffer.

    • Add the serially diluted test compounds to the wells of the microplate.

    • Initiate the reaction by adding the HIF-1α peptide substrate and 2-OG.

    • Incubate the plate at a controlled temperature for a specific duration.

    • Stop the reaction and add the detection reagents.

    • Read the signal on a compatible plate reader.

  • Data Analysis: The IC50 value, representing the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated by fitting the dose-response data to a four-parameter logistic equation.[9]

Cell-Based HIF-α Stabilization Assay

This assay determines the ability of a compound to stabilize HIF-α in a cellular environment.

  • Principle: Cells are treated with the test compound, and the intracellular levels of HIF-α are quantified, typically by Western blotting or ELISA.

  • Reagents and Materials:

    • A suitable human cell line that expresses HIF-1α (e.g., HEK293, U2OS, or Hep3B cells).[9]

    • Cell culture medium and supplements (e.g., DMEM, FBS).

    • Test compounds.

    • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.[8]

    • Primary antibody specific for HIF-1α and a suitable loading control (e.g., β-actin).

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate.

  • Procedure:

    • Seed cells in culture plates and allow them to adhere.

    • Treat the cells with various concentrations of the test compound for a defined period (e.g., 4-24 hours).[8]

    • Lyse the cells and quantify the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane and incubate with the primary antibody against HIF-1α.

    • Incubate with the secondary antibody.

    • Detect the protein bands using a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities and normalize the HIF-1α signal to the loading control.

HRE Luciferase Reporter Assay

This assay measures the transcriptional activity of the stabilized HIF complex.

  • Principle: Cells are transfected with a reporter plasmid containing a luciferase gene under the control of a promoter with multiple HREs. An increase in luciferase activity upon treatment with the test compound indicates the activation of the HIF pathway.[8]

  • Procedure:

    • Transfect a suitable cell line (e.g., HEK293) with the HRE-luciferase reporter plasmid.

    • Seed the transfected cells into a multi-well plate.

    • Treat the cells with various concentrations of the test compound.

    • Lyse the cells and measure the luciferase activity using a luminometer.[8]

Conclusion

The HIF prolyl-hydroxylase inhibitors Roxadustat, Vadadustat, Daprodustat, and Molidustat represent a significant advancement in the oral treatment of anemia. Their mechanism of action, centered on the stabilization of HIF-α, offers a more physiological approach to stimulating erythropoiesis compared to traditional ESAs. The in vitro data presented here highlights the potent inhibitory activity of these compounds against the PHD enzymes. The provided experimental protocols offer a robust framework for the evaluation of novel HIF-PH inhibitors. While this compound belongs to a chemical class with known biological activities, there is currently no publicly available data to support its role as a HIF prolyl-hydroxylase inhibitor. Further research is required to elucidate its potential in this therapeutic area.

References

Structure-Activity Relationship of 4-Oxo-1,4-Dihydropyridine-2-Carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-oxo-1,4-dihydropyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 4-oxo-1,4-dihydropyridine-2-carboxylic acid derivatives, with a focus on their potential as antibacterial agents targeting DNA gyrase. While direct and extensive SAR data for the 2-carboxylic acid isomer is limited in publicly available literature, this guide draws comparisons with the closely related and well-studied 3-carboxylic acid isomers (dihydronicotinic acids), which are known monocyclic analogues of quinolone antibiotics.

Targeting Bacterial DNA Gyrase

Quinolone antibiotics exert their antibacterial effect by inhibiting DNA gyrase (and topoisomerase IV), essential bacterial enzymes that control DNA topology by introducing negative supercoils into DNA. This process is crucial for DNA replication and transcription. The 4-oxo-1,4-dihydropyridine-3-carboxylic acid moiety is a key pharmacophore responsible for this inhibitory activity, and its derivatives have been shown to correlate their antibacterial properties with DNA gyrase inhibition, particularly against Gram-positive bacteria.[1]

Comparative Structure-Activity Relationship

The antibacterial potency of 4-oxo-1,4-dihydropyridine derivatives is significantly influenced by the nature and position of substituents on the dihydropyridine ring.

Key Substituent Effects on Antibacterial Activity:
Compound IDR1 (at N-1)R6R7Test OrganismMIC (µg/mL)Reference
Ciprofloxacin CyclopropylFPiperazinylS. aureus0.035[2]
E. coli0.062[2]
P. aeruginosa0.062[2]
Compound 4 CyclopropylFOxadiazole-piperazinylS. aureus0.035[2]
E. coli0.062[2]
P. aeruginosa0.062[2]
Compound 5 CyclopropylFOxadiazole-piperazinylS. aureus0.041[2]
E. coli0.073[2]
P. aeruginosa0.073[2]
Compound 6 CyclopropylFOxadiazole-piperazinylS. aureus0.041[2]
E. coli0.073[2]
P. aeruginosa0.073[2]
EA-02-009 --Alkyl PyridinolS. aureus ATCC 259230.5-1[3]
MRSA ATCC 335910.5-1[3]
MRSA ATCC BAA-440.5-1[3]
JC-01-072 --Alkyl PyridinolS. aureus ATCC 259234[3]
MRSA ATCC 335914[3]
MRSA ATCC BAA-444[3]
JC-01-074 --Alkyl PyridinolS. aureus ATCC 2592316[3]
MRSA ATCC 3359116[3]
MRSA ATCC BAA-4416[3]

Note: The data presented is for quinolone and alkyl pyridinol derivatives, which share mechanistic similarities with the target compounds. Direct comparative data for a series of 4-oxo-1,4-dihydropyridine-2-carboxylic acid derivatives was not available in the searched literature.

Experimental Protocols

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

  • Relaxed pBR322 plasmid DNA

  • E. coli DNA Gyrase

  • 5X Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/mL albumin)

  • Dilution Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% (w/v) glycerol)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Stop solution (e.g., 2% SDS, 200 mM EDTA) or 2X GSTEB (Gyrase Stop Buffer with Ethidium Bromide)

  • Chloroform/isoamyl alcohol (24:1)

  • Agarose gel (1%) in TAE buffer containing ethidium bromide (0.5 µg/mL)

Procedure:

  • Prepare a reaction mixture containing the 5X assay buffer, relaxed pBR322 DNA, and water.

  • Aliquot the reaction mixture into microfuge tubes.

  • Add the test compound at various concentrations (or solvent control) to the tubes.

  • Initiate the reaction by adding diluted DNA gyrase enzyme to each tube.

  • Incubate the reaction at 37°C for 30 minutes.

  • Stop the reaction by adding the stop solution or 2X GSTEB and chloroform/isoamyl alcohol.

  • Vortex briefly and centrifuge to separate the phases.

  • Load the aqueous phase onto a 1% agarose gel.

  • Perform electrophoresis to separate the supercoiled and relaxed DNA forms.

  • Visualize the DNA bands under UV light and quantify the inhibition of supercoiling. The IC50 value is the concentration of the compound that inhibits 50% of the gyrase supercoiling activity.[4][5]

DNA Gyrase Cleavage Assay

This assay determines if a compound stabilizes the covalent complex between DNA gyrase and DNA, leading to DNA cleavage.

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322)

  • E. coli DNA Gyrase

  • Gyrase buffer

  • Test compounds

  • SDS (0.2%)

  • Proteinase K (0.1 mg/mL)

  • Agarose gel (1%) in TAE buffer containing ethidium bromide

Procedure:

  • Incubate supercoiled plasmid DNA with DNA gyrase in the presence of the test compound for 15 minutes at 37°C.

  • Add SDS and proteinase K to the reaction to trap the gyrase-DNA complex and digest the protein.

  • Incubate for an additional 30 minutes at 37°C.

  • Analyze the DNA samples by agarose gel electrophoresis.

  • The appearance of linear DNA indicates that the compound stabilizes the cleavage complex.[5]

Mechanism of Action and Signaling Pathway Visualization

The following diagrams illustrate the mechanism of DNA gyrase and its inhibition by quinolone analogues, providing a visual representation of the drug-target interaction.

DNA_Gyrase_Mechanism cluster_Gyrase DNA Gyrase Action cluster_Inhibition Inhibition by 4-Oxo-1,4-dihydropyridine Derivatives DNA_relaxed Relaxed DNA Gyrase_DNA Gyrase-DNA Complex DNA_relaxed->Gyrase_DNA Binding Gyrase DNA Gyrase (GyrA/GyrB) Gyrase->Gyrase_DNA Cleaved_Complex Cleavage Complex (DNA break) Gyrase_DNA->Cleaved_Complex ATP-dependent Cleavage Strand_Passage Strand Passage Cleaved_Complex->Strand_Passage Ternary_Complex Ternary Complex (Gyrase-DNA-Inhibitor) Cleaved_Complex->Ternary_Complex Stabilization Resealed_DNA Resealed DNA Strand_Passage->Resealed_DNA Ligation DNA_supercoiled Supercoiled DNA Resealed_DNA->DNA_supercoiled Release Inhibitor 4-Oxo-1,4-dihydropyridine Derivative Inhibitor->Ternary_Complex Replication_Block Replication Fork Blockage Ternary_Complex->Replication_Block Cell_Death Bacterial Cell Death Replication_Block->Cell_Death

Caption: Mechanism of DNA Gyrase and its inhibition.

The above diagram illustrates the normal catalytic cycle of DNA gyrase, which involves binding to DNA, creating a double-strand break, passing another segment of DNA through the break, and then resealing it. 4-Oxo-1,4-dihydropyridine derivatives, similar to quinolones, are proposed to bind to the gyrase-DNA complex, stabilizing the cleavage intermediate. This ternary complex blocks the progression of the replication fork, ultimately leading to bacterial cell death.

Experimental_Workflow start Start: Synthesized Derivatives mic_testing MIC Determination (Broth Microdilution) start->mic_testing gyrase_assay DNA Gyrase Supercoiling Inhibition Assay mic_testing->gyrase_assay Active Compounds data_analysis Data Analysis (IC50/MIC Values) mic_testing->data_analysis cleavage_assay DNA Gyrase Cleavage Assay gyrase_assay->cleavage_assay Potent Inhibitors gyrase_assay->data_analysis cleavage_assay->data_analysis sar_analysis Structure-Activity Relationship Analysis lead_optimization Lead Optimization sar_analysis->lead_optimization outcome Identification of Potent Antibacterial Agents lead_optimization->outcome data_analysis->sar_analysis

Caption: Experimental workflow for SAR studies.

This workflow outlines the key experimental steps for evaluating the structure-activity relationship of novel 4-oxo-1,4-dihydropyridine-2-carboxylic acid derivatives as antibacterial agents. The process begins with determining the minimum inhibitory concentration (MIC) against target bacteria, followed by specific enzyme inhibition assays for active compounds, leading to data analysis, SAR elucidation, and ultimately, the identification of lead candidates for further development.

References

A Comparative Guide to the In Vivo Efficacy of HIF Prolyl-Hydroxylase Inhibitors: Analogs of 5-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The compound 5-(benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid represents a core scaffold for a promising class of oral therapeutics known as Hypoxia-Inducible Factor Prolyl-Hydroxylase (HIF-PH) inhibitors. These agents have emerged as a novel strategy for the treatment of anemia, particularly in patients with chronic kidney disease (CKD), by mimicking the body's natural response to hypoxia. This guide provides an objective comparison of the in vivo efficacy of leading analogs in this class—Roxadustat (FG-4592), Daprodustat (GSK1278863), and Vadadustat (AKB-6548)—supported by preclinical and clinical experimental data.

Mechanism of Action: HIF Pathway Stabilization

Under normal oxygen levels (normoxia), HIF-α subunits are hydroxylated by prolyl hydroxylase domain (PHD) enzymes. This modification allows the von Hippel-Lindau (VHL) protein to bind, leading to the ubiquitination and subsequent degradation of HIF-α. In hypoxic conditions, or in the presence of a PHD inhibitor, this hydroxylation is blocked. As a result, HIF-α stabilizes, translocates to the nucleus, and dimerizes with HIF-β. This complex then binds to hypoxia-response elements (HREs) on target genes, upregulating the transcription of proteins like erythropoietin (EPO), which stimulates red blood cell production, and genes involved in iron metabolism and transport.[1][2][3]

HIF_Pathway cluster_normoxia Normoxia (High Oxygen) cluster_hypoxia Hypoxia / PHD Inhibition HIFa_normoxia HIF-α PHD PHD Enzymes HIFa_normoxia->PHD Hydroxylation VHL VHL HIFa_normoxia->VHL Binding PHD->HIFa_normoxia O2 O₂ O2->PHD Proteasome Proteasomal Degradation VHL->Proteasome Ubiquitination HIFa_hypoxia HIF-α HIF_complex HIF-α/β Complex HIFa_hypoxia->HIF_complex Dimerization PHD_inhibitor PHD Inhibitor (e.g., Roxadustat) PHD_inhibitor->PHD Inhibition HIFb HIF-β HIFb->HIF_complex Nucleus Nucleus HIF_complex->Nucleus Translocation HRE HRE Nucleus->HRE Binding EPO_Gene EPO Gene Transcription HRE->EPO_Gene Activation Preclinical_Workflow cluster_setup Phase 1: Model Setup cluster_treatment Phase 2: Treatment & Monitoring cluster_analysis Phase 3: Data Analysis A Adenine Diet Induction (4 weeks) B Confirmation of CKD & Anemia A->B C Randomization into Control & Treatment Groups B->C D Daily Oral Dosing (12 weeks) C->D E Periodic Blood Sampling (Weeks 0, 4, 8, 12) D->E F Measure Hemoglobin, RBC, Hematocrit E->F G Measure Serum EPO & Iron Markers E->G H Statistical Comparison of Group Outcomes F->H G->H

References

A Comparative Analysis of Benzyloxy-Substituted Pyridines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the synthesis, physicochemical properties, and biological activities of benzyloxy-substituted pyridines, offering a comparative perspective for their application in research and drug discovery.

Introduction

Benzyloxy-substituted pyridines represent a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry and materials science. The incorporation of a benzyloxy group onto the pyridine ring modulates the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its biological activity and synthetic utility. This guide provides a comparative analysis of benzyloxy-substituted pyridines, focusing on their synthesis, key physicochemical characteristics, and performance in various biological assays. The information is intended to assist researchers, scientists, and drug development professionals in selecting and utilizing these versatile compounds for their specific applications.

Physicochemical Properties

The position of the benzyloxy group on the pyridine ring significantly impacts the compound's physicochemical properties, such as its acidity (pKa) and lipophilicity (logP). These parameters are crucial for predicting a compound's pharmacokinetic and pharmacodynamic behavior. While experimental data for a comprehensive set of benzyloxy-substituted pyridines is not extensively available in a single comparative study, a compilation of available data and predicted values is presented below.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKa (Predicted/Experimental)logP (Predicted/Experimental)
2-BenzyloxypyridineC₁₂H₁₁NO185.22-Predicted: ~3.5Predicted: ~2.5
3-BenzyloxypyridineC₁₂H₁₁NO185.22SolidPredicted: ~4.52.3
4-BenzyloxypyridineC₁₂H₁₁NO185.22-Predicted: ~5.5-
2-Amino-3-benzyloxypyridineC₁₂H₁₂N₂O200.2492-94[1]8.40 (Predicted)[1][2]-
4-(Benzyloxy)pyridine N-oxideC₁₂H₁₁NO₂201.22178-179[3]1.99[3]1.3

Synthetic Methodologies

The synthesis of benzyloxy-substituted pyridines can be achieved through various methods, with the choice of route often depending on the desired substitution pattern and available starting materials. A common approach involves the Williamson ether synthesis, where a corresponding hydroxypyridine is treated with a benzyl halide in the presence of a base.

Experimental Protocol: High-Yield Synthesis of 2-Benzyloxypyridine[4]

This protocol describes a high-yield synthesis of 2-Benzyloxypyridine.

Materials:

  • Benzyl alcohol

  • 2-Chloropyridine

  • Potassium hydroxide (KOH), solid

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • A mixture of benzyl alcohol (1.0 eq), 2-chloropyridine (1.1 eq), and solid potassium hydroxide (1.5 eq) in toluene is prepared.

  • The mixture is heated at reflux for 1 hour. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • Water is added, and the product is extracted with an organic solvent such as ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to obtain 2-benzyloxypyridine.

Yield: This method has been reported to achieve a high yield of 97%[4].

Logical Workflow for Synthesis of Benzyloxy-Substituted Pyridines

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Hydroxypyridine Hydroxypyridine Williamson_Ether_Synthesis Williamson_Ether_Synthesis Hydroxypyridine->Williamson_Ether_Synthesis Benzyl_Halide Benzyl_Halide Benzyl_Halide->Williamson_Ether_Synthesis Base Base Base->Williamson_Ether_Synthesis Benzyloxypyridine Benzyloxypyridine Williamson_Ether_Synthesis->Benzyloxypyridine

Caption: General workflow for the synthesis of benzyloxy-substituted pyridines.

Biological Activities and Performance

Benzyloxy-substituted pyridines have demonstrated a wide range of biological activities, including anticancer and enzyme inhibitory effects. Their efficacy is often dependent on the substitution pattern on both the pyridine and benzyl rings.

Anticancer Activity

Several studies have investigated the cytotoxic effects of benzyloxy-pyridine derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting biological processes, such as cell proliferation.

Compound/DerivativeCell LineIC50 (µM)Reference
Pyridine-urea derivative 8eMCF-7 (Breast Cancer)0.22 (48h), 0.11 (72h)(Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation, 2018)
Pyridine-urea derivative 8nMCF-7 (Breast Cancer)1.88 (48h), 0.80 (72h)(Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation, 2018)
Doxorubicin (Reference)MCF-7 (Breast Cancer)1.93 (48h)(Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation, 2018)
Benzoylpyridine derivative 17bp38α enzyme inhibition0.021(SAR of benzoylpyridines and benzophenones as p38alpha MAP kinase inhibitors with oral activity, 2004)
4-(4-benzyloxy)phenoxypiperidine 10dLSD1 enzyme inhibition4(Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors, 2018)
Experimental Protocol: Determination of IC50 using MTT Assay

This protocol provides a general procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against adherent cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Adherent cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • Test compound (benzyloxy-substituted pyridine derivative)

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the adherent cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of the test compound in complete cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a no-treatment control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Inhibition of Signaling Pathways

Benzyloxy-substituted pyridines have been identified as inhibitors of key signaling pathways implicated in cancer and inflammatory diseases, such as the p38 Mitogen-Activated Protein Kinase (MAPK) and the Vascular Endothelial Growth Factor Receptor (VEGFR) pathways.

p38 MAPK Signaling Pathway

The p38 MAPK pathway is a crucial signaling cascade that responds to stress stimuli and inflammatory cytokines. Its dysregulation is associated with various diseases, making it an attractive target for therapeutic intervention.

G Stress_Stimuli Stress_Stimuli MAPKKK MAPKKK Stress_Stimuli->MAPKKK Inflammatory_Cytokines Inflammatory_Cytokines Inflammatory_Cytokines->MAPKKK MKK3_6 MKK3_6 MAPKKK->MKK3_6 phosphorylates p38_MAPK p38_MAPK MKK3_6->p38_MAPK phosphorylates Transcription_Factors Transcription_Factors p38_MAPK->Transcription_Factors activates Inflammatory_Response Inflammatory_Response Transcription_Factors->Inflammatory_Response Apoptosis Apoptosis Transcription_Factors->Apoptosis Inhibitor Benzyloxy- substituted Pyridine Inhibitor->p38_MAPK

Caption: Simplified p38 MAPK signaling pathway and the inhibitory action of benzyloxy-substituted pyridines.

VEGFR-2 Signaling Pathway

The VEGFR-2 signaling pathway plays a central role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of this pathway is a key strategy in cancer therapy.

G VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 binds to Downstream_Signaling Downstream Signaling (e.g., PLCγ, PI3K/Akt, Ras/MAPK) VEGFR2->Downstream_Signaling activates Cell_Proliferation Cell_Proliferation Downstream_Signaling->Cell_Proliferation Cell_Migration Cell_Migration Downstream_Signaling->Cell_Migration Angiogenesis Angiogenesis Downstream_Signaling->Angiogenesis Inhibitor Benzyloxy- substituted Pyridine Inhibitor->VEGFR2

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of benzyloxy-substituted pyridines.

Conclusion

Benzyloxy-substituted pyridines are a versatile class of compounds with tunable physicochemical properties and a broad spectrum of biological activities. The position of the benzyloxy group significantly influences their synthetic accessibility and biological function. This guide provides a foundational comparison to aid researchers in the rational design and application of these promising molecules in drug discovery and other scientific endeavors. Further systematic studies comparing the properties and activities of a wider range of isomers and derivatives under standardized conditions will be invaluable for unlocking their full therapeutic potential.

References

Unveiling the Unintended: A Comparative Guide to the Off-Target Effects of Dihydropyridine-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the full pharmacological profile of a compound is paramount. While dihydropyridine-based compounds are renowned for their potent L-type calcium channel blocking activity, their interactions with other molecular targets, known as off-target effects, can lead to both therapeutic benefits and adverse events. This guide provides a comparative analysis of the off-target effects of several dihydropyridine-based compounds, supported by experimental data and detailed methodologies to aid in future research and development.

This guide summarizes the known off-target interactions of dihydropyridine compounds, focusing on their activity at the mineralocorticoid receptor, ATP-sensitive potassium (KATP) channels, and alpha-1 adrenergic receptors. Quantitative data on the binding affinities of these compounds for their off-targets are presented to facilitate a direct comparison of their selectivity profiles. Furthermore, detailed experimental protocols for key assays used to determine these off-target effects are provided to ensure the reproducibility of the findings.

Comparative Analysis of Off-Target Binding Affinities

The following table summarizes the inhibitory concentrations (IC50) and binding affinities (Ki) of various dihydropyridine compounds at their known off-target receptors. Lower values indicate a higher affinity and potency at the off-target site.

CompoundOff-TargetIC50 / KiSpeciesAssay Type
Nimodipine Mineralocorticoid ReceptorIC50: 160 nMHumanCell-based Luciferase Reporter Assay
Felodipine Mineralocorticoid ReceptorIC50: ~300 nMHumanCell-based Luciferase Reporter Assay
Nitrendipine Mineralocorticoid ReceptorIC50: 450 nMHumanCell-based Luciferase Reporter Assay
Amlodipine Mineralocorticoid ReceptorIC50: 7.4 µMHumanCell-based Luciferase Reporter Assay
Compound 58 Alpha-1 Adrenergic Receptor1.6 times greater affinity than for 1,4-DHP receptorsRat (Brain)Radioligand Binding Assay
Compound 81 ATP-sensitive potassium (KATP) channel1.6-3.8 times greater affinity than for 1,4-DHP receptorsRat (Brain)Radioligand Binding Assay
Compound 84 ATP-sensitive potassium (KATP) channel1.6-3.8 times greater affinity than for 1,4-DHP receptorsRat (Brain)Radioligand Binding Assay
Compound 108 ATP-sensitive potassium (KATP) channel1.6-3.8 times greater affinity than for 1,4-DHP receptorsRat (Brain)Radioligand Binding Assay
Compound 109 ATP-sensitive potassium (KATP) channel1.6-3.8 times greater affinity than for 1,4-DHP receptorsRat (Brain)Radioligand Binding Assay
SNAP 5540 (-)-63 Alpha-1a Adrenergic ReceptorKi: 2.42 nMHuman (cloned)Radioligand Binding Assay
Ki: 2.8 nMHuman (prostate tissue)Radioligand Binding Assay
Ki: 3.6 nMDog (prostate tissue)Radioligand Binding Assay
Compound 15 Alpha-1 Adrenergic ReceptorKb: 1.5 nMDog (prostate tissue)Functional Assay (Phenylephrine-induced contraction)

Key Off-Target Signaling Pathways

The off-target interactions of dihydropyridine compounds can modulate various signaling pathways, leading to a range of physiological effects. The diagrams below illustrate the signaling cascades affected by these unintended interactions.

Off_Target_Signaling_Pathways cluster_MR Mineralocorticoid Receptor Pathway cluster_KATP KATP Channel Modulation cluster_Alpha1 Alpha-1 Adrenergic Receptor Pathway MR Mineralocorticoid Receptor (MR) HSP HSP90 MR->HSP Dissociates from MRE Mineralocorticoid Response Element MR->MRE Binds to Aldo Aldosterone Aldo->MR Activates DHP Dihydropyridine Compound DHP->MR Inhibits HSP->MR Gene Gene Transcription MRE->Gene KATP ATP-sensitive Potassium (KATP) Channel K_efflux K+ Efflux KATP->K_efflux DHP_KATP Dihydropyridine Compound DHP_KATP->KATP Modulates Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Vasodilation Vasodilation Hyperpolarization->Vasodilation Alpha1 Alpha-1 Adrenergic Receptor Gq Gq protein Alpha1->Gq NE Norepinephrine NE->Alpha1 Activates DHP_Alpha1 Dihydropyridine Compound DHP_Alpha1->Alpha1 Inhibits PLC Phospholipase C Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_release Ca2+ Release IP3_DAG->Ca_release Smooth_muscle Smooth Muscle Contraction Ca_release->Smooth_muscle Radioligand_Binding_Assay_Workflow start Start prep Membrane Preparation (Source of off-target receptor) start->prep incubation Incubation: Membranes + Radioligand + Dihydropyridine Compound (competitor) prep->incubation filtration Rapid Filtration (Separates bound from free radioligand) incubation->filtration counting Scintillation Counting (Quantifies bound radioactivity) filtration->counting analysis Data Analysis (Determine IC50 and Ki values) counting->analysis end End analysis->end Patch_Clamp_Workflow start Start cell_prep Cell Preparation (Expressing off-target ion channel) start->cell_prep pipette_prep Micropipette Fabrication & Filling (Internal solution) start->pipette_prep seal Giga-ohm Seal Formation (Pipette to cell membrane) cell_prep->seal pipette_prep->seal break_in Whole-cell Configuration (Rupture of cell membrane) seal->break_in recording Electrophysiological Recording (Measure ion channel currents) break_in->recording drug_app Application of Dihydropyridine Compound recording->drug_app analysis Data Analysis (Determine effect on channel activity) recording->analysis drug_app->recording Repeat at different concentrations end End analysis->end

A Head-to-Head Comparison of Dihydropyridine Isomers in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of dihydropyridine isomers, a class of L-type calcium channel blockers widely used in the treatment of hypertension and angina. The stereochemistry of these molecules often plays a crucial role in their pharmacological activity, with different isomers exhibiting varying potencies and, in some cases, opposing effects. This document summarizes key experimental data, details the methodologies used in these assays, and provides visual representations of relevant pathways and workflows to aid in research and drug development.

Data Presentation: Quantitative Comparison of Dihydropyridine Isomers

The following table summarizes the biological activity of various dihydropyridine isomers based on data from functional assays and receptor binding studies. It is important to note that direct comparisons of absolute values across different studies should be made with caution due to potential variations in experimental conditions.

DihydropyridineIsomer/MixtureAssay TypeTarget/TissueParameterValueReference
Amlodipine RacemicWhole-Cell Voltage ClampCav1.2 ChannelsIC5057 ± 22 nM[1]
S-IsomerReceptor BindingL-type Ca2+ ChannelsPotency Ratio vs. R-Isomer~1000 times more potent[2][3][4]
R-IsomerReceptor BindingL-type Ca2+ ChannelsPotency Ratio vs. S-Isomer~1000 times less potent[2][3][4]
Nicardipine RacemicWhole-Cell Voltage ClampCav1.2 ChannelsIC5060 ± 29 nM[1]
Isradipine RacemicRadioligand BindingL-type Ca2+ ChannelsIC5034 ± 8 µM
Pranidipine S-IsomerIsolated Rat Aorta ContractionL-type Ca2+ ChannelspA210.03
R-IsomerIsolated Rat Aorta ContractionL-type Ca2+ ChannelspA28.36

Note: IC50 is the half-maximal inhibitory concentration. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater potency. The data for amlodipine isomers indicates a significant difference in potency, with the S-isomer being the pharmacologically active enantiomer.

Mandatory Visualizations

G Ca_channel L-type Calcium Channel Ca_int Intracellular Ca²⁺ DHP Dihydropyridine (e.g., S-Amlodipine) DHP->Ca_channel Binds to and blocks Ca_ext Extracellular Ca²⁺ Ca_ext->Ca_channel Influx Contraction Smooth Muscle Contraction Ca_int->Contraction Vasodilation Vasodilation Contraction->Vasodilation Inhibition leads to

Caption: Signaling pathway of dihydropyridine-mediated vasodilation.

G start Start: Prepare Dihydropyridine Isomers (R- and S-enantiomers) assay_prep Prepare Biological System (e.g., cell culture expressing L-type Ca²⁺ channels or isolated tissue) start->assay_prep binding_assay Radioligand Binding Assay assay_prep->binding_assay functional_assay Functional Assay (e.g., Calcium Flux Assay) assay_prep->functional_assay data_analysis Data Analysis (Calculate IC₅₀, Kᵢ, or pA₂ values) binding_assay->data_analysis functional_assay->data_analysis comparison Head-to-Head Comparison of Isomer Potency and Efficacy data_analysis->comparison conclusion Conclusion on Stereoselectivity comparison->conclusion

Caption: Experimental workflow for the comparative analysis of dihydropyridine isomers.

Experimental Protocols

Objective: To determine the binding affinity (Ki) of dihydropyridine isomers to the L-type calcium channel.

Materials:

  • Membrane preparations from a tissue source rich in L-type calcium channels (e.g., rat cerebral cortex or cardiac tissue).

  • Radiolabeled dihydropyridine (e.g., --INVALID-LINK---PN200-110).

  • Unlabeled dihydropyridine isomers (R- and S-enantiomers) for competition.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Homogenize the tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet by resuspension and centrifugation to remove endogenous inhibitors. Resuspend the final pellet in the binding buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radiolabeled dihydropyridine, and varying concentrations of the unlabeled dihydropyridine isomers. Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a saturating concentration of an unlabeled ligand).

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value from the resulting competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Objective: To measure the functional inhibition of L-type calcium channels by dihydropyridine isomers.

Materials:

  • A cell line stably expressing L-type calcium channels (e.g., HEK293 or CHO cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Dihydropyridine isomers (R- and S-enantiomers).

  • A depolarizing agent (e.g., high concentration of KCl).

  • A fluorescence plate reader with an injection module.

Procedure:

  • Cell Culture: Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive dye in the assay buffer for a specified time (e.g., 30-60 minutes) at 37°C.

  • Compound Incubation: Wash the cells to remove excess dye and then incubate with varying concentrations of the dihydropyridine isomers.

  • Fluorescence Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Stimulation: Inject the depolarizing agent (e.g., KCl) into the wells to activate the voltage-gated calcium channels.

  • Data Recording: Immediately after injection, record the change in fluorescence intensity over time, which corresponds to the influx of calcium into the cells.

  • Data Analysis: Determine the peak fluorescence response for each well. Normalize the data to the control wells (no inhibitor). Plot the percentage of inhibition against the logarithm of the isomer concentration to generate a dose-response curve and calculate the IC50 value.

References

Validating the mechanism of inhibition for 4-oxo-dihydropyridine compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Inhibitory Mechanisms of 4-Oxo-Dihydropyridine Compounds

The 4-oxo-dihydropyridine scaffold is a versatile pharmacophore that exhibits a wide range of biological activities. While historically associated with the blockade of L-type calcium channels, recent research has unveiled a diverse array of molecular targets for this class of compounds. This guide provides a comparative analysis of the validated inhibitory mechanisms of 4-oxo-dihydropyridine derivatives, presenting supporting experimental data, detailed protocols, and visual representations of the key signaling pathways and workflows.

Inhibition of Transforming Growth Factor-β (TGF-β) Signaling

A novel mechanism of action for certain b-annulated 1,4-dihydropyridines is the inhibition of the TGF-β signaling pathway. This is achieved by clearing the type II TGF-β receptor (TGFBR2) from the cell surface, thereby preventing the downstream activation of Smad proteins.

Comparative Inhibitory Activity
Compound ClassSpecific CompoundTargetIC50
4-Oxo-Dihydropyridine AnalogueCompound 28TGF-β Signaling170 nM[1]
Small Molecule InhibitorSB431542ALK4, ALK5, ALK794 nM (ALK5)
Monoclonal AntibodyFresolimumabTGF-β-
Experimental Protocol: TGF-β/Smad Signaling Inhibition Assay
  • Cell Culture: Murine embryonic stem cells (mESCs) are cultured in a standard growth medium.

  • Compound Treatment: Cells are pre-incubated with varying concentrations of the 4-oxo-dihydropyridine compound or a reference inhibitor (e.g., SB431542) for 1-2 hours.

  • TGF-β Stimulation: Recombinant human TGF-β1 is added to the culture medium to a final concentration of 1-5 ng/mL and incubated for 24 hours.

  • Luciferase Reporter Assay: Cells are transfected with a Smad-responsive luciferase reporter construct. Following compound treatment and TGF-β stimulation, cells are lysed, and luciferase activity is measured using a luminometer. The reduction in luciferase activity corresponds to the inhibition of TGF-β signaling.

  • Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow

TGFB_pathway cluster_workflow Experimental Workflow cluster_pathway TGF-β Signaling Pathway cluster_nucleus cluster_inhibition Mechanism of Inhibition mESCs mESCs Compound Add 4-Oxo-DHP or Alternative mESCs->Compound TGFB_stim Stimulate with TGF-β1 Compound->TGFB_stim Luciferase Luciferase Reporter Assay TGFB_stim->Luciferase Analysis IC50 Calculation Luciferase->Analysis TGFB TGF-β TGFBR2 TGFBR2 TGFB->TGFBR2 TGFBR1 TGFBR1 TGFBR2->TGFBR1 SMAD Smad2/3 TGFBR1->SMAD Phosphorylation SMAD4 Smad4 SMAD->SMAD4 Nucleus Nucleus SMAD4->Nucleus Gene Gene Transcription Nucleus->Gene OxoDHP 4-Oxo-DHP OxoDHP->TGFBR2 Induces Clearance

Caption: TGF-β signaling pathway, experimental workflow for its inhibition, and the mechanism of action for 4-oxo-dihydropyridines.

Blockade of Voltage-Gated Calcium Channels (VGCCs)

The classical mechanism of action for dihydropyridines is the blockade of L-type voltage-gated calcium channels (VGCCs), which are crucial for cardiovascular function.[2][3] This activity is also retained in some 4-oxo-dihydropyridine derivatives.

Comparative Inhibitory Activity
Compound ClassSpecific CompoundTargetIC50
1,4-DihydropyridineNifedipineL-type Ca2+ Channels~100 nM
4-Isoxazolyl-1,4-DHP(R)-(+)-1-phenyl-prop-2-yl analogueL-type Ca2+ Channels3.7 nM[4]
PhenylalkylamineVerapamilL-type Ca2+ Channels~50 nM
BenzothiazepineDiltiazemL-type Ca2+ Channels~40 nM
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
  • Cell Preparation: HEK293 cells stably expressing the human CaV1.2 L-type calcium channel subunits are used.

  • Electrophysiology Setup: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.

  • Recording Solution: The external solution contains Ba2+ as the charge carrier to enhance the current and minimize calcium-dependent inactivation. The internal pipette solution contains Cs+ to block potassium channels.

  • Voltage Protocol: Cells are held at a negative holding potential (e.g., -80 mV) to keep the channels in a closed state. Depolarizing voltage steps (e.g., to +10 mV) are applied to elicit inward Ba2+ currents.

  • Compound Application: The 4-oxo-dihydropyridine compound or a reference drug is perfused into the recording chamber at various concentrations.

  • Data Analysis: The peak current amplitude before and after drug application is measured. The percentage of inhibition is plotted against the compound concentration to determine the IC50 value.

Experimental Workflow Diagram

PatchClamp_Workflow CellPrep HEK293 cells expressing CaV1.2 channels Patch Establish Whole-Cell Patch-Clamp Configuration CellPrep->Patch Record_Baseline Record Baseline Ba2+ Currents Patch->Record_Baseline Apply_Compound Perfuse with 4-Oxo-DHP or Alternative Record_Baseline->Apply_Compound Record_Inhibition Record Inhibited Ba2+ Currents Apply_Compound->Record_Inhibition Analysis Calculate % Inhibition and IC50 Record_Inhibition->Analysis

Caption: Experimental workflow for assessing VGCC blockade using whole-cell patch-clamp.

Reversal of Multidrug Resistance (MDR)

Certain 1,4-dihydropyridine derivatives, including those with a 4-oxo moiety, have been shown to inhibit the function of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1/ABCB1), which are responsible for multidrug resistance in cancer cells.[4][5]

Comparative Inhibitory Activity
Compound ClassTargetAssayEffect
4-Isoxazolyl-1,4-DHPMDR TransporterBinding Assay25% increase in binding with C-5 branching[4]
Third-Generation P-gp InhibitorTariquidarP-glycoproteinPotent inhibitor (low nM IC50)
First-Generation P-gp InhibitorVerapamilP-glycoproteinModerate inhibitor (µM range)
Experimental Protocol: Calcein-AM Efflux Assay
  • Cell Culture: An MDR-overexpressing cancer cell line (e.g., NCI/ADR-RES) and its parental drug-sensitive cell line are cultured.

  • Compound Incubation: Cells are incubated with the 4-oxo-dihydropyridine compound or a known MDR inhibitor (e.g., verapamil) for 30-60 minutes.

  • Substrate Loading: Calcein-AM, a non-fluorescent substrate of P-glycoprotein, is added to the cells. Inside the cell, esterases cleave the AM group, yielding fluorescent calcein.

  • Efflux Measurement: In MDR-overexpressing cells, calcein is actively pumped out. The inhibitory effect of the compound is measured by the increase in intracellular fluorescence, indicating the inhibition of calcein efflux.

  • Fluorescence Detection: Intracellular fluorescence is quantified using a fluorescence microplate reader or flow cytometry.

  • Data Analysis: The increase in fluorescence in the presence of the inhibitor is compared to the basal fluorescence to determine the inhibitory activity.

Logical Relationship Diagram

MDR_Inhibition cluster_cell MDR Cancer Cell CalceinAM_in Calcein-AM (Non-fluorescent) Esterases Intracellular Esterases CalceinAM_in->Esterases Calcein_out Calcein (Fluorescent) Esterases->Calcein_out Pgp P-glycoprotein (MDR1) Calcein_out->Pgp Efflux Extracellular Extracellular Space Pgp->Extracellular OxoDHP 4-Oxo-DHP OxoDHP->Pgp Inhibits

Caption: Mechanism of MDR reversal by 4-oxo-dihydropyridines in the Calcein-AM efflux assay.

Activation of Sirtuin 3 (SIRT3)

In a departure from inhibitory mechanisms, some 1,4-dihydropyridine derivatives have been identified as specific activators of SIRT3, a mitochondrial deacetylase involved in metabolism and cancer biology.[6]

Comparative Activity
Compound ClassSpecific CompoundTargetActivity
1,4-DihydropyridineCompound 3cSIRT3KD = 29 µM, 387% activation[6]
1,4-DihydropyridineCompound 3dSIRT3Enhanced cellular deacetylation[6]
Natural ProductHonokiolSIRT3Activator
Experimental Protocol: In Vitro SIRT3 Deacetylase Assay
  • Reaction Mixture: A reaction buffer containing recombinant human SIRT3 enzyme, a fluorogenic acetylated peptide substrate (e.g., derived from p53), and NAD+ is prepared.

  • Compound Addition: The 1,4-dihydropyridine compound is added to the reaction mixture at various concentrations.

  • Enzymatic Reaction: The reaction is initiated by the addition of the enzyme and incubated at 37°C for a specified time.

  • Development: A developer solution containing a protease is added to cleave the deacetylated peptide, releasing a fluorescent molecule.

  • Fluorescence Measurement: The fluorescence is measured using a fluorometer. An increase in fluorescence corresponds to increased SIRT3 activity.

  • Data Analysis: The percentage of activation is calculated relative to a vehicle control.

Experimental Workflow Diagram

SIRT3_Activation_Workflow Prepare_Mixture Prepare Reaction Mixture: SIRT3, NAD+, Fluorogenic Peptide Add_Compound Add 1,4-DHP or Alternative Prepare_Mixture->Add_Compound Incubate Incubate at 37°C Add_Compound->Incubate Add_Developer Add Developer Solution Incubate->Add_Developer Measure_Fluorescence Measure Fluorescence Add_Developer->Measure_Fluorescence Calculate_Activation Calculate % Activation Measure_Fluorescence->Calculate_Activation

Caption: Workflow for the in vitro SIRT3 deacetylase activation assay.

This guide highlights the multifaceted nature of 4-oxo-dihydropyridine compounds, which extends far beyond their classical role as calcium channel blockers. The diverse mechanisms of action, including inhibition of TGF-β signaling and MDR, as well as activation of SIRT3, underscore the potential of this chemical scaffold in various therapeutic areas. The provided experimental protocols and comparative data serve as a valuable resource for researchers in the field of drug discovery and development.

References

Safety Operating Guide

Essential Safety and Disposal Protocol for 5-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the proper disposal of 5-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on best practices for handling analogous chemical compounds.

Hazard and Precautionary Data

Hazard StatementDescriptionPrecautionary StatementDescription
H315Causes skin irritation.[1][2]P264Wash skin thoroughly after handling.[1]
H319Causes serious eye irritation.[1][2]P280Wear protective gloves/protective clothing/eye protection/face protection.[1][3]
H335May cause respiratory irritation.[1][2]P261Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
--P271Use only outdoors or in a well-ventilated area.[1][3]
--P302+P352IF ON SKIN: Wash with plenty of soap and water.[1]
--P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
--P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][3]
--P501Dispose of contents/container to an approved waste disposal plant.[1][4]

Disposal Protocol

This step-by-step protocol outlines the procedure for the safe disposal of this compound.

1. Personal Protective Equipment (PPE) and Preparation:

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).

  • Respiratory Protection: Use a NIOSH-approved respirator if handling large quantities or if dust is generated.

  • Work Area: Ensure disposal activities are conducted in a well-ventilated area, preferably within a chemical fume hood.

2. Waste Collection and Storage:

  • Solid Waste:

    • Carefully transfer the solid this compound into a designated, properly labeled hazardous waste container.

    • Avoid generating dust.

    • The container should be sealable, chemically resistant, and clearly labeled with "Hazardous Waste" and the chemical name.

  • Contaminated Materials:

    • Any materials used in handling the compound (e.g., weigh boats, contaminated gloves, paper towels) should also be placed in the hazardous waste container.

  • Storage:

    • Store the sealed hazardous waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.[4]

3. Spill Management:

  • Containment: In the event of a spill, prevent further spread.

  • Cleanup:

    • For small spills, use an inert absorbent material (e.g., vermiculite, sand) to sweep up the solid.

    • Place the absorbed material into the designated hazardous waste container.

    • Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials should be disposed of as hazardous waste.

  • Ventilation: Ensure adequate ventilation during cleanup.

  • Environmental Protection: Do not allow the spilled material to enter drains or waterways.[1][3]

4. Final Disposal:

  • Waste Disposal Facility: Arrange for the collection and disposal of the hazardous waste container by a licensed and approved waste disposal company.[1][4]

  • Documentation: Maintain all necessary records of the waste disposal in accordance with institutional and regulatory requirements.

Disposal Workflow

G start Start: Disposal of this compound ppe Step 1: Don Personal Protective Equipment (PPE) - Goggles & Face Shield - Lab Coat - Chemical-Resistant Gloves start->ppe assess_waste Step 2: Assess Waste Type ppe->assess_waste solid_waste Solid Compound or Contaminated Labware assess_waste->solid_waste Solid spill Accidental Spill assess_waste->spill Spill collect_solid Step 3a: Place in Labeled Hazardous Waste Container solid_waste->collect_solid contain_spill Step 3b: Contain Spill & Absorb with Inert Material spill->contain_spill store Step 5: Store Sealed Container in Secondary Containment collect_solid->store collect_spill Step 4: Transfer Spill Debris to Hazardous Waste Container contain_spill->collect_spill collect_spill->store dispose Step 6: Arrange for Pickup by Approved Waste Disposal Facility store->dispose

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 5-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 5-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid. Adherence to these protocols is essential for ensuring personal safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as an irritant.[1][2] It may cause skin, eye, and respiratory irritation.[1][2] Therefore, stringent adherence to PPE protocols is mandatory.

Quantitative Hazard Data GHS Classification
Skin Irritation Category 2[1][2]
Eye Irritation Category 2A[1][2]
Specific target organ toxicity Category 3 (Respiratory system)[1][2]
Required Personal Protective Equipment (PPE) Specification Rationale
Eye Protection Chemical safety goggles or a face shield conforming to EU Standard EN166.[3]Protects against dust particles and splashes.
Hand Protection Chemical-impermeable gloves (e.g., nitrile). Gloves must be inspected prior to use and disposed of after use in accordance with good laboratory practices.[4]Prevents direct skin contact.
Body Protection A lab coat or other protective clothing to prevent skin exposure.[1][5]Shields skin from accidental spills.
Respiratory Protection To be used in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust.[1][3] If exposure limits are exceeded, a full-face respirator should be used.[4]Avoids inhalation of potentially harmful dust.

Operational Plan: Step-by-Step Handling Protocol

All operations should be conducted in a well-ventilated area, such as a chemical fume hood.

  • Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible.[1] All necessary PPE should be worn.

  • Handling : Avoid contact with skin, eyes, and clothing.[1] Do not breathe in dust or fumes.[1] Minimize dust generation and accumulation.[1]

  • Weighing and Transfer : Conduct weighing and transferring of the solid compound within a chemical fume hood to minimize dust dispersal.

  • Post-Handling : Wash hands thoroughly after handling the compound.[1] Remove and wash contaminated clothing before reuse.

Disposal Plan: Step-by-Step Waste Management

Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[6]

  • Waste Collection : Collect waste powder and any contaminated disposable materials (e.g., weighing paper, gloves) in a dedicated, clearly labeled, and sealed hazardous waste container.[6][7]

  • Container Labeling : The waste container must be clearly labeled as "Hazardous Waste" with the full chemical name: "this compound".[7]

  • Storage : Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.[7]

  • Arranging for Disposal : Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. The final disposal must be conducted at an approved waste disposal plant.[1][7]

  • Decontamination : Non-disposable labware that has come into contact with the chemical should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or acetone), and the rinsate must be collected as hazardous liquid waste.[6]

Emergency Procedures

  • In case of skin contact : Immediately wash with plenty of soap and water.[1] If skin irritation occurs, seek medical advice.[1]

  • In case of eye contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical advice.[1]

  • If inhaled : Remove the person to fresh air and keep them comfortable for breathing.[1] Call a poison center or doctor if you feel unwell.[1]

  • If swallowed : Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[3]

  • Spills : For dry spills, carefully sweep or vacuum the material, avoiding dust generation. Moisten the material slightly with water to prevent it from becoming airborne if necessary. Place all contaminated materials into a sealed container for disposal as hazardous waste.[7]

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_post Post-Handling A Don PPE: - Safety Goggles - Nitrile Gloves - Lab Coat B Verify fume hood is operational C Locate eyewash and safety shower D Weigh and transfer compound in fume hood C->D Proceed to handling E Perform experiment D->E F Collect solid waste in labeled hazardous container E->F End of experiment G Collect liquid waste (rinsate) separately F->G H Decontaminate non-disposable labware G->H I Remove and dispose of contaminated PPE H->I Cleanup complete J Wash hands thoroughly I->J

Caption: Workflow for safe handling of this compound.

References

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5-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.